molecular formula C7H9N3O4 B1276725 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 784132-06-5

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1276725
CAS No.: 784132-06-5
M. Wt: 199.16 g/mol
InChI Key: PWRIICHRJLLUGH-UHFFFAOYSA-N
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Description

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIICHRJLLUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246641
Record name α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid
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Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784132-06-5
Record name α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784132-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a molecule featuring a nitro-substituted pyrazole linked to a propanoic acid moiety, presents a unique analytical challenge. Its multifaceted structure, combining aromatic, heterocyclic, and acidic functional groups, necessitates a multi-pronged spectroscopic approach for complete characterization.

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the definitive identification and purity assessment of this compound. The methodologies and interpretations presented herein are designed to be a robust resource for researchers and scientists in the pharmaceutical and chemical industries.

Molecular Structure and Expected Spectroscopic Features

A foundational understanding of the molecular structure is paramount for predicting and interpreting spectroscopic data. The structure of this compound is depicted below.

Caption: Molecular Structure of this compound.

Based on this structure, we can anticipate the following characteristic spectroscopic signatures:

  • ¹H NMR: Signals corresponding to the two pyrazole protons, the two equivalent methyl groups, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Resonances for the three pyrazole carbons, the quaternary carbon, the two equivalent methyl carbons, and the carboxyl carbon.

  • Mass Spectrometry: A distinct molecular ion peak and predictable fragmentation patterns arising from the loss of the carboxylic acid group, nitro group, and methyl groups.

  • Infrared Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-O stretches of the nitro group, and C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to obtain a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly between the pyrazole protons if they are coupled.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR chemical shifts are summarized in the table below.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and its signal is often broad due to chemical exchange.
Pyrazole H-58.0 - 8.5Singlet1HThis proton is adjacent to a nitrogen atom and is in an electron-deficient aromatic ring, leading to a downfield shift.
Pyrazole H-37.5 - 8.0Singlet1HSimilar to H-5, this proton is also deshielded by the heterocyclic ring system.
Methyl (-CH₃) x 21.5 - 2.0Singlet6HThe two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single, sharp peak.
Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR chemical shifts are outlined in the following table.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
Carboxyl (-COOH)170 - 180The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.
Pyrazole C-4145 - 155The carbon bearing the nitro group is significantly deshielded.
Pyrazole C-5135 - 145This carbon is part of the aromatic pyrazole ring.
Pyrazole C-3120 - 130This carbon is also part of the aromatic pyrazole ring.
Quaternary Carbon (-C(CH₃)₂)55 - 65The sp³-hybridized carbon attached to the two methyl groups and the pyrazole nitrogen.
Methyl (-CH₃) x 220 - 30The two equivalent methyl carbons are expected in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of the acidic carboxylic acid group, which can be easily deprotonated to form [M-H]⁻ in negative ion mode or protonated to form [M+H]⁺ in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The calculated exact mass of this compound (C₇H₉N₃O₄) is approximately 215.0593 g/mol . In high-resolution ESI-MS, we would expect to observe:

    • Positive Mode: [M+H]⁺ at m/z 216.0671

    • Negative Mode: [M-H]⁻ at m/z 214.0515

  • Key Fragmentation Pathways:

G M [M+H]⁺ m/z 216 F1 [M+H - H₂O]⁺ m/z 198 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 171 M->F2 - COOH F3 [M+H - NO₂]⁺ m/z 170 M->F3 - NO₂ F4 [F2 - CH₃]⁺ m/z 156 F2->F4 - CH₃

An In-depth Technical Guide to the NMR Analysis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the realm of drug discovery and development, offering profound insights into molecular structure and dynamics.[1][2][3][4][5] This guide provides a comprehensive, in-depth exploration of the NMR analysis of a novel small molecule, 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical, field-tested insights. We will delve into the core principles of one- and two-dimensional NMR experiments, provide a self-validating experimental protocol, and meticulously interpret the resulting spectral data to achieve unambiguous structural elucidation.

Introduction: The Pivotal Role of NMR in Characterizing Novel Pharmaceutical Agents

The journey of a drug from concept to clinic is paved with rigorous analytical characterization. Among the arsenal of spectroscopic techniques, Nuclear Magnetic Resonance (NMR) stands out for its ability to provide a wealth of information at the atomic level.[1][2][3][4] For a novel compound like this compound, which features a complex interplay of aromatic and aliphatic moieties, NMR is indispensable for confirming its identity, purity, and stereochemistry.

The power of NMR lies in its exploitation of the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at frequencies that are exquisitely sensitive to their local chemical environment.[1] This sensitivity allows us to map the connectivity of atoms within a molecule and even infer their spatial relationships.[1][3]

This guide will focus on a suite of NMR experiments essential for the complete characterization of our target molecule. These include standard one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[6][7][8][9][10] The synergistic application of these methods provides a robust and self-validating approach to structural elucidation, a cornerstone of modern drug discovery.[2][5]

Foundational Principles of NMR Spectroscopy for Structural Analysis

A deep understanding of the principles behind NMR is crucial for designing experiments and interpreting data effectively. The key parameters we will be analyzing are chemical shift, spin-spin coupling, and nuclear Overhauser effects.

  • Chemical Shift (δ): The chemical shift of a nucleus is a measure of its resonance frequency relative to a standard reference (typically tetramethylsilane, TMS). It is highly dependent on the electron density around the nucleus. Electron-withdrawing groups, such as the nitro group in our target molecule, deshield nearby nuclei, causing them to resonate at a higher frequency (downfield shift). Conversely, electron-donating groups shield nuclei, resulting in a lower frequency (upfield shift).[11]

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of neighboring nuclei, transmitted through the bonding electrons. This interaction splits NMR signals into multiplets (e.g., doublets, triplets, quartets), and the magnitude of the splitting, known as the coupling constant (J), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

  • 2D Correlation Experiments: While 1D spectra provide a foundational view, complex molecules often exhibit overlapping signals that are difficult to interpret.[10] 2D NMR experiments overcome this by spreading the signals across two frequency dimensions, revealing correlations between different nuclei.[8][10]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[8][11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei, most commonly ¹³C.[8][9][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is invaluable for piecing together the molecular skeleton.[9][12][13]

Experimental Protocol: A Self-Validating Workflow for NMR Data Acquisition

The quality of NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust and reproducible methodology for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra.

  • Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.

  • Solvent Selection: Use a high-purity deuterated solvent. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[14][15] For the less sensitive ¹³C NMR and 2D experiments, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time.[14][15]

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[16] Avoid using cotton wool as it can introduce impurities.[16]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.[17]

    • Cap the NMR tube securely and label it clearly.

NMR Instrument Setup and Calibration

These steps are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆).

  • Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak. This is crucial for resolving fine couplings.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Data Acquisition Parameters

The following are suggested starting parameters. Optimization may be required based on the specific instrument and sample concentration.

Experiment Parameter Suggested Value Rationale
¹H NMR Pulse Angle30-45°To allow for faster repetition without saturation.
Spectral Width12-16 ppmTo encompass all expected proton signals.
Acquisition Time2-4 sTo ensure good digital resolution.
Relaxation Delay1-2 sTo allow for sufficient relaxation of the nuclei.
Number of Scans8-16To achieve a good signal-to-noise ratio.
¹³C NMR Pulse Angle30-45°To allow for faster repetition.
Spectral Width200-220 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 sAdequate for carbon spectra.
Relaxation Delay2 sTo allow for the slower relaxation of quaternary carbons.
Number of Scans1024-4096Due to the low natural abundance and sensitivity of ¹³C.
COSY Spectral Width (F1 & F2)12-16 ppmTo match the ¹H spectral width.
Number of Increments256-512To achieve sufficient resolution in the indirect dimension.
Number of Scans4-8 per incrementTo improve signal-to-noise.
HSQC Spectral Width (F2 - ¹H)12-16 ppmTo match the ¹H spectral width.
Spectral Width (F1 - ¹³C)160-180 ppmTo cover the expected protonated carbon region.
Number of Increments256-512For good resolution in the carbon dimension.
Number of Scans8-16 per incrementTo enhance sensitivity.
HMBC Spectral Width (F2 - ¹H)12-16 ppmTo match the ¹H spectral width.
Spectral Width (F1 - ¹³C)200-220 ppmTo include quaternary carbons.
Number of Increments256-512For adequate resolution.
Number of Scans16-64 per incrementHMBC is less sensitive and requires more scans.

In-depth Spectral Interpretation and Structural Elucidation

The following section provides a detailed breakdown of the expected NMR spectra for this compound and a step-by-step guide to its interpretation.

Molecular Structure and Numbering

For clarity, the atoms of the molecule are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Proton(s) Predicted δ (ppm) Multiplicity Integration J (Hz) Rationale
H-acid (OH)~12-13Broad Singlet1H-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to exchange with residual water.
H5~8.5-9.0Doublet1H~2-3This proton is on a carbon adjacent to two nitrogen atoms in an aromatic ring and is significantly deshielded. It will be coupled to H3.
H3~7.8-8.2Doublet1H~2-3Also on the pyrazole ring, this proton is deshielded, but slightly less so than H5. It is coupled to H5.
Methyl (Cβ1, Cβ2)~1.6-1.8Singlet6H-These two methyl groups are equivalent and attached to a quaternary carbon, so they appear as a singlet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon(s) Predicted δ (ppm) Rationale
Cγ (C=O)~170-175The carbonyl carbon of the carboxylic acid is highly deshielded.
C4~145-150This carbon is attached to the electron-withdrawing nitro group, causing a significant downfield shift.
C5~138-142An aromatic carbon adjacent to two nitrogen atoms.
C3~130-135An aromatic carbon adjacent to two nitrogen atoms.
~60-65A quaternary carbon attached to a nitrogen atom and a carbonyl group.
Cβ1, Cβ2~25-30Equivalent methyl carbons in an aliphatic environment.
Step-by-Step Interpretation using 2D NMR

The following workflow demonstrates how to use the suite of NMR experiments to build the structure of the molecule.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_elucidation Structural Elucidation H_NMR ¹H NMR: Identify proton signals, multiplicities, and integrations. COSY COSY: Correlate H3 and H5. H_NMR->COSY C_NMR ¹³C NMR: Identify carbon signals. HSQC HSQC: Connect H3 to C3 and H5 to C5. Connect methyl protons to Cβ. C_NMR->HSQC COSY->HSQC HMBC HMBC: Connect methyl protons to Cα and Cγ. Connect H3 to C4 and C5. Connect H5 to C3 and C4. HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • ¹H NMR Analysis:

    • Identify the broad singlet in the downfield region (~12-13 ppm) as the carboxylic acid proton.

    • Locate the two doublets in the aromatic region (~7.8-9.0 ppm), integrating to 1H each. These are H3 and H5.

    • Find the singlet integrating to 6H in the aliphatic region (~1.6-1.8 ppm), corresponding to the two equivalent methyl groups.

  • COSY Analysis:

    • A cross-peak between the two aromatic doublets will confirm that H3 and H5 are spin-coupled, establishing their connectivity within the pyrazole ring.

  • HSQC Analysis:

    • A cross-peak will connect the downfield aromatic proton (H5) to its directly attached carbon (C5).

    • Another cross-peak will link the other aromatic proton (H3) to its carbon (C3).

    • A cross-peak will be observed between the methyl proton singlet and the aliphatic carbon signal (Cβ1, Cβ2).

  • HMBC Analysis: This is the key experiment for assembling the molecular fragments.

    • From the Methyl Protons: Look for correlations from the methyl proton singlet (at ~1.7 ppm) to:

      • The quaternary aliphatic carbon (Cα), a three-bond correlation.

      • The carbonyl carbon (Cγ), a three-bond correlation. This confirms the propanoic acid moiety and its connection to the quaternary carbon.

    • From the Pyrazole Protons:

      • H5 will show correlations to C3 (two-bond) and C4 (three-bond).

      • H3 will show correlations to C5 (two-bond) and C4 (three-bond). The correlation of both H3 and H5 to C4 is crucial for placing the nitro group at the C4 position.

    • Connecting the Fragments: A critical correlation will be observed from H5 to the quaternary carbon Cα (a three-bond correlation), definitively linking the pyrazole ring to the propanoic acid side chain at the N1 position.

Conclusion: A Validated Structure

By systematically applying this comprehensive NMR analysis workflow, we can confidently and unambiguously determine the structure of this compound. The combination of 1D and 2D NMR experiments provides a self-validating dataset where each piece of information corroborates the others. This level of analytical rigor is essential in the fields of medicinal chemistry and drug development, where a precise understanding of molecular structure is the foundation for understanding biological activity and ensuring the safety and efficacy of new therapeutic agents.

References

  • Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
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  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • researchmap. (n.d.). Application of NMR in drug discovery.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
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  • Scribd. (n.d.). NMR Sample Prep.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Chemistry LibreTexts. (2025). 2D NMR Introduction.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

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A-Z Guide to Solubility Characterization of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid for Preformulation Success

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is aqueous solubility.[1] Poor solubility can severely limit a drug's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to suboptimal bioavailability and potential clinical failure.[2] This guide provides a comprehensive technical framework for the systematic solubility characterization of a novel compound, 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid .

As this is an NCE, publicly available data is scarce. Therefore, this document serves not as a repository of existing data, but as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps to thoroughly understand and quantify the solubility of this molecule, thereby enabling informed decisions in lead optimization, formulation design, and overall development strategy. The principles and protocols detailed herein are grounded in established pharmaceutical science and regulatory expectations.

Part 1: Foundational Assessment - Structural Analysis and In Silico Prediction

Before embarking on extensive experimental work, a thorough analysis of the molecular structure provides critical insights into its expected solubility behavior. Computational, or in silico, methods offer a rapid, cost-effective means to predict physicochemical properties and guide subsequent experimental design.[2][3]

Molecular Structure Analysis:

This compound possesses several key functional groups that will dictate its solubility:

  • Carboxylic Acid (-COOH): This acidic group is the primary driver of pH-dependent solubility. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate anion. Conversely, at pH values below its pKa, it will exist predominantly in the less soluble, neutral form.

  • Pyrazole Ring: A five-membered aromatic heterocycle, which contributes to the overall lipophilicity of the molecule.

  • Nitro Group (-NO2): A strong electron-withdrawing group, which will lower the pKa of the carboxylic acid, making it a stronger acid. It also adds polarity to the molecule.

  • Gem-dimethyl Group: These non-polar methyl groups will increase the lipophilicity and may reduce aqueous solubility.

In Silico Prediction:

Various computational models, ranging from quantitative structure-property relationships (QSPR) to machine learning and deep learning algorithms, can be employed to estimate key parameters.[2][4][5][6]

ParameterPredicted Value (Hypothetical)Implication for Solubility
pKa 3.5 - 4.5Expect significantly increased solubility at pH > 5.
clogP 1.5 - 2.5Indicates moderate lipophilicity; solubility may be limited in aqueous media at low pH.
Aqueous Solubility (logS) -3 to -4 (at pH 7)Predicts low to moderate intrinsic solubility.

These values are hypothetical and serve as a starting point. They must be confirmed experimentally.

Part 2: Strategic Framework for Experimental Solubility Determination

A tiered approach is essential for efficient and comprehensive solubility characterization. This strategy progresses from rapid, high-throughput screening methods to more rigorous, resource-intensive equilibrium studies.

Solubility_Workflow InSilico In Silico Prediction (pKa, logP, logS) Kinetic Kinetic Solubility (High-Throughput Screening) InSilico->Kinetic Guides initial concentration range Thermo Thermodynamic Solubility (pH-Solubility Profile) Kinetic->Thermo Prioritizes compounds for in-depth study Biorelevant Biorelevant Solubility (SGF, FaSSIF, FeSSIF) Thermo->Biorelevant Provides intrinsic solubility for comparison Organic Organic Solvent Solubility (Formulation Screening) Thermo->Organic Identifies potential formulation challenges BCS Biopharmaceutics Classification System (BCS) Assessment Thermo->BCS Determines High/Low Solubility Class Biorelevant->BCS Informs absorption prediction

Figure 1: Strategic workflow for comprehensive solubility characterization.

This workflow begins with rapid kinetic solubility assays, often used in early discovery to rank-order compounds.[7][8] Promising candidates then advance to definitive thermodynamic solubility studies, which are essential for preformulation and regulatory filings.[7][9][10]

Part 3: Core Experimental Protocols

Protocol 3.1: Thermodynamic (Equilibrium) Solubility - The pH-Solubility Profile

Causality and Trustworthiness: The thermodynamic or equilibrium solubility is the true saturation point of a compound in a solvent under specific conditions (e.g., pH, temperature), where the solid and solution phases are in equilibrium.[10] The shake-flask method is the gold-standard approach, recommended by regulatory bodies like the WHO and in OECD guidelines, ensuring the data is robust and reliable.[11][12][13] This profile is critical for determining the Biopharmaceutics Classification System (BCS) solubility class.[1]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[11] Additional pH points around the predicted pKa are recommended. Verify the final pH of all buffers at 37 ± 1 °C.[11]

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume (e.g., 5-10 mL) of each buffer. The excess solid is crucial to ensure saturation is achieved.[12]

  • Equilibration: Place the sealed vials in an orbital shaker or rotator set to maintain a constant temperature of 37 ± 1 °C.[12][14] Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially to confirm that equilibrium has been reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Part 4).

  • pH Verification: Measure the pH of the remaining supernatant in the vial to ensure it has not shifted during the experiment.[11]

  • Solid State Analysis: After the experiment, recover the excess solid and analyze it using techniques like XRPD or DSC to check for any solution-mediated phase transformations (polymorphism), which could affect the solubility value.[9]

Shake_Flask_Workflow Start Start: Prepare Buffers (pH 1.2, 4.5, 6.8, etc.) Add Add Excess Solid Compound to each buffer vial Start->Add Equilibrate Equilibrate at 37°C (e.g., 48h with agitation) Add->Equilibrate Sample Withdraw Supernatant Equilibrate->Sample Verify Verify Final pH & Analyze Solid Phase Equilibrate->Verify Filter Filter (0.22 µm) to remove solids Sample->Filter Quantify Quantify Concentration (HPLC-UV) Filter->Quantify End End: Report Data Quantify->End Verify->End Contextualizes results

Figure 2: Detailed workflow for the Shake-Flask Equilibrium Solubility protocol.
Protocol 3.2: Kinetic Solubility Assessment

Causality and Trustworthiness: Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated organic stock (usually DMSO) into an aqueous buffer.[8] It is not a true equilibrium value but is a rapid, high-throughput method ideal for early discovery to flag compounds with potential solubility issues.[7] The results are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[8][9][10]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Assay Plate: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

  • Serial Dilution: Add a small volume of the DMSO stock to the buffer and perform serial dilutions directly in the plate.

  • Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Protocol 3.3: Solubility in Biorelevant Media

Causality and Trustworthiness: To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human gastrointestinal fluids.[15] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds through micellar solubilization.[16][17] This is particularly important for compounds with moderate to high lipophilicity, like our target molecule.

Media Composition:

  • Simulated Gastric Fluid (SGF): Typically pH 1.2-2.0, containing salts and pepsin.[17]

  • FaSSIF (Fasted State): pH ~6.5, contains sodium taurocholate (bile salt) and lecithin (phospholipid).[15][16]

  • FeSSIF (Fed State): pH ~5.0, contains higher concentrations of bile salt and lecithin, reflecting the post-meal environment.[15][16]

Methodology: The shake-flask method described in Protocol 3.1 is used, substituting the simple buffers with the prepared biorelevant media.

Part 4: The Analytical Backbone - HPLC Method Development

A robust and reliable analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for quantifying small molecules in solubility studies.[18][19]

Key Method Development Steps:

  • Column Selection: Start with a standard C18 column, which is effective for retaining moderately lipophilic compounds.[20][21]

  • Mobile Phase Selection: A typical starting point is a gradient of water (A) and acetonitrile (B), both containing an acid modifier like 0.1% formic acid.[21] The acid ensures the carboxylic acid on the analyte is protonated, leading to consistent retention and good peak shape.

  • Wavelength Selection: Analyze a concentrated solution of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax). The nitro-aromatic system should provide a strong chromophore for sensitive detection.

  • Calibration: Prepare a series of calibration standards of known concentrations and generate a calibration curve (Peak Area vs. Concentration). Ensure the curve is linear over the expected concentration range of the solubility samples (R² > 0.999).

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure the generated data is trustworthy.

Part 5: Data Interpretation and Reporting

All quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical pH-Solubility Profile of this compound at 37°C

MediumFinal pHMean Solubility (µg/mL)Mean Solubility (mM)Physical State of Excess Solid
0.1 N HCl1.21550.23Crystalline, unchanged
Acetate Buffer4.522100.87Crystalline, unchanged
Phosphate Buffer6.80350014.5Crystalline, unchanged

Table 2: Hypothetical Solubility in Biorelevant and Organic Media at 37°C

MediumSolubility (µg/mL)Fold Increase vs. pH 6.8 Buffer
SGF (pH 1.6)60N/A
FaSSIF (pH 6.5)48001.4x
FeSSIF (pH 5.0)95002.7x
Propylene Glycol55,000N/A
Ethanol150,000N/A

Interpretation and BCS Classification: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[22][23] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[11][14][24]

  • Calculation: Assuming a hypothetical highest dose of 100 mg:

    • Dose/Solubility Volume (at lowest solubility, pH 1.2) = 100 mg / 0.055 mg/mL = 1818 mL.

Conclusion

This guide has outlined a systematic, multi-tiered approach for the comprehensive solubility characterization of the novel compound this compound. By integrating in silico predictions with robust experimental protocols—from high-throughput kinetic screening to gold-standard equilibrium studies in aqueous and biorelevant media—a complete picture of the molecule's solubility behavior can be established. The resulting data is fundamental for guiding medicinal chemistry efforts, designing effective formulations, and classifying the compound within the BCS framework, ultimately increasing the probability of successful drug development.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). PubMed Central. [Link]

  • Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). American Pharmaceutical Review. [Link]

  • FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. (2021). Regulatory News. [Link]

  • Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). Patrinum. [Link]

  • Annex 4 - Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. (2019). World Health Organization (WHO). [Link]

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  • FDA issues final guidance on BCS-based biowaivers. (2021). Generics and Biosimilars Initiative. [Link]

  • Impact of the US FDA “Biopharmaceutics Classification System” (BCS) Guidance on Global Drug Development. (2017). ACS Publications. [Link]

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  • Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal. [Link]

  • (PDF) Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. (2020). ResearchGate. [Link]

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  • M9 Biopharmaceutics Classification System-Based Biowaivers. (2021). Federal Register. [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.). Semantic Scholar. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (n.d.). Pharma Lesson. [Link]

  • Dissolution Media Simulating Fasted and Fed States. (n.d.). TDS. [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. [Link]

  • Biopharmaceutics Classification System-Based Biowaivers for Generic Oncology Drug Products: Case Studies. (2015). PubMed Central. [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Dissolution Technologies. [Link]

  • High-accuracy water solubility determination using logK. (n.d.). KREATiS. [Link]

  • Biorelevant compositions. (2015).
  • Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. (n.d.). Biorelevant.com. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Computer-Assisted Method Development for Small and Large Molecules. (2017). LCGC International. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (n.d.). Bioanalysis Zone. [Link]

  • Solubility profile of API at different pH mediums in distilled water... (n.d.). ResearchGate. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). WHO. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO. [Link]

  • Test No. 105: Water Solubility. (n.d.). OECD. [Link]

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stability of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for assessing the chemical . As a novel molecule with potential applications in drug development, a thorough understanding of its intrinsic stability is paramount for ensuring its quality, safety, and efficacy. This document delineates a systematic approach, grounded in established regulatory principles, for elucidating the degradation pathways and developing a robust stability-indicating analytical method. We will explore the molecule's structural liabilities, propose detailed protocols for forced degradation studies, and outline the subsequent steps for analytical method development and validation. The causality behind each experimental choice is explained to provide a clear, scientifically rigorous, and self-validating guide for researchers.

Introduction: Deconstructing the Molecule

This compound is a multifaceted molecule characterized by three key structural motifs: a stable pyrazole ring, a potentially reactive nitro group, and a carboxylic acid function. The stability of the overall compound is not merely the sum of its parts but a complex interplay between these groups.

  • The Pyrazole Core: Pyrazoles are five-membered aromatic heterocyclic rings known for their general resistance to oxidation and hydrolysis, contributing to the metabolic stability of many pharmaceutical agents.[1][2][3] However, the substituents on the ring can significantly modulate this stability.

  • The 4-Nitro Group: The electron-withdrawing nature of the nitro group lends a high degree of chemical and thermal stability to the aromatic system it is attached to.[4] Conversely, it is a well-known chromophore, making the molecule potentially susceptible to photodegradation.[5][6] Furthermore, nitroaromatic compounds can be prone to reduction and may exhibit thermal hazards under certain conditions.[7][8][9]

  • The Propanoic Acid Side Chain: The tertiary carbon linking the carboxylic acid to the pyrazole nitrogen is a potential site of chemical reactivity. Carboxylic acids can undergo decarboxylation under thermal stress, and the overall acidity of the molecule will dictate its solubility and behavior in different pH environments.

A comprehensive stability assessment is therefore not just a regulatory requirement but a scientific necessity to predict the molecule's behavior during manufacturing, storage, and ultimately, in vivo.

The Strategic Framework for Stability Assessment

Our approach is a logical, phased investigation designed to first identify potential vulnerabilities through forced degradation and then to develop the tools necessary for long-term monitoring. This strategy ensures that the analytical methods are fit-for-purpose and capable of detecting any relevant degradation products.

Stability_Assessment_Workflow A Compound Synthesis & Characterization B Forced Degradation (Stress Testing) (Acid, Base, Oxidative, Thermal, Photo) A->B Expose to Stress C Development of Stability-Indicating Analytical Method (e.g., RP-HPLC) B->C Generate Degradants for Method Dev. E Identification of Major Degradants (LC-MS, NMR) B->E Isolate & Characterize D Method Validation (ICH Q2(R1)) C->D Validate Method F Formal Stability Studies (Long-Term & Accelerated) D->F Use Validated Method E->F Track Known Degradants G Establish Shelf-Life & Storage Conditions F->G Analyze Data

Caption: Overall workflow for stability assessment.

Forced Degradation: Probing for Weakness

Forced degradation, or stress testing, is the cornerstone of stability analysis. By subjecting the compound to harsh conditions, we can accelerate degradation, thereby identifying the most likely degradation pathways and products.[10][11] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[12]

Rationale and Causality of Stress Conditions

The choice of stressors is designed to mimic the conditions the drug substance might encounter during its lifecycle and to test the lability of its specific functional groups.

Stress ConditionReagent & ConditionsRationale & Justification
Acid Hydrolysis 0.1 M HCl, 60°CSimulates gastric fluid exposure; tests the stability of the N-C bond and the pyrazole ring in a low-pH environment.[13]
Base Hydrolysis 0.1 M NaOH, 60°CSimulates intestinal pH; probes for susceptibility to base-catalyzed reactions. Some pyrazole esters are known to degrade rapidly in basic buffers.[14][15]
Oxidation 3% H₂O₂, Room TempTests for vulnerability to oxidative stress, which can occur during synthesis, storage, or metabolism.[12]
Thermal Stress Solid state, 80°C; Solution, 80°CAssesses intrinsic thermal stability, crucial for drying, milling, and storage. Nitro compounds require careful thermal evaluation.[7][16]
Photostability ICH Q1B compliant light sourceThe nitro-substituted pyrazole system is a strong chromophore, making it a prime candidate for photolytic degradation.[5][12]
Experimental Protocol: Forced Degradation Workflow

The following protocol provides a self-validating system where a control sample is always compared against a stressed sample.

Forced_Degradation_Protocol cluster_stress Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) A Acid + 0.1 M HCl B Base + 0.1 M NaOH C Oxidative + 3% H2O2 D Thermal Heat at 80°C E Photo Expose to Light F Control (Solvent only, dark, RT) N Neutralize (if applicable) A->N B->N end Analyze all samples by Stability-Indicating HPLC C->end D->end E->end F->end N->end

Caption: Parallel workflow for the forced degradation protocol.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Aliquotting: Distribute the stock solution into separate, clearly labeled vials for each stress condition and a control.

  • Applying Stress:

    • Acid/Base: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the respective vials to achieve a final acid/base concentration of 0.1 M. Place in a water bath at 60°C.

    • Oxidation: Add the required volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal: Place the designated vial in an oven at 80°C.

    • Photo: Place the vial in a photostability chamber. A control sample wrapped in aluminum foil should be placed alongside it.

    • Control: Keep one vial at room temperature, protected from light.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, before analysis to prevent further degradation.

    • Cool thermal samples to room temperature.

  • Analysis: Dilute all samples to a suitable concentration and analyze immediately using the developed stability-indicating method.

The Analytical Heartbeat: Stability-Indicating Method

A stability-indicating analytical method (SIAM) is the ultimate arbiter of stability, capable of separating the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[11][17] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this task.[18]

Proposed RP-HPLC Method
  • Rationale for Selection: The molecule possesses good chromophores (nitro-pyrazole) suitable for UV detection and has moderate polarity, making it ideal for separation on a C18 stationary phase.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The TFA acts as an ion-pairing agent to ensure sharp peak shape for the carboxylic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from low to high acetonitrile concentration is employed to ensure elution of the parent compound and any potential degradants with varying polarities.

  • Detection: PDA detection allows for monitoring at multiple wavelengths and assessing peak purity. The primary wavelength should be set at the λmax of the parent compound.

Method Validation: Establishing Trustworthiness

Once developed, the method must be rigorously validated according to ICH Q2(R1) guidelines to prove its reliability.

Validation ParameterPurpose
Specificity Prove the method can distinguish the API from all potential degradants.
Linearity Confirm a direct relationship between detector response and concentration.
Accuracy Measure the closeness of test results to the true value.
Precision Assess the degree of scatter in results from multiple analyses of the same sample.
Range Define the upper and lower concentration limits for which the method is accurate and precise.
Robustness Show the method is unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).[18]

Identifying the Unknowns: Degradant Characterization

Identifying the structure of significant degradation products is crucial for understanding the degradation mechanism and assessing the safety of the drug substance.

A Hypothetical Degradation Pathway

Based on chemical principles, two likely degradation pathways for this compound are reduction of the nitro group and decarboxylation.

Degradation_Pathway cluster_path1 Reductive Pathway cluster_path2 Thermal Pathway Parent This compound Amino 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid Parent->Amino Reduction (e.g., Oxidative Stress Followed by Reduction) Decarboxylated 1-(sec-butyl)-4-nitro-1H-pyrazole Parent->Decarboxylated Decarboxylation (Thermal Stress)

Caption: Hypothetical degradation pathways.

Analytical Strategy for Identification
  • LC-MS Analysis: Couple the HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the degradation peaks provides the molecular weight, offering the first clue to their identity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental composition.

  • Isolation and NMR: If a degradant is present in significant quantities, it can be isolated using preparative HPLC. Full structural elucidation can then be achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion: A Roadmap to Stability

This guide has provided a comprehensive, scientifically-grounded roadmap for the stability assessment of this compound. By following a logical progression from forced degradation to the development and validation of a stability-indicating method, researchers can build a complete and robust data package. This approach not only satisfies regulatory expectations but also provides fundamental insights into the chemical behavior of the molecule, which is invaluable for guiding formulation development, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of a potential new therapeutic agent.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

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  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][12][18]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Photostability testing of pharmaceutical products. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • SciSpace. (n.d.). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. Retrieved from [Link]

  • National Institutes of Health. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Pharmaceuticals. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • PubMed. (2019). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

  • PubMed. (2017). Degradation of nitro-based pharmaceuticals by UV photolysis: Kinetics and simultaneous reduction on halonitromethanes formation potential. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Nitropyrazole Compounds: Synthesis, Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Energetic Versatility of the Nitropyrazole Scaffold

Within the vast landscape of heterocyclic chemistry, pyrazoles represent a cornerstone class of five-membered aromatic rings containing two adjacent nitrogen atoms. Their inherent chemical stability, coupled with the ease of functionalization, has made them privileged scaffolds in diverse scientific fields. The introduction of one or more nitro (–NO₂) groups onto this pyrazole core gives rise to nitropyrazoles, a family of compounds where the stability of the aromatic ring is synergistically combined with the high energy content of the nitro functionality.

These compounds are characterized by their notable heat resistance, oxidative stability, and resistance to hydrolysis.[1] This unique combination of properties has established nitropyrazoles as critical components in the development of advanced high-energy density materials (HEDMs), where they are prized for their performance and tunable sensitivity.[1] Concurrently, the pyrazole nucleus is a well-established pharmacophore, and the specific electronic properties imparted by the nitro group are being explored for applications in medicinal chemistry, including the development of novel antimicrobial and anticancer agents.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and primary applications of nitropyrazole compounds, offering field-proven insights for researchers in materials science and drug development.

Core Synthesis Strategies: A Logic-Driven Approach

The synthesis of nitropyrazoles is not merely a procedural task but a strategic exercise in controlling regioselectivity and ensuring safety. The primary methodologies have evolved to optimize yield, purity, and operational safety, moving from harsh, direct nitration to more controlled, multi-step pathways.

The choice of synthetic route is dictated by the desired substitution pattern and the inherent reactivity of the pyrazole starting material. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, but the conditions must be carefully managed to prevent runaway reactions or the formation of undesired isomers.

A generalized workflow for the synthesis of multi-nitrated pyrazoles often follows a stepwise logic, beginning with the formation of a less reactive, mono-substituted intermediate that can be further functionalized.

Caption: General synthetic pathways to nitropyrazoles.

The most widely adopted and controlled method involves an initial N-nitration followed by a thermal rearrangement. This approach is often safer and provides better regiochemical control compared to direct C-nitration of the unsubstituted pyrazole ring.[3][4] The resulting C-nitropyrazole is a versatile intermediate that can then undergo further nitration under more forceful conditions to yield di- or tri-nitrated products.[4]

Application I: High-Energy Density Materials (HEDMs)

The primary application driving nitropyrazole research is the development of next-generation energetic materials. The goal is to create compounds that can outperform traditional explosives like 2,4,6-trinitrotoluene (TNT) by offering a superior balance of energy output, thermal stability, and insensitivity to accidental detonation.

Structure-Property Causality: The energetic performance of nitropyrazoles is directly linked to their molecular structure:

  • Number of Nitro Groups: Increasing the number of nitro groups on the pyrazole ring enhances the compound's density and improves its oxygen balance. A better oxygen balance allows the molecule to combust more completely without an external oxygen source, leading to a more powerful detonation.[1]

  • High Nitrogen Content: The pyrazole core is inherently nitrogen-rich. This leads to a high heat of formation and the generation of a large volume of gaseous products (primarily N₂) upon decomposition, which is both environmentally benign and contributes to the explosive power.[1]

  • Molecular Stability: The aromaticity of the pyrazole ring imparts significant thermal stability, a critical safety feature for HEDMs.[1]

Key examples of nitropyrazole-based energetic materials include:

  • 3,4-Dinitropyrazole (3,4-DNP): A foundational compound that exhibits higher density and detonation performance than TNT.[4]

  • 4-Amino-3,5-dinitropyrazole (LLM-116): An important insensitive high explosive that also serves as a precursor for other highly nitrated derivatives.[1]

  • 1-Methyl-3,4,5-trinitropyrazole (MTNP): A melt-castable explosive with high detonation velocity and good thermal stability.[1]

  • 3,4,5-Trinitropyrazole (TNP): A fully C-nitrated pyrazole with detonation parameters comparable to octogen (HMX) but with lower mechanical sensitivity.[5]

Quantitative Data: Comparative Energetic Properties

The advancement offered by nitropyrazoles is best illustrated by comparing their key performance metrics against established standards.

CompoundAbbreviationMelting Point (°C)Density (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
2,4,6-TrinitrotolueneTNT811.656.9019.0
3,4-Dinitropyrazole3,4-DNP86–881.878.1029.4
1-Methyl-3,4,5-trinitropyrazoleMTNP91.51.828.6533.7
3,4,5-TrinitropyrazoleTNP1651.879.2538.6
1-(2-Nitratoethyl)-3,4-dinitropyrazoleCompound 3 891.858.67-

Data compiled from multiple sources.[1][4][5][6]

Mechanistic Insight: Thermal Decomposition Pathway

Understanding the decomposition mechanism is crucial for predicting the stability and energy release of HEDMs. For dinitropyrazoles like 4-amino-3,5-dinitropyrazole (LLM-116), decomposition is often initiated by the transfer of the acidic proton from the ring nitrogen. In contrast, for N-substituted derivatives, the initial step is typically the cleavage of a C-NO₂ or N-NO₂ bond.

Decomposition_Pathway DNP Dinitropyrazole Structure TS Transition State DNP->TS Thermal Input (H-Transfer or Bond Scission) RingOpening Ring Opening TS->RingOpening Initial Decomposition Fragments Gaseous Products (N₂, CO₂, H₂O, NOx) RingOpening->Fragments Rapid Exothermic Cascade

Caption: A simplified conceptual diagram of the thermal decomposition cascade for nitropyrazoles.

Application II: Medicinal and Biological Chemistry

While the HEDM field dominates nitropyrazole research, the scaffold's pharmacological potential is an emerging area of interest. The broader pyrazole class is a staple in drug discovery, with derivatives acting as anticancer, anti-inflammatory, and antimicrobial agents.[2][7][8] The strong electron-withdrawing nature of the nitro group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, offering a handle for medicinal chemists to tune activity and selectivity.

  • Antimicrobial and Antifungal Activity: Research has shown that certain nitropyrazole derivatives exhibit significant biological activity. For instance, a series of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes demonstrated pronounced inhibitory effects against the bacteria Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida.[9] One derivative showed a minimum inhibitory concentration (MIC) of 0.25 μg/mL against E. coli, highlighting its potential as a potent antimicrobial lead.[8]

  • Anticancer and Antioxidant Potential: Pyrazole derivatives have been investigated for their ability to interfere with tumorigenesis and oxidative stress.[10] Certain pyrazoles act as potent inhibitors of superoxide anion production and NADPH oxidase activity, protecting cells from oxidative damage.[10] While many studies focus on the broader pyrazole class, specific 5-aminopyrazole derivatives have shown promising anti-proliferative activity against various cancer cell lines.[11] The incorporation of a nitro group is a logical next step in the structure-activity relationship (SAR) studies of these compounds.[12]

  • Kinase Inhibition: The pyrazole scaffold is a key component in numerous FDA-approved protein kinase inhibitors, which are critical in targeted cancer therapy.[13][14] Kinases such as EGFR, VEGFR-2, and CDKs are common targets.[7] The role of nitropyrazoles in this domain is less explored but represents a significant opportunity. The nitro group's electronic influence could be leveraged to enhance binding affinity or modulate selectivity for specific kinase targets.

Standard Characterization Techniques

The synthesis of any new compound must be validated through rigorous analytical characterization. For nitropyrazoles, a standard suite of techniques is employed to confirm identity, purity, and structure.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework, while ¹⁵N NMR is particularly valuable for directly probing the nitrogen environments of both the pyrazole ring and the nitro groups.[6][15]

  • Infrared (IR) Spectroscopy: Provides definitive evidence for the presence of nitro groups, which exhibit strong, characteristic asymmetric and symmetric stretching vibrations.[16][17]

  • Mass Spectrometry (MS) and Elemental Analysis: These methods are used to confirm the molecular weight and elemental composition (C, H, N, O) of the synthesized compound, ensuring it matches the theoretical formula.[3][18]

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional atomic arrangement in the solid state. It is essential for unambiguously confirming the structure and for measuring the crystal density, a critical parameter for energetic materials.[16][18]

Experimental Protocol: Improved Synthesis of 3,4-Dinitropyrazole (DNP)

This protocol describes a validated, three-step synthesis of 3,4-DNP from pyrazole, designed for improved safety and yield.[3][4] It serves as a self-validating system, where the successful characterization of each intermediate confirms the fidelity of the process.

Causality: This method is superior to direct nitration because the initial, gentle N-nitration followed by a controlled thermal rearrangement prevents the formation of multiple isomers and reduces the risk of uncontrolled exothermic reactions. The subsequent C-nitration of the 3-nitropyrazole intermediate is more predictable and efficient.

Step 1: Synthesis of N-Nitropyrazole

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, prepare a mixture of nitric acid and acetic anhydride. Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.

  • Separately, dissolve pyrazole in glacial acetic acid.

  • Slowly add the pyrazole/acetic acid solution dropwise to the nitric acid/acetic anhydride mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0–5 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice. A white precipitate of N-nitropyrazole will form.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Validation: Confirm the structure via IR (presence of N-NO₂ stretch) and ¹H NMR spectroscopy.

Step 2: Thermal Rearrangement to 3-Nitropyrazole

  • Caution: This step should be performed behind a blast shield. Place the dry N-nitropyrazole in a flask.

  • Heat the flask in an oil bath. The solid will melt, and the rearrangement will occur, often with gas evolution. The reaction is typically heated until the rearrangement is complete, which can be monitored by TLC.

  • Cool the flask to room temperature. The product, 3-nitropyrazole, will solidify.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-nitropyrazole.

  • Validation: Confirm the structure via melting point, IR (presence of C-NO₂ stretch, reappearance of N-H stretch), and NMR spectroscopy. The NMR spectrum will be distinct from the N-nitropyrazole precursor.[19]

Step 3: Synthesis of 3,4-Dinitropyrazole (DNP)

  • Carefully dissolve the 3-nitropyrazole from Step 2 in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the 3-nitropyrazole solution, keeping the temperature between 55–60 °C.[3][4]

  • Maintain the reaction at this temperature for 1 hour with stirring.[3][4]

  • After cooling, pour the reaction mixture onto crushed ice. A pale yellow solid of 3,4-Dinitropyrazole will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Final Validation: Confirm the final product's identity and purity (>99%) using IR, ¹H NMR, ¹³C NMR, and elemental analysis.[4] The total yield for this optimized process can reach up to 55%.[4]

Future Perspectives and Conclusion

The field of nitropyrazole chemistry continues to advance on multiple fronts. In materials science, the focus remains on designing novel HEDMs that push the boundaries of performance while enhancing safety. Future work will likely involve the synthesis of complex, polycyclic systems incorporating the nitropyrazole moiety and the use of computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, to predict the properties of new compounds before their synthesis.[20][21]

In medicinal chemistry, a more systematic exploration of nitropyrazoles is warranted. The initial promising results in antimicrobial and anticancer screening suggest that libraries of nitropyrazole derivatives should be synthesized and tested against a wider range of biological targets. QSAR modeling could also accelerate drug discovery by identifying the key structural features required for therapeutic activity.[22]

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A Technical Guide to the Discovery and Isolation of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[3][4] A significant number of FDA-approved drugs, including the anti-inflammatory celecoxib, the erectile dysfunction treatment sildenafil, and the anticancer agent ruxolitinib, feature this core structure, highlighting its therapeutic relevance.[1][5] The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning anti-inflammatory, anticancer, antimicrobial, and antiviral applications—continues to drive intensive research into novel analogues.[6][7][8]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals engaged in the discovery of new pyrazole-based entities. Moving beyond a simple recitation of methods, this document elucidates the causal relationships behind experimental choices, from strategic synthesis to rigorous isolation and characterization. We will explore both foundational and cutting-edge synthetic methodologies, detail robust purification protocols, and outline the analytical techniques required for definitive structural validation, thereby offering a comprehensive roadmap for navigating the complexities of pyrazole chemistry.

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

First synthesized in 1889, the pyrazole ring has become a highly valued framework in the chemical industry, particularly in medicine and agriculture.[9] Its importance lies in its unique electronic properties and its ability to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through hydrogen bonding, metal coordination, and other non-covalent interactions.[4][10]

The clinical success of pyrazole-containing drugs is extensive.[11] Molecules like ibrutinib, axitinib, and niraparib are critical in oncology, while others have found applications in treating HIV (lenacapavir) and pulmonary hypertension (riociguat).[5] This proven applicability has spurred the development of a vast chemical space around the pyrazole core, with researchers continually exploring new substitution patterns to modulate potency, selectivity, and pharmacokinetic properties.[12][13] The ultimate goal is to design next-generation therapeutics with enhanced efficacy and improved safety profiles.[13]

Strategic Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a well-established field, yet it continues to evolve. The choice of synthetic strategy is paramount and is dictated by factors such as the availability of starting materials, desired substitution patterns (regioselectivity), functional group tolerance, and the need for operational simplicity and environmental sustainability.

Classical Approaches: Foundations of Pyrazole Synthesis

Two classical methods form the bedrock of pyrazole synthesis:

  • The Knorr Pyrazole Synthesis: This is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[14] While foundational, this method faces a significant challenge when using unsymmetrical 1,3-dicarbonyls, as it often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[2]

  • [3+2] Cycloaddition: This approach typically involves the reaction of a diazo compound with an alkyne.[2][15] It offers an alternative route that can provide access to different substitution patterns compared to condensation methods.

Modern Synthetic Methodologies: A Paradigm of Efficiency and Innovation

Recent decades have seen a dramatic improvement in synthetic efficiency, driven by innovative methodologies that offer milder conditions, higher yields, and greater control.

  • Multicomponent and One-Pot Reactions: These strategies, where multiple reaction steps are performed in a single vessel without isolating intermediates, represent a significant advance.[9] They reduce solvent waste, save time, and can lead to complex molecules in a single operation.[15] For instance, an in situ approach involves the direct synthesis of 1,3-diketones from ketones and acid chlorides, which are then immediately cyclized with hydrazine, providing rapid access to previously challenging pyrazoles.[9][16]

  • Advanced Catalysis: The use of transition-metal catalysts (e.g., Pd, Cu, Ag, Ru) has revolutionized pyrazole synthesis, enabling reactions that were previously difficult or impossible.[9][16] More recently, visible-light photoredox catalysis has emerged as a powerful tool, promoting reactions under exceptionally mild conditions using light as a renewable energy source.[9][16]

  • Green Chemistry Approaches: There is a strong impetus to develop more environmentally benign protocols. This includes the use of green solvents like water or PEG-400, often in combination with catalysts, and energy-efficient techniques such as microwave and ultrasound-assisted synthesis.[17][18] These methods not only reduce environmental impact but can also dramatically shorten reaction times from hours to minutes.[9]

cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_end A 1,3-Dicarbonyls M1 Knorr Condensation A->M1 B Alkynes + Diazo Compounds M2 [3+2] Cycloaddition B->M2 C α,β-Unsaturated Ketones/Aldehydes M3 Catalytic Cyclization (e.g., Metal, Photoredox) C->M3 D Ketones + Acid Chlorides M4 One-Pot Condensation D->M4 P Pyrazole Core M1->P M2->P M3->P M4->P

Overview of key synthetic pathways to the pyrazole core.
Experimental Protocol: One-Pot Synthesis of 1,3,5-Substituted Pyrazoles

This protocol is adapted from a highly efficient, environmentally friendly approach using a nano-ZnO catalyst.[9] It exemplifies the principles of modern synthesis by combining operational simplicity with high yield and short reaction times.

Objective: To synthesize 1,3,5-substituted pyrazole derivatives via a one-pot condensation reaction.

Materials:

  • Substituted phenylhydrazine (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Nano-ZnO catalyst (specified loading, e.g., 10 mol%)

  • Ethanol (as solvent)

  • Standard laboratory glassware for reflux

  • Thin-Layer Chromatography (TLC) plate (silica gel) and developing chamber

  • Ethyl acetate and hexane (for TLC mobile phase)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add the nano-ZnO catalyst to the mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for the prescribed time (typically 30-60 minutes). The key advantages of this method include its exceptional yield, reaching up to 95%, short reaction time, and straightforward work-up procedure.[9]

  • Monitoring: Monitor the progress of the reaction by TLC. Prepare a sample by taking a small aliquot from the reaction mixture and dissolving it in ethyl acetate. Spot this on a TLC plate alongside the starting materials. Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexane). The reaction is complete upon the disappearance of the limiting starting material spot and the appearance of a new, distinct product spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to recover the catalyst. The catalyst can often be washed, dried, and reused.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1,3,5-substituted pyrazole.

Isolation and Purification: From Crude Mixture to Pure Compound

A robust and reproducible biological evaluation is contingent upon the purity of the test compound. The isolation and purification stage is therefore a non-negotiable step in the discovery workflow, designed to remove unreacted starting materials, reagents, catalysts, and reaction byproducts.

General Post-Synthesis Workflow

The transition from a completed reaction to a pure, characterized compound follows a logical sequence of steps. Each step is a filtration point designed to remove specific types of impurities, progressively increasing the purity of the target molecule.

A Completed Reaction Mixture B Quenching & Work-up (e.g., Extraction) A->B C Crude Product (Dry Concentrate) B->C D Purification (Chromatography or Crystallization) C->D E Pure Isolated Compound D->E F Structural Characterization E->F

Standard workflow for compound isolation and validation.
Key Purification Techniques
  • Column Chromatography: This is the workhorse of purification in synthetic chemistry. By passing the crude product through a stationary phase (typically silica gel) with a mobile phase (a solvent or solvent mixture), compounds are separated based on their differential adsorption to the silica. It is highly versatile for separating compounds with different polarities.[7]

  • Crystallization: When a compound is solid and has suitable solubility properties, crystallization is an exceptionally powerful method for achieving high purity. It involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solution.

  • Purification via Acid Salt Formation: A more specialized but highly effective technique involves converting the pyrazole into an acid addition salt.[19] Pyrazoles are weakly basic and can react with acids to form salts, which often have very different solubility profiles than the free base. These salts can be selectively precipitated or crystallized from organic solvents, leaving neutral or less basic impurities behind.[19] The pure salt is then isolated, and the neutral pyrazole can be regenerated by treatment with a base.

Structural Elucidation and Characterization

Once a novel compound has been synthesized and purified, its chemical structure must be unambiguously confirmed. This validation step is essential to ensure that the molecule being subjected to biological testing is indeed the intended one. A combination of spectroscopic and analytical techniques is employed for this purpose.[20]

TechniqueAbbreviationInformation Provided
Nuclear Magnetic Resonance NMRProvides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. Key experiments are ¹H and ¹³C NMR.[20]
Mass Spectrometry MSDetermines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution MS) and fragmentation patterns.[20]
Infrared Spectroscopy IRIdentifies the presence of specific functional groups (e.g., C=O, N-H, C-N) based on their characteristic vibrational frequencies.[20]
X-Ray Crystallography -Provides the definitive, three-dimensional structure of a molecule in its crystalline state. It is considered the "gold standard" for structural proof.[20]

For a novel pyrazole derivative, a researcher would expect to see characteristic signals in the ¹H NMR spectrum for the protons on the pyrazole ring, along with signals for any substituents. The ¹³C NMR would show corresponding signals for the carbon atoms. Mass spectrometry would need to confirm the expected molecular weight. Finally, if a suitable crystal can be grown, X-ray crystallography provides unequivocal proof of structure, including the specific arrangement of atoms and regiochemistry.[20]

Conclusion and Future Directions

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The evolution from classical condensation reactions to modern, highly efficient catalytic and one-pot methodologies has dramatically accelerated the pace at which novel derivatives can be synthesized and evaluated.[6][9] Mastery of not only the synthesis but also the subsequent isolation and characterization protocols is fundamental to success in this competitive field.

Looking forward, the integration of computational tools for in silico design and screening is expected to play an ever-larger role in prioritizing synthetic targets.[13] Furthermore, the continued development of green and sustainable synthetic methods will be crucial for minimizing the environmental footprint of drug discovery and development.[15][18] The principles and techniques outlined in this guide provide a solid foundation for researchers to contribute to the next generation of pyrazole-based medicines.

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Methodological & Application

Foreword: On the Specificity of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initial literature and database searches for the specific compound, 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid , did not yield dedicated research publications or established experimental protocols under this identifier. This suggests that the molecule may be a novel chemical entity, a synthetic intermediate not extensively characterized for biological activity, or a proprietary compound not yet disclosed in public-domain literature.

However, the core chemical scaffold—the 4-nitro-1H-pyrazole moiety—is a well-established and highly significant pharmacophore in modern medicinal chemistry.[1][2][3][4] Derivatives of this scaffold have been explored for a vast range of therapeutic applications, including oncology, inflammation, and infectious diseases.[1][2][5]

Therefore, this guide has been structured to provide detailed, field-proven experimental protocols and application notes for the characterization of novel 4-nitro-1H-pyrazole derivatives, using the user's specified compound as a representative candidate. The methodologies outlined below are the standard, rigorous approaches a senior application scientist would employ to elucidate the biological activity and mechanism of action for a new compound belonging to this chemical class.

Application Notes & Protocols for the Experimental Evaluation of Novel 4-Nitro-1H-Pyrazole Analogs

Section 1: Introduction to the 4-Nitro-1H-Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its structural rigidity, capacity for hydrogen bonding, and ability to be readily functionalized have made it a "privileged scaffold" in drug discovery.[1][3] The addition of a nitro group at the 4-position significantly modulates the electronic properties of the ring, often enhancing its potential for specific biological interactions.

Compounds incorporating this scaffold are investigated for a multitude of biological activities, frequently acting as inhibitors of key cellular signaling proteins like protein kinases or modulators of inflammatory pathways.[1][6][7] The propanoic acid substituent on the user's target molecule suggests a potential design feature to improve solubility or to interact with specific binding site residues, such as lysine or arginine, via ionic interactions.

Section 2: Postulated Mechanism of Action & Initial Hypothesis Testing

For a novel compound class, a primary hypothesis often revolves around the inhibition of protein kinases, as many heterocyclic compounds are known to be ATP-competitive inhibitors. Protein kinases are critical nodes in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. A logical starting point is to screen the compound against a panel of relevant kinases.

Visualizing a Generic Kinase Signaling Cascade

The diagram below illustrates a simplified, hypothetical pathway where a novel 4-Nitro-1H-Pyrazole compound might act. The compound is hypothesized to block the action of a key kinase (e.g., "Kinase B"), thereby preventing the phosphorylation and activation of downstream substrates that drive pathological processes like cell proliferation.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB Activates (P) Substrate Downstream Substrate KinaseB->Substrate Activates (P) Transcription Gene Transcription (e.g., Proliferation) Substrate->Transcription Promotes Compound 4-Nitro-1H-Pyrazole Compound Compound->KinaseB Inhibits

Caption: Hypothesized inhibition of a cytoplasmic kinase cascade by a novel pyrazole compound.

Section 3: Application Note I - Primary Biochemical Screening

Objective: To determine if "this compound" (or a related analog) directly inhibits the enzymatic activity of a panel of protein kinases in vitro. This biochemical assay isolates the enzyme and compound from cellular complexity, providing a direct measure of interaction.

Methodology: We will describe a protocol for a luminescence-based kinase assay (e.g., ADP-Glo™, Promega), which measures the amount of ADP produced as a result of kinase activity. Lower ADP levels in the presence of the compound indicate inhibition.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Compound Preparation & Serial Dilution:

    • Rationale: Creating a dose-response curve is essential to determine the potency (IC50) of the inhibitor.

    • a. Prepare a 10 mM stock solution of the test compound in 100% DMSO.[8]

    • b. Perform a serial 1:3 dilution series in DMSO in a 96-well plate to generate 10 concentrations (e.g., from 10 mM down to 0.5 µM). This will be the "compound plate."

    • c. Create a final intermediate plate by diluting the compound plate 1:25 in kinase assay buffer. This results in a 4X final assay concentration with 4% DMSO.

  • Kinase Reaction Setup (384-well plate format):

    • Rationale: The reaction must contain the kinase, its substrate, and ATP (the phosphate donor). Controls are critical for data normalization.

    • a. Add 2.5 µL of 4X test compound from the intermediate plate to the appropriate wells.

    • b. For "No Inhibition" controls, add 2.5 µL of 4% DMSO.

    • c. For "No Enzyme" background controls, add 2.5 µL of 4% DMSO.

    • d. Add 5 µL of a 2X Kinase/Substrate mix (containing the specific protein kinase and its corresponding peptide substrate in kinase buffer) to all wells except the "No Enzyme" controls. Add 5 µL of 2X Substrate mix (no enzyme) to the background wells.

    • e. To initiate the reaction, add 2.5 µL of 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately measured.

    • f. Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Rationale: The ADP-Glo™ system uses two steps: first, terminate the kinase reaction and deplete remaining ATP; second, convert the generated ADP into ATP, which drives a luciferase reaction to produce a light signal.

    • a. Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction and deplete ATP. Incubate for 40 minutes.

    • b. Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes.

    • c. Read luminescence on a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • a. Subtract the "No Enzyme" background signal from all other wells.

    • b. Normalize the data by setting the "No Inhibition" (DMSO only) control as 100% activity and the highest compound concentration as the baseline (0% activity).

    • c. Plot the normalized % activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile
Kinase TargetIC50 (nM) for Compound XYZ
Kinase B55
Kinase C8,750
Kinase D> 10,000
Kinase E1,200

Section 4: Application Note II - Secondary Cellular Assay

Objective: To assess whether the compound's biochemical activity translates into a functional effect in a cellular context. A cell proliferation assay determines if the compound can inhibit the growth or viability of cancer cell lines, which is a desired outcome for an anti-cancer agent.

Methodology: A resazurin (alamarBlue™)-based assay will be used. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a loss of cell viability.

Visualizing the Cellular Assay Workflow

Cellular_Workflow cluster_prep Day 1: Plating cluster_treat Day 2: Treatment cluster_incubate Day 2-5: Incubation cluster_read Day 5: Readout Step1 Trypsinize and Count Cells Step2 Seed Cells into 96-well Plates Step1->Step2 Step3 Incubate Overnight (Allow Adhesion) Step2->Step3 Step4 Prepare Compound Serial Dilutions Step5 Add Compound to Cells Step4->Step5 Step6 Incubate for 72h Step7 Add Resazurin Dye Step8 Incubate 2-4h Step7->Step8 Step9 Read Fluorescence (Ex: 560nm, Em: 590nm) Step8->Step9

Caption: Standard workflow for a 72-hour cell viability assay using a fluorescent readout.

Protocol 4.1: Cancer Cell Line Proliferation Assay
  • Cell Plating:

    • Rationale: A consistent cell number is crucial for reproducible results. Seeding density must be optimized so that control wells are in the exponential growth phase at the end of the assay.

    • a. Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions (37°C, 5% CO2).

    • b. Harvest cells using trypsin, neutralize, and count using a hemocytometer or automated cell counter.

    • c. Dilute the cell suspension to the predetermined optimal seeding density (e.g., 2,000 cells/well) and plate 100 µL into each well of a clear-bottomed, black-walled 96-well plate.

    • d. Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • a. Prepare a 2X final concentration serial dilution of the test compound in cell culture medium.

    • b. Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells containing medium with the same final DMSO concentration (e.g., 0.1%).

    • c. Incubate the plates for 72 hours.

  • Viability Measurement:

    • a. Prepare a 10X resazurin solution in sterile PBS.

    • b. Add 11 µL of 10X resazurin to each well (for a final 1X concentration).

    • c. Incubate for 2-4 hours, or until the vehicle control wells have turned a distinct pink color.

    • d. Read fluorescence on a plate reader with appropriate filters (e.g., ~560nm excitation, ~590nm emission).

  • Data Analysis:

    • a. Subtract the average fluorescence of "media only" (no cells) blank wells.

    • b. Normalize the data by setting the vehicle control as 100% viability and the highest compound concentration (or a "no viability" control treated with a toxin like staurosporine) as 0% viability.

    • c. Plot the normalized % viability against the log of the compound concentration and fit to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Anti-Proliferative Activity
Cell LineTissue of OriginGI50 (µM) for Compound XYZ
MCF-7Breast Cancer0.52
HCT116Colon Cancer1.15
A549Lung Cancer> 25
PC-3Prostate Cancer0.88

References

  • MK-0773. Wikipedia. [Link]

  • MK-0773. In-depth article.
  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central (PMC). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC). [Link]

  • Current status of pyrazole and its biological activities. PubMed Central (PMC). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][10][11]triazin-7(6H). National Institutes of Health (NIH). [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][11]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]

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Application Notes and Protocols for the Evaluation of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation

This document provides a comprehensive guide for the investigation of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid , a novel pyrazole derivative, as a potential anti-inflammatory agent. While this specific molecule is not extensively characterized in existing literature, its structural features suggest a plausible role in modulating inflammatory pathways. These application notes and protocols are designed to provide researchers with a robust framework for the synthesis, in vitro screening, and in vivo validation of this compound's anti-inflammatory properties.

Proposed Mechanism of Action: Targeting Key Inflammatory Mediators

Based on the known activities of other pyrazole derivatives, this compound may exert its anti-inflammatory effects through one or more of the following mechanisms:

  • Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives have been shown to inhibit lipoxygenases, enzymes involved in the production of leukotrienes, another class of pro-inflammatory mediators.[5][6]

  • Modulation of Pro-inflammatory Cytokines: The compound may suppress the production or activity of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][8]

  • Antioxidant Activity: Certain pyrazole compounds exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that perpetuate the inflammatory response.[5][6]

The following signaling pathway diagram illustrates the potential targets of this compound within the inflammatory cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NF_kB_Pathway Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenases (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Symptoms Inflammation Symptoms Prostaglandins->Inflammation_Symptoms Pain, Fever, Swelling Leukotrienes->Inflammation_Symptoms Gene_Expression Gene Expression NF_kB_Pathway->Gene_Expression Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation_Symptoms Compound This compound Compound->COX Inhibition? Compound->LOX Inhibition? Compound->NF_kB_Pathway Inhibition?

Caption: Proposed anti-inflammatory mechanism of the pyrazole compound.

Synthesis of this compound

The synthesis of pyrazole derivatives can be achieved through various established methods.[3][9][10] A plausible synthetic route for the title compound is outlined below, which should be adapted and optimized based on laboratory findings.

G Start Starting Materials: - 4-Nitro-1H-pyrazole - Ethyl 2-bromo-2-methylpropanoate Step1 Step 1: N-Alkylation Base (e.g., K2CO3) Solvent (e.g., DMF) Start->Step1 Intermediate Intermediate: Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate Step1->Intermediate Step2 Step 2: Hydrolysis Acid or Base Catalysis (e.g., LiOH, H2O/THF) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Proposed synthetic workflow for the target compound.

Note: This is a generalized synthetic scheme. Reaction conditions, including temperature, reaction time, and purification methods, will require empirical determination.

In Vitro Evaluation Protocols

A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of the test compound.

Protocol 1: Inhibition of Protein Denaturation Assay

This initial, simple screening assay provides a preliminary indication of anti-inflammatory activity.[11]

Principle: Inflammation can induce protein denaturation. The ability of a compound to prevent thermally-induced protein denaturation can be correlated with its anti-inflammatory properties.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS), pH 6.4

  • Test compound (various concentrations)

  • Reference standard (e.g., Diclofenac sodium)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 0.2% w/v solution of BSA in PBS.

  • Prepare various concentrations of the test compound and the reference standard.

  • To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or reference standard at different concentrations.

  • A control group should consist of 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate all solutions at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Data Interpretation: A higher percentage of inhibition indicates a greater potential for anti-inflammatory activity.

Compound Concentration (µg/mL) Absorbance (660 nm) % Inhibition
Control-(Value)0
Test Compound10(Value)(Calculate)
50(Value)(Calculate)
100(Value)(Calculate)
Diclofenac50(Value)(Calculate)
Protocol 2: Cell-Based Assays for Pro-inflammatory Mediators

These assays provide more specific insights into the compound's mechanism of action.

Cell Line:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) are suitable models.[12]

2.1 Measurement of Nitric Oxide (NO) Production

Principle: Overproduction of nitric oxide is a hallmark of inflammation. This assay measures the inhibitory effect of the test compound on NO production in lipopolysaccharide (LPS)-stimulated cells.

Materials:

  • Cell line (e.g., RAW 264.7)

  • LPS

  • Griess Reagent

  • Test compound

  • Reference standard (e.g., L-NAME)

  • Cell culture medium and supplements

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound or reference standard for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage inhibition of NO production.

2.2 Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)

Principle: This assay measures the effect of the test compound on the secretion of key pro-inflammatory cytokines from LPS-stimulated cells.

Materials:

  • Cell line (e.g., PBMCs or RAW 264.7)

  • LPS

  • ELISA kits for TNF-α and IL-6

  • Test compound

  • Reference standard (e.g., Dexamethasone)

Procedure:

  • Follow the same cell seeding, pre-treatment, and stimulation steps as in the NO assay.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production.

Data Interpretation for Cell-Based Assays: A dose-dependent reduction in NO and/or pro-inflammatory cytokine levels suggests that the compound interferes with key inflammatory signaling pathways.

Treatment NO Production (% of Control) TNF-α Release (pg/mL) IL-6 Release (pg/mL)
Unstimulated Control(Value)(Value)(Value)
LPS-stimulated Control100(Value)(Value)
Test Compound (10 µM) + LPS(Value)(Value)(Value)
Test Compound (50 µM) + LPS(Value)(Value)(Value)
Reference Standard + LPS(Value)(Value)(Value)

In Vivo Evaluation Protocols

In vivo models are crucial for assessing the therapeutic efficacy and safety of a potential anti-inflammatory drug in a whole-organism context.[13][14]

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for evaluating acute inflammation.[1][15]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[15]

Animals:

  • Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan

  • Test compound

  • Reference standard (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Acclimatize the animals and fast them overnight before the experiment.

  • Administer the test compound or reference standard orally or intraperitoneally at various doses.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% w/v carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each treatment group compared to the control group.

Protocol 4: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is useful for studying the systemic anti-inflammatory effects of a compound.[16]

Principle: Intraperitoneal injection of LPS induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream.

Animals:

  • Mice (e.g., C57BL/6).

Materials:

  • LPS

  • Test compound

  • Reference standard (e.g., Dexamethasone)

  • ELISA kits for serum cytokines

Procedure:

  • Administer the test compound or reference standard to the animals.

  • After a specified time, inject LPS intraperitoneally.

  • At a predetermined time point post-LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples via cardiac puncture.

  • Separate the serum and store it at -80°C.

  • Quantify the levels of pro-inflammatory cytokines in the serum using ELISA kits.

Data Interpretation for In Vivo Models: A significant and dose-dependent reduction in paw edema or serum cytokine levels in the treated groups compared to the control group indicates in vivo anti-inflammatory efficacy.

Treatment Group Dose (mg/kg) Paw Volume Increase at 3h (mL) % Inhibition of Edema
Vehicle Control-(Value)0
Test Compound10(Value)(Calculate)
25(Value)(Calculate)
50(Value)(Calculate)
Indomethacin10(Value)(Calculate)

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic approach to evaluate the potential of this compound as a novel anti-inflammatory agent. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies (e.g., specific enzyme inhibition assays for COX-1/COX-2), pharmacokinetic and pharmacodynamic profiling, and assessment in chronic inflammation models. The structural novelty of this compound, combined with the proven therapeutic potential of the pyrazole scaffold, makes it a compelling candidate for further drug discovery and development efforts.

References

  • Katsori, A. M., & Hadjipavlou-Litina, D. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 20(9), 16983–17007. [Link]

  • Leelaprakash, G., & Mohan Dass, S. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Ethnopharmacology, 137(1), 937–940.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole and Pyrazole Derivatives: Synthesis, and Anti-inflammatory Activity. Archiv der Pharmazie, 337(12), 659–666.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., Abdel-Moty, S. G., & Ahmed, E. M. (2020). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 25(18), 4219. [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][11][13]triazin-7(6H)-ones and Derivatives. Molecules, 11(4), 263–276.

  • Arulselvan, P., Fard, M. T., Tan, W. S., Gothai, S., Fakurazi, S., Norhaizan, M. E., & Kumar, S. S. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 17(11), 1878. [Link]

  • Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 159–165.
  • Al-Omar, M. A. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 21(8), 1056.
  • Rai, G., Kumar, A., & Singh, V. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Gary, B. D., Kumar, A., & Broude, E. V. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 24(11), 2101.
  • Găman, A. M., Stănică, N., Găman, M. A., Diaconu, E., & Uțoiu, E. (2021). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology, 1(1), 1-8.
  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 10427–10444.
  • Patel, R. P. (2016). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Heller, S. T., & Sarpong, R. (2013). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Bioorganic & Medicinal Chemistry Letters, 23(1), 224–229.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Bernard, M. K., Stibranyi, L., & Bazu, D. (1986). Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity. Chemical Papers, 40(4), 537-545.
  • Katsori, A. M., & Hadjipavlou-Litina, D. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]

  • Tanaka, K., et al. (2000). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology, 403(1-2), 167-175.

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Application Note: Protocol for Dissolving 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Importance of Proper Compound Solubilization in Cell-Based Assays

The accuracy and reproducibility of in vitro cell-based assays are fundamentally dependent on the effective and consistent delivery of test compounds to the cellular environment. For novel small molecules such as 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, establishing a robust dissolution protocol is the foundational step for generating reliable biological data. Improper solubilization can lead to compound precipitation, inaccurate dosing, and consequently, misleading experimental outcomes. This application note provides a detailed, field-proven protocol for the dissolution of this compound, ensuring its optimal bioavailability in cell culture applications. The methodology is grounded in the physicochemical characteristics of the compound's structural analogs and established best practices for handling small molecules in drug discovery research.

Scientific Rationale for Solvent Selection

This compound is a complex organic molecule featuring both a hydrophobic nitro-pyrazole core and a hydrophilic carboxylic acid moiety. While the carboxylic acid group suggests potential for aqueous solubility, particularly at higher pH, the overall molecule is predicted to have limited solubility in aqueous media at physiological pH (around 7.4). The presence of the nitro group further contributes to the compound's hydrophobicity.[1] Altering the pH of the cell culture medium to enhance solubility is generally not recommended as it can significantly impact cell health and introduce experimental artifacts.[2][3][4]

Therefore, the most reliable and widely accepted method for dissolving such compounds for cell culture is the preparation of a high-concentration stock solution in a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its exceptional solubilizing power for a wide range of organic molecules and its miscibility with aqueous cell culture media.[5][6] It is crucial, however, to limit the final concentration of DMSO in the cell culture to a non-toxic level, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][7][8]

Physicochemical Properties and Handling

PropertyValue/RecommendationSource
Molecular FormulaC₇H₉N₃O₄(Predicted)
Molecular Weight215.17 g/mol (Calculated)
Recommended SolventDimethyl sulfoxide (DMSO), cell culture grade[5][6]
Storage of PowderStore at -20°C, desiccated, and protected from light.General Best Practice
Storage of Stock SolutionAliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[9][10]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.

Materials:
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line in use

Workflow for Compound Dissolution and Dosing

Dissolution_Workflow cluster_prep Stock Solution Preparation (in Biosafety Cabinet) cluster_dose Working Solution Preparation & Dosing weigh 1. Weigh Compound dissolve 2. Add DMSO weigh->dissolve Calculate volume for 10 mM vortex 3. Vortex to Dissolve dissolve->vortex Ensure complete dissolution aliquot 4. Aliquot vortex->aliquot Prevent freeze-thaw cycles store 5. Store at -20°C/-80°C aliquot->store thaw 6. Thaw Aliquot store->thaw For Experiment dilute 7. Dilute in Medium thaw->dilute e.g., to 10 µM in medium add_to_cells 8. Add to Cells dilute->add_to_cells Final DMSO < 0.5%

Caption: Workflow for preparing stock and working solutions.

Step-by-Step Procedure:

Part 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required amount of compound:

    • The molecular weight of this compound is 215.17 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 215.17 g/mol = 0.0021517 g = 2.15 mg.

  • Weigh the compound:

    • Carefully weigh out 2.15 mg of the compound powder using an analytical balance. For accuracy, it is advisable to weigh a slightly larger amount (e.g., 10.75 mg) and adjust the volume of DMSO accordingly (to 5 mL).

  • Dissolve in DMSO:

    • Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial.

    • Add the calculated volume of sterile, cell culture grade DMSO (e.g., 1 mL for 2.15 mg).

  • Ensure complete dissolution:

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing may be beneficial.[10]

  • Storage of the stock solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.[11]

    • Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Part 2: Preparation of a Working Solution for Cell Culture

  • Thaw the stock solution:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.

  • Dilute to the final working concentration:

    • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration.

    • Example for a 10 µM final concentration:

      • A 1:1000 dilution is required (10 mM / 10 µM = 1000).

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

      • This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[12][13]

  • Vehicle Control:

    • It is imperative to include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the treated samples (e.g., 0.1% DMSO). This control accounts for any effects of the solvent on the cells.[9]

  • Dosing the Cells:

    • Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of the compound or the vehicle control.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Compound precipitates upon addition to aqueous medium. The compound's solubility limit in the aqueous medium has been exceeded.- Ensure the final DMSO concentration is sufficient to maintain solubility. - Perform a stepwise dilution of the stock solution into the medium.[7] - Consider using a co-solvent in the final dilution, though this requires extensive validation.
Variability in experimental results between assays. - Inconsistent stock solution concentration due to solvent evaporation. - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Use tightly sealed vials for stock solutions. - Always use freshly thawed aliquots for each experiment.[9]
Observed cytotoxicity in vehicle control. The final concentration of DMSO is too high for the specific cell line.- Reduce the final DMSO concentration by preparing a more concentrated stock solution (if solubility allows) or by performing an additional dilution step. - Test the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.05% to 1%).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the dissolution of this compound for use in cell culture. By utilizing a high-concentration DMSO stock solution and appropriate dilution strategies, researchers can ensure consistent and reliable delivery of the compound to their in vitro models. Adherence to these guidelines, including the use of proper controls and storage conditions, is essential for obtaining high-quality, reproducible data in drug discovery and development.

References

  • Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH National Library of Medicine. Retrieved from [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Kayser, O. (2016). Process for improving the solubility of cell culture media. Google Patents.
  • Kammerer, S. (2018). Drug stock solutions best practices? ResearchGate. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Li, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. NIH National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2015). What is the appropriate solvent for completely dissolving a drug and chitosan in cell culture? Retrieved from [Link]

  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Retrieved from [Link]

  • Holst, B., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. NIH National Library of Medicine. Retrieved from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Nguyen, T. H. V., et al. (2025). Fast Release of Carboxylic Acid inside Cells. NIH National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo? Retrieved from [Link]

  • Cerre, C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Retrieved from [Link]

  • Muralidharan, K., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Retrieved from [Link]

  • Singh, S., et al. (2019). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

  • Delgado, D. R., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Retrieved from [Link]

  • American Chemical Society. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Nguyen, T. H. V., et al. (2025). Fast Release of Carboxylic Acid inside Cells. PubMed. Retrieved from [Link]

  • Henry, G. E., et al. (2007). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. NIH National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid. Retrieved from [Link]

Sources

The Strategic Utility of 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable versatility and the capacity to engage in diverse biological interactions have cemented its status as a "privileged scaffold." This unique structure is a key component in a multitude of approved therapeutic agents, showcasing a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the quest for novel and more effective pharmaceuticals.

Within this context, 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid emerges as a highly valuable and versatile precursor for the synthesis of a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis of this key intermediate and delineates its application in the construction of diverse molecular architectures, offering detailed protocols and insights for researchers in organic synthesis and drug development.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence involving a Michael-type addition of 4-nitro-1H-pyrazole to methyl methacrylate, followed by the hydrolysis of the resulting methyl ester. This approach is both robust and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Step 1: Michael Addition of 4-Nitro-1H-pyrazole to Methyl Methacrylate

The cornerstone of this synthesis is the nucleophilic addition of 4-nitro-1H-pyrazole to the electron-deficient alkene of methyl methacrylate. This reaction is typically facilitated by a base, which deprotonates the pyrazole, enhancing its nucleophilicity.

Synthesis_Step1 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Intermediate_Ester Methyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate 4-Nitro-1H-pyrazole->Intermediate_Ester 1. Methyl_methacrylate Methyl methacrylate Methyl_methacrylate->Intermediate_Ester 2. Base Base (e.g., DBU, NaH) Base->Intermediate_Ester Catalyst Synthesis_Step2 Intermediate_Ester Methyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Base_Hydrolysis 1. Base (e.g., LiOH, NaOH) 2. Acid (e.g., HCl) Base_Hydrolysis->Final_Product Amide_Coupling Precursor_Acid This compound Amide_Product N-Substituted Amide Precursor_Acid->Amide_Product Amine R-NH2 Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Amide_Product Nitro_Reduction Nitro_Precursor This compound Amino_Product 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropanoic acid Nitro_Precursor->Amino_Product Reducing_Agent Reducing Agent (e.g., H2/Pd-C, SnCl2) Reducing_Agent->Amino_Product

Sources

Application Notes: Nitropyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2][3] The introduction of a nitro group (-NO2) onto this scaffold dramatically alters its electronic properties, enhancing its potential as a pharmacophore. Nitropyrazole derivatives have emerged as a versatile class of compounds with significant therapeutic potential, demonstrating activities as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] Their utility is particularly pronounced in oncology, where they have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[6][7]

This guide provides an in-depth look at the application of nitropyrazole derivatives in drug discovery, focusing on their role as kinase inhibitors. We will explore their mechanism of action, provide detailed protocols for their synthesis and biological evaluation, and present a framework for data interpretation, designed for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby activating or deactivating them. This process is a fundamental mechanism of signal transduction, controlling cell growth, differentiation, and survival.[8] In many cancers, kinases become constitutively active due to mutations, leading to uncontrolled cell proliferation and tumor growth.[7][9] Nitropyrazole derivatives have shown remarkable efficacy as ATP-competitive kinase inhibitors.[10]

A prime example of a pathway targeted by pyrazole derivatives is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[9][11] This pathway is critical for cytokine signaling that governs immune responses and hematopoiesis.[9] Its aberrant activation is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[9][12] Nitropyrazole-based inhibitors can bind to the ATP-binding pocket of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade halts the downstream signaling cascade that promotes cell proliferation and survival.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates to Nucleus & Binds Nitropyrazole Nitropyrazole Inhibitor Nitropyrazole->JAK Inhibits ATP binding GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: JAK/STAT signaling pathway and the inhibitory action of a nitropyrazole derivative.

Core Experimental Workflows in Nitropyrazole Drug Discovery

The journey from a nitropyrazole concept to a viable drug candidate follows a structured workflow. This involves chemical synthesis, purification, and a cascade of biological assays to determine potency, selectivity, and cellular effects.

Drug_Discovery_Workflow start Lead Identification (Nitropyrazole Scaffold) synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization primary_assay Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) characterization->primary_assay secondary_assay Secondary Screen: Cell Viability Assay (e.g., CellTiter-Glo®) primary_assay->secondary_assay target_validation Cellular Target Engagement (e.g., Western Blot) secondary_assay->target_validation sar Structure-Activity Relationship (SAR) Analysis target_validation->sar lead_opt Lead Optimization sar->lead_opt Iterative Design preclinical Preclinical Studies sar->preclinical Candidate Selected lead_opt->synthesis

Caption: Overall workflow for the discovery and development of nitropyrazole-based inhibitors.

Protocol 1: Synthesis of a 4-Nitropyrazole Intermediate

The synthesis of nitropyrazoles can be achieved through various methods, with direct nitration of the pyrazole core being a common approach.[13][14] The conditions must be carefully controlled to manage regioselectivity and yield.

Principle: This protocol describes the nitration of pyrazole using a mixed acid system (fuming nitric acid and fuming sulfuric acid). The strong acidic environment facilitates the formation of the nitronium ion (NO2+), the electrophile responsible for nitration.

Materials:

  • Pyrazole

  • Fuming Nitric Acid (90%)

  • Fuming Sulfuric Acid (20% oleum)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add concentrated sulfuric acid.

  • Substrate Addition: Slowly add pyrazole to the cooled sulfuric acid while stirring. The formation of pyrazole sulfate is exothermic. Maintain the temperature below 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid to fuming sulfuric acid. This step should be done slowly and with cooling.

  • Nitration: Add the nitrating mixture dropwise to the pyrazole sulfate solution using a dropping funnel. The reaction temperature should be carefully maintained at 50°C.[14]

  • Reaction Monitoring: Allow the reaction to proceed for 1.5 hours at 50°C.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Isolation & Purification: Collect the crude product by filtration. Wash thoroughly with cold water to remove residual acid. The crude 4-nitropyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Causality: The use of a fuming sulfuric/nitric acid mixture provides a highly potent nitrating environment, driving the reaction towards the desired product with a high yield of up to 85% under optimized conditions.[14] The two-step, one-pot method involving the pre-formation of pyrazole sulfate enhances safety and control over the reaction.[14]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[15][16] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, and the new ATP is quantified using a luciferase/luciferin reaction.[15][16] The resulting luminescence is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant target kinase (e.g., JAK2)

  • Kinase-specific substrate peptide

  • ATP

  • Nitropyrazole test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer suitable for the target kinase.

    • In a 384-well plate, add 2.5 µL of test compound at various concentrations (typically a 10-point serial dilution). Include "no inhibitor" (vehicle control, DMSO) and "no enzyme" (background) controls.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.[17]

  • Incubation: Incubate at room temperature for 40 minutes.[17]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin for the detection reaction.[17]

  • Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[16]

  • Measurement: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.

  • Normalize the data by setting the vehicle control (max kinase activity) to 100% and the "no enzyme" control to 0%.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

CompoundTarget KinaseIC50 (nM)
Ruxolitinib (Control)JAK13.3
Ruxolitinib (Control)JAK22.8
Nitropyrazole 3f JAK1 3.4
Nitropyrazole 3f JAK2 2.2
Nitropyrazole 3f JAK3 3.5
Nitropyrazole 11b JAK1 18.7
Nitropyrazole 11b JAK2 4.6
Nitropyrazole 11b JAK3 17.2
Table adapted from in vitro kinase inhibition data for 4-amino-(1H)-pyrazole derivatives.[9]
Protocol 3: Cellular Viability/Cytotoxicity Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[18][19] A decrease in ATP levels is indicative of cytotoxicity. The assay involves adding a single reagent directly to the cells, which causes lysis and generates a luminescent signal proportional to the ATP concentration.[18][19]

Materials:

  • Cancer cell line with a relevant dysregulated kinase pathway (e.g., HEL cells, which have a JAK2 mutation)

  • Cell culture medium and supplements (e.g., RPMI + 10% FBS)

  • Nitropyrazole test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 90 µL of medium) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nitropyrazole compounds. Add 10 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a set period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[19]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[19]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Measurement: Record the luminescence using a plate-reading luminometer.

Data Analysis: Similar to the kinase assay, calculate the percent viability relative to the vehicle control and plot against the log of the compound concentration to determine the GI50 or IC50 value for cell growth inhibition/cytotoxicity.

Protocol 4: Cellular Target Engagement via Western Blot

Principle: To confirm that the nitropyrazole inhibitor is acting on its intended target within the cell, a Western blot can be used to measure the phosphorylation status of a key downstream substrate.[20] For a JAK inhibitor, this would involve measuring the level of phosphorylated STAT3 (p-STAT3).[20][21] A potent inhibitor should decrease the level of p-STAT3 without affecting the total amount of STAT3 protein.

Materials:

  • Cancer cell line (e.g., HEL or DU145)

  • Nitropyrazole test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[22]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and buffers

  • PVDF or nitrocellulose membranes.[21]

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total-STAT3.[20][21]

  • Loading control antibody (e.g., anti-β-Actin or anti-GAPDH).[20][21]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the nitropyrazole inhibitor for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors.[22]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

    • Incubate the membrane with the primary antibody for p-STAT3 overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Stripping and Re-probing: To analyze total STAT3 and the loading control, the membrane can be stripped of the first set of antibodies and then re-probed with the next primary antibody, following the same incubation and detection steps.[21]

Data Interpretation: A dose-dependent decrease in the p-STAT3 band intensity, with no significant change in the total STAT3 or β-Actin bands, provides strong evidence that the nitropyrazole compound is engaging and inhibiting the JAK/STAT pathway in cells.

Conclusion and Future Directions

Nitropyrazole derivatives represent a highly valuable and versatile scaffold in modern drug discovery. Their demonstrated success as potent kinase inhibitors, particularly against targets in the JAK/STAT pathway, underscores their therapeutic promise in oncology and inflammatory diseases. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and validation of novel nitropyrazole-based drug candidates. Future research will likely focus on refining the selectivity profiles of these inhibitors to minimize off-target effects and exploring novel derivatives to overcome potential drug resistance mechanisms.

References

  • Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]

  • Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Western Blot for p-P65 and p-STAT3. Bio-protocol. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Center for Biotechnology Information (NCBI). [Link]

  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Synthesis of nitropyrazoline derivatives using benzene as solvent. ResearchGate. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. National Center for Biotechnology Information (NCBI). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (NCBI). [Link]

  • (PDF) Nitropyrazoles (review). ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (NCBI). [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Bipyrazole derivatives as jak inhibitors.
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  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Unknown. [Link]

  • Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. PubMed. [Link]

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  • Nitroimidazoles as anti-tumor agents. PubMed. [Link]

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Application Notes and Protocols for High-Throughput Screening with 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, is a novel compound featuring this versatile heterocyclic core. The presence of a nitro group, a known pharmacophore in various bioactive molecules, suggests potential for diverse molecular interactions and biological effects.[4] This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound, outlining both biochemical and cell-based assay protocols to elucidate its potential therapeutic value.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[5][6][7] The methodologies presented herein are designed to be robust, reproducible, and scalable, facilitating the efficient identification of the bioactivity of this compound.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is critical for designing effective screening assays. While experimental data for this specific molecule is not widely available, we can infer certain characteristics based on its structure.

PropertyEstimated Value/CharacteristicRationale and Implications for HTS
Molecular Weight ~229.19 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
Solubility Likely soluble in DMSO and other organic solvents. Aqueous solubility may be limited.A stock solution in 100% DMSO is recommended for HTS. Intermediate dilutions in assay buffer should be carefully validated to avoid precipitation.
pKa The carboxylic acid moiety will have an acidic pKa.The charge state of the molecule will be pH-dependent, which can influence its interaction with biological targets and cell permeability. Assays should be performed at a consistent and physiologically relevant pH.
LogP Moderately lipophilic.This suggests the potential for cell permeability, making it suitable for cell-based assays.

Section 1: Biochemical HTS Assay - Screening for Enzyme Inhibition

Rationale: Many pyrazole-containing compounds have been identified as enzyme inhibitors.[8] This protocol describes a generic, fluorescence-based enzyme inhibition assay adaptable for various enzyme targets. For this application note, we will hypothetically consider a protease as the target enzyme.

Principle of the Assay

This assay utilizes a fluorogenic substrate that is cleaved by the enzyme to release a fluorescent product. An inhibitor of the enzyme will prevent or reduce this cleavage, resulting in a lower fluorescence signal. The assay is designed to be performed in a high-density microplate format (e.g., 384-well plates) and is amenable to automation.[7]

Experimental Workflow

HTS_Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Enzyme_Prep Enzyme Preparation Dispense_Enzyme Add Enzyme Enzyme_Prep->Dispense_Enzyme Substrate_Prep Substrate Preparation Dispense_Substrate Add Substrate Substrate_Prep->Dispense_Substrate Dispense_Compound->Dispense_Enzyme Incubate_1 Pre-incubation (Compound + Enzyme) Dispense_Enzyme->Incubate_1 Incubate_1->Dispense_Substrate Incubate_2 Kinetic Read Dispense_Substrate->Incubate_2 Read_Plate Measure Fluorescence Incubate_2->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Z_Factor Determine Z' Factor Calculate_Inhibition->Z_Factor Hit_ID Hit Identification Z_Factor->Hit_ID HTS_Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Bacteria_Prep Bacterial Culture (Log Phase) Dispense_Bacteria Add Bacterial Suspension Bacteria_Prep->Dispense_Bacteria Reagent_Prep Resazurin Reagent Add_Resazurin Add Resazurin Reagent_Prep->Add_Resazurin Dispense_Compound->Dispense_Bacteria Incubate_1 Incubation (e.g., 18-24h, 37°C) Dispense_Bacteria->Incubate_1 Incubate_1->Add_Resazurin Incubate_2 Incubation (1-4h, 37°C) Add_Resazurin->Incubate_2 Read_Plate Measure Fluorescence Incubate_2->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability MIC_Determination Determine MIC Calculate_Viability->MIC_Determination Hit_ID Hit Identification MIC_Determination->Hit_ID

Caption: Workflow for the cell-based antimicrobial HTS assay.

Detailed Protocol

Materials:

  • 384-well, clear, flat-bottom, sterile microplates

  • Acoustic liquid handler or pin tool

  • Microplate reader with fluorescence detection

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Resazurin sodium salt solution

  • This compound (10 mM stock in 100% DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Compound Plating:

    • Prepare a dilution series of the test compound in DMSO.

    • Dispense the compound solutions into the wells of a sterile 384-well plate.

    • Include positive and negative controls.

  • Bacterial Inoculation:

    • Grow a culture of the bacteria to the mid-logarithmic phase.

    • Dilute the bacterial culture in fresh growth medium to the desired cell density (e.g., 5 x 10^5 CFU/mL).

    • Add the bacterial suspension to all wells of the assay plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Viability Assessment:

    • Add the resazurin solution to all wells.

    • Incubate the plate at 37°C for 1-4 hours, or until the negative control wells have turned pink.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Ex/Em = 560/590 nm) using a microplate reader.

Data Analysis
  • Calculate Percent Viability:

    • % Viability = 100 * (Fluorescence_compound - Fluorescence_bkg) / (Fluorescence_neg_ctrl - Fluorescence_bkg)

      • Fluorescence_compound: Fluorescence in the presence of the test compound.

      • Fluorescence_neg_ctrl: Fluorescence of the negative control (DMSO).

      • Fluorescence_bkg: Background signal (wells with medium only).

  • Determine Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria (often defined as ≥90% inhibition of viability).

  • Hit Identification:

    • Compounds with an MIC below a certain threshold are considered hits.

Conclusion and Future Directions

These application notes provide a framework for the initial high-throughput screening of this compound. Positive "hits" from these primary screens will require further validation through secondary assays, including dose-response studies to determine IC50/EC50 values, selectivity profiling against other enzymes or microbial strains, and assessment of cytotoxicity in mammalian cell lines to ensure a therapeutic window. The ultimate goal is to identify promising lead compounds for further optimization in the drug discovery pipeline. [6]

References

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]

  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute. Retrieved from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research, 30(3), 1037. Retrieved from [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2014). Expert Opinion on Drug Discovery, 9(3), 255-267. Retrieved from [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Drug Discovery and Development.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Genetic Engineering & Biotechnology News.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences. Retrieved from [Link]

  • Compound Screening. (n.d.). BioAscent. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Pharmaceutical Journal, 24(4), 455-461. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3619. Retrieved from [Link]

  • Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity. (2025). Journal of Heterocyclic Chemistry.
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

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Application Notes and Protocols for a Tiered Assay Cascade to Characterize the Biological Activity of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern pharmacology. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The subject of this application note, 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, is a novel compound featuring this versatile pyrazole core, further functionalized with a nitro group—a moiety also present in various biologically active compounds[4].

Given the potential for diverse biological activities, a systematic and tiered approach is essential to elucidate the mechanism of action and therapeutic promise of this compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute a cascade of assays to characterize the activity of this compound, from initial biochemical screening to more complex cell-based functional assessments. The protocols herein are designed to be adaptable and provide a robust framework for investigating novel pyrazole derivatives.

Part 1: Initial Biochemical Characterization - Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes[5][6]. Therefore, a logical first step in characterizing a new chemical entity is to screen it against a panel of relevant enzymes. The choice of enzymes for initial screening can be guided by the structural similarity of the compound to known inhibitors or through computational screening approaches[7][8]. Pyrazole derivatives have been identified as inhibitors of various enzymes, including cyclooxygenases (COX) and kinases[2][9].

Rationale for Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental to:

  • Identify a molecular target: Determine if the compound interacts with and modulates the activity of a specific enzyme.

  • Quantify potency: Establish the concentration at which the compound produces a significant inhibitory effect, typically expressed as the half-maximal inhibitory concentration (IC50)[5].

  • Elucidate the mechanism of inhibition: Understand how the compound interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition)[6].

General Workflow for Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for identifying and characterizing novel enzyme inhibitors.

G cluster_0 Biochemical Assays Initial Screening Initial Screening IC50 Determination IC50 Determination Initial Screening->IC50 Determination Active Compounds Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling

Caption: Workflow for biochemical characterization of an enzyme inhibitor.

Protocol 1: Spectrophotometric Enzyme Inhibition Assay (Generic)

This protocol describes a general method adaptable for various enzymes that utilize a substrate producing a chromogenic product[5].

Materials:

  • Purified target enzyme

  • Substrate (specific to the enzyme, yielding a colorimetric product)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (DMSO vehicle)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a dilution series of the test compound in the assay buffer.

    • Prepare enzyme and substrate solutions at appropriate concentrations in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, diluted test compound, and enzyme solution.

    • Negative control wells: Add assay buffer, DMSO vehicle, and enzyme solution.

    • Positive control wells: Add assay buffer, positive control inhibitor, and enzyme solution.

    • Blank wells: Add assay buffer and substrate only (no enzyme).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the absorbance at the appropriate wavelength at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the data to the negative control (100% activity) and blank (0% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Mechanism of Inhibition Determined by varying substrate concentration in the presence of the inhibitor (e.g., Lineweaver-Burk plots).

Part 2: Cell-Based Assays for Phenotypic and Functional Characterization

While biochemical assays are crucial for identifying molecular targets, cell-based assays provide a more physiologically relevant context to evaluate a compound's biological activity[10]. These assays can reveal effects on complex cellular processes and provide insights into cytotoxicity, bioavailability, and overall cellular response.

Rationale for Cell-Based Assays
  • Assess Cellular Viability and Cytotoxicity: Determine the concentration range at which the compound affects cell health.

  • Evaluate Effects on Cell Proliferation: Measure the impact of the compound on cell growth and division.

  • Investigate Cellular Metabolism: Analyze changes in key metabolic pathways, which can be altered in various diseases[10][11].

Tiered Approach to Cell-Based Screening

A logical progression of cell-based assays is recommended to build a comprehensive understanding of the compound's effects.

G cluster_1 Cell-Based Assay Cascade Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cell Proliferation Assay (e.g., BrdU) Cell Proliferation Assay (e.g., BrdU) Cytotoxicity Assay (e.g., MTT)->Cell Proliferation Assay (e.g., BrdU) Sub-toxic concentrations Metabolic Assays (e.g., Glucose Uptake, ATP levels) Metabolic Assays (e.g., Glucose Uptake, ATP levels) Cell Proliferation Assay (e.g., BrdU)->Metabolic Assays (e.g., Glucose Uptake, ATP levels) Target-Specific Pathway Analysis Target-Specific Pathway Analysis Metabolic Assays (e.g., Glucose Uptake, ATP levels)->Target-Specific Pathway Analysis

Caption: A tiered workflow for cell-based functional assays.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Selected cell line (e.g., a cancer cell line if investigating anticancer effects)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the diluted compound. Include vehicle controls (DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells.

    • Plot cell viability (%) against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 3: Glucose Uptake Assay

Given that alterations in cellular metabolism are linked to various diseases, assessing the compound's impact on glucose uptake can be insightful[10][12].

Materials:

  • Adherent cells cultured in a 96-well plate

  • Test compound

  • 2-NBDG (a fluorescent glucose analog)

  • Glucose-free culture medium

  • Fluorescence microplate reader or flow cytometer

Methodology:

  • Cell Treatment: Treat cells with the test compound at various concentrations for the desired duration.

  • Glucose Starvation: Wash the cells and incubate them in a glucose-free medium for 15-30 minutes.

  • 2-NBDG Incubation: Add 2-NBDG to the cells and incubate for a defined period (e.g., 30-60 minutes) to allow for uptake.

  • Signal Measurement:

    • Wash the cells to remove extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a microplate reader or flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of compound-treated cells to that of control cells to determine the effect on glucose uptake.

Part 3: Special Considerations for a Nitro-Pyrazole Compound

The presence of both a pyrazole ring and a nitro group warrants specific considerations during assay development.

  • Pyrazole Scaffold: This moiety is present in numerous approved drugs and is known to interact with a variety of biological targets. High-throughput screening of pyrazole libraries has been a successful strategy for identifying novel inhibitors[7][13]. Therefore, screening this compound against a broad panel of kinases and other enzymes known to be targeted by pyrazole derivatives is a logical step.

  • Nitro Group: Aromatic nitro compounds can be chemically reduced to primary amines[14]. This chemical property can be exploited for visualization in techniques like Thin Layer Chromatography (TLC)[14]. In a biological context, the nitro group can be susceptible to metabolic reduction, which could lead to the formation of active or toxic metabolites. It is also a key feature in several classes of drugs, including some antimicrobial and anticancer agents[4]. Assays for reactive oxygen species (ROS) generation may be relevant, as some nitroaromatic compounds can undergo redox cycling.

Conclusion

The systematic evaluation of this compound requires a multi-tiered assay cascade. The protocols and workflows outlined in this application note provide a robust starting point for characterizing its biological activity. Beginning with broad-spectrum enzyme inhibition screening, followed by a series of cell-based assays to assess cytotoxicity, proliferation, and metabolic effects, researchers can build a comprehensive profile of this novel compound. The insights gained from these studies will be invaluable for guiding further preclinical development and elucidating its therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Benchchem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • News-Medical.net. (n.d.). Cell Metabolism Assays. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • MDPI. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1447. [Link]

  • MDPI. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(5), 844-883. [Link]

  • BenchChem. (2025).
  • Benci, K., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1770. [Link]

  • Al-Abdullah, E. S., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 23(4), 377-383. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-184. [Link]

  • Szymański, P., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3253. [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzocyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. [Link]

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2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid in enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the characterization of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a potential enzyme inhibitor.

Introduction: Rationale for Investigation

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This five-membered heterocyclic ring system is valued for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[4]

The compound of interest, this compound (hereafter designated as PNP-acid), integrates this pyrazole core with two other significant chemical motifs: a 2-methylpropanoic acid group and a nitro-aromatic system. The 2-arylpropanoic acid structure is famously characteristic of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, which are known inhibitors of cyclooxygenase (COX) enzymes.[5] The nitro group, while contributing to the molecule's electronic properties, can also have profound effects on its biological profile, potentially influencing metabolic pathways or acting as a pharmacophore for specific interactions.[6]

Given this unique combination of structural features, PNP-acid presents a compelling candidate for investigation as a novel enzyme inhibitor. This guide provides a comprehensive framework and detailed protocols for characterizing the inhibitory potential of PNP-acid, using a hypothetical model where it targets a relevant enzyme such as Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway often targeted by pyrazole-containing drugs.[7][8]

Physicochemical Properties and Compound Handling

Prior to initiating any biological studies, it is crucial to understand the basic properties of the test compound and establish safe handling procedures.

PropertyValueNote
IUPAC Name This compound
Molecular Formula C7H9N3O4
Molecular Weight 215.17 g/mol
Appearance Assumed to be a pale yellow or off-white solidBased on similar nitro-aromatic compounds.
Solubility To be determined experimentally (e.g., in DMSO, Ethanol)Critical for preparing stock solutions.

Handling and Storage:

  • Always handle PNP-acid in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Store the compound in a tightly sealed container, protected from light and moisture, at the recommended temperature (typically 4°C or -20°C for long-term storage).

  • Consult the Material Safety Data Sheet (MSDS) for specific hazard information and handling protocols.

Proposed Mechanism of Action: Competitive Inhibition

Based on its structural analogy to propionic acid-based NSAIDs, a plausible hypothesis is that PNP-acid functions as a competitive inhibitor of its target enzyme (e.g., COX-2).[9][10] In this model, the inhibitor possesses sufficient structural similarity to the endogenous substrate (e.g., arachidonic acid for COX) to bind to the enzyme's active site.[11] This binding is reversible and non-covalent.[10][11]

The key characteristics of competitive inhibition are:

  • The inhibitor and substrate compete for the same binding site on the enzyme.[12][]

  • The inhibition can be overcome by increasing the substrate concentration.[12]

  • The maximum reaction velocity (Vmax) remains unchanged, while the apparent Michaelis constant (Km) increases, signifying that a higher substrate concentration is needed to achieve half-maximal velocity.[10]

The following diagram illustrates this proposed mechanism.

G E Free Enzyme (E) (Active Site Open) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I (ki) S Substrate (S) I Inhibitor (I) (PNP-acid) ES->E (k-1) P Product (P) ES->P Catalysis (kcat) EI->E (k-i)

Caption: Proposed competitive inhibition mechanism of PNP-acid.

Experimental Workflow and Protocols

A systematic approach is required to validate the enzyme inhibitory activity and characterize the mechanism of PNP-acid. The overall workflow is depicted below.

G cluster_prep Preparation cluster_screening Screening & Kinetics cluster_analysis Data Analysis prep_compound Protocol 1: Prepare PNP-acid Stock Solution ic50_assay Protocol 2: Perform In Vitro Inhibition Assay prep_compound->ic50_assay prep_reagents Prepare Assay Reagents & Buffers prep_reagents->ic50_assay ic50_calc Protocol 3: Calculate IC50 Value ic50_assay->ic50_calc dose_response Generate Dose-Response Curve ic50_calc->dose_response kinetic_assay Protocol 4: Conduct Kinetic Studies (Vary [S] and [I]) kinetic_plots Generate Michaelis-Menten & Lineweaver-Burk Plots kinetic_assay->kinetic_plots dose_response->kinetic_assay Informed by IC50 determine_ki Determine Ki and Mode of Inhibition kinetic_plots->determine_ki

Caption: Overall experimental workflow for inhibitor characterization.

Protocol 1: Preparation of Compound Stock Solutions

Objective: To prepare a high-concentration stock solution of PNP-acid for serial dilution.

Materials:

  • PNP-acid solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated precision balance and micropipettes

Procedure:

  • Accurately weigh out 2.15 mg of PNP-acid.

  • Dissolve the solid in 1.0 mL of 100% DMSO to create a 10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Causality Note: DMSO is a common solvent for organic molecules in biological assays. Preparing a concentrated stock allows for minimal final solvent concentration in the assay, which should ideally be kept below 1% (v/v) to prevent enzyme denaturation or interference.

Protocol 2: In Vitro COX-2 Inhibition Assay (Spectrophotometric)

Objective: To measure the inhibitory effect of PNP-acid on COX-2 activity across a range of concentrations. This protocol is adapted from standard colorimetric COX inhibitor screening kits.

Principle: This assay measures the peroxidase activity of COX. The enzyme first catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). In the subsequent peroxidase reaction, PGG2 is reduced to PGH2, and a chromogenic co-substrate is oxidized, leading to a color change that can be measured at a specific wavelength (e.g., 590-620 nm).[14] The rate of color development is proportional to the enzyme activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic Acid (Substrate)

  • Heme (Cofactor)

  • Chromogenic Peroxidase Substrate (e.g., TMPD)

  • PNP-acid serial dilutions (prepared from stock)

  • Positive Control Inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Multichannel pipette

  • Incubating microplate reader capable of kinetic measurements

Procedure:

  • Prepare Reagents: Prepare all reagents according to standard protocols, ensuring they are at the correct temperature before use. The enzyme should be kept on ice at all times.[15]

  • Plate Setup: Design the plate layout to include wells for:

    • 100% Activity Control: Enzyme + Buffer + DMSO (vehicle)

    • Inhibitor Wells: Enzyme + Buffer + PNP-acid (multiple concentrations)

    • Positive Control: Enzyme + Buffer + Celecoxib

    • Blank: Buffer + Substrate (no enzyme)

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the components in the following order:

    • 80 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of Enzyme solution

    • 10 µL of the appropriate inhibitor dilution (PNP-acid or Celecoxib) or DMSO vehicle.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the Chromogenic Substrate to each well, followed immediately by 10 µL of Arachidonic Acid solution to initiate the reaction.

  • Data Acquisition: Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the absorbance at the appropriate wavelength (e.g., 590 nm) every 30 seconds for 5-10 minutes.[14]

Trustworthiness Note: Including a positive control (a known inhibitor) and a vehicle control (DMSO) is essential to validate that the assay is performing correctly and that any observed inhibition is due to the compound itself, not the solvent.

Protocol 3: Determination of IC50 Value

Objective: To calculate the concentration of PNP-acid required to inhibit 50% of the COX-2 enzyme activity.

Procedure:

  • Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[16]

  • Normalize Data: Express the activity in each inhibitor well as a percentage of the 100% activity control (DMSO vehicle).

    • % Activity = (Rate_inhibitor / Rate_control) * 100

    • % Inhibition = 100 - % Activity

  • Plot Data: Create a semi-log plot with the logarithm of the inhibitor concentration on the x-axis and the % Inhibition on the y-axis.

  • Curve Fitting: Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Protocol 4: Enzyme Kinetics and Determination of Inhibition Type

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive) and calculate the inhibition constant (Ki).[17]

Procedure:

  • Assay Setup: Perform the COX-2 assay as described in Protocol 2, but with a matrix of varying concentrations of both the substrate (Arachidonic Acid) and the inhibitor (PNP-acid).

    • Use at least 5-6 substrate concentrations, spanning from below to above the known Km value of the enzyme for that substrate (e.g., 0.5x Km to 5x Km).[17]

    • For each substrate concentration, run the assay with at least 3-4 different inhibitor concentrations (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Collection: Measure the initial reaction rates (V₀) for every combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will visually show the effect of the inhibitor on Vmax and apparent Km.

    • Lineweaver-Burk Plot: Create a double-reciprocal plot of 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

      • Competitive Inhibition: The lines will intersect at the y-axis (1/Vmax).[10][12]

      • Non-competitive Inhibition: The lines will intersect at the x-axis (-1/Km).

      • Uncompetitive Inhibition: The lines will be parallel.

  • Ki Calculation: The inhibition constant (Ki) can be determined from the slopes of the Lineweaver-Burk plot or by using specialized enzyme kinetics software to globally fit the data.

Summary of Potential Results

The following table summarizes the expected quantitative data from these studies, with hypothetical values for PNP-acid assuming it is a competitive inhibitor of COX-2.

ParameterHypothetical ValueDescription
IC50 1.5 µMThe concentration of PNP-acid that inhibits 50% of COX-2 activity under specific assay conditions.[8]
Inhibition Type CompetitiveDetermined from Lineweaver-Burk plot analysis, where lines intersect on the y-axis.[12]
Ki 0.7 µMThe dissociation constant of the enzyme-inhibitor complex; a measure of the inhibitor's binding affinity.
Effect on Vmax No changeCharacteristic of competitive inhibition.[10]
Effect on Km Increases with [I]Characteristic of competitive inhibition.[10]

References

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
  • Enzyme Kinetic Assay.
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  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry.
  • Biochemistry Lab Kinetics Experiment Instructions. University of San Diego.
  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Competitive inhibition. Wikipedia. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Enzyme Inhibition. TeachMePhysiology. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: Journal of Chemistry.
  • Pyrazole and Its Biological Activity. PharmaTutor. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][16][18]triazin-7(6H)-ones and Derivatives. Molecules. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -...-thiazoles. Molecules. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Molecules. [Link]

  • Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important pyrazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

The purification of this compound presents a unique set of challenges due to its molecular structure. The presence of a polar nitro group, an acidic carboxylic acid moiety, and the pyrazole ring system influences its solubility and chromatographic behavior. Common impurities often include unreacted starting materials, the ethyl ester precursor, and potential side-products from the synthesis. This guide will equip you with the knowledge to effectively address these issues and obtain a highly pure product.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on the choice of solvent and the experimental conditions.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue with nitroaromatic compounds.

  • Causality: The melting point of your compound might be lower than the boiling point of the chosen solvent. High concentrations of impurities can also depress the melting point, exacerbating this issue.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.

    • Slow Cooling: Allow the flask to cool to room temperature slowly. Rapid cooling encourages oil formation. Insulating the flask can help.

    • Solvent System Modification:

      • If a single solvent was used, consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[1][2] Common solvent pairs for polar compounds include ethanol-water or acetone-hexane.[3][4]

      • Choose a solvent with a lower boiling point.

Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A2: This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or that nucleation has not been initiated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out of solution rapidly, trapping impurities. Once the volume is reduced, allow the solution to cool again.

    • Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath.

Q3: The purity of my compound does not improve significantly after recrystallization. Why?

A3: This suggests that the chosen solvent is not effectively discriminating between your product and the impurities.

  • Causality: The impurities may have very similar solubility profiles to your target compound in the chosen solvent.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be very soluble or insoluble at all temperatures.[1] For a carboxylic acid with a nitro group, consider moderately polar solvents like ethanol, isopropanol, or ethyl acetate, or mixed systems like ethanol/water.[3][5]

    • Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary to separate compounds with similar polarities.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6][7]

Q1: My compound is not moving from the origin on the silica gel column.

A1: This indicates that the eluent (mobile phase) is not polar enough to displace your highly polar compound from the polar silica gel stationary phase.

  • Causality: this compound is a polar molecule due to the carboxylic acid and nitro groups. It will bind strongly to silica gel.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

    • Add a Polar Modifier: For highly polar or acidic compounds, adding a small amount of a more polar solvent like methanol or acetic acid to the eluent can significantly improve elution. A common mobile phase for acidic compounds on silica gel is a mixture of hexane, ethyl acetate, and a small percentage of acetic acid (e.g., 90:10:1 v/v/v). The acetic acid helps to protonate the carboxylic acid group, reducing its interaction with the silica gel.

Q2: My compound elutes too quickly from the column, resulting in poor separation from impurities.

A2: This suggests that the mobile phase is too polar, causing all components to move rapidly with the solvent front.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent mixture. For instance, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system.

    • Optimize with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[6] The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate. This generally provides the best separation on a column.

Q3: I am observing "streaking" or "tailing" of my compound's band on the column.

A3: Tailing is often observed with polar and acidic compounds on silica gel.

  • Causality: Strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silica gel can lead to poor band shape.

  • Troubleshooting Steps:

    • Add an Acidic Modifier: As mentioned previously, adding a small amount of acetic acid or formic acid to the mobile phase can suppress the ionization of your compound and lead to sharper bands.

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been deactivated with triethylamine or using a different stationary phase like alumina (basic or neutral).[8] However, be aware that the basicity of alumina could potentially interact with your acidic compound.

    • Load the Sample Properly: Ensure your sample is dissolved in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. Loading in a highly polar solvent can disrupt the packing and lead to poor separation.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a synthesis of this compound?

A: Based on a common synthetic route involving the reaction of 4-nitropyrazole with an ethyl 2-bromo-2-methylpropionate followed by hydrolysis, potential impurities include:

  • Unreacted 4-nitropyrazole

  • Unreacted ethyl 2-bromo-2-methylpropionate

  • The ethyl ester intermediate: ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate

  • Regioisomers, although less likely with the symmetrically substituted 4-nitropyrazole.

Q: Can I purify this compound without using column chromatography?

A: Yes, in many cases, a well-optimized recrystallization can yield highly pure material. An alternative method is to utilize the acidic nature of the carboxylic acid. You can dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with a non-polar organic solvent (like dichloromethane or ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product. This acid-base extraction is often very effective. Another approach for purifying pyrazoles is to convert them into acid addition salts, which can then be crystallized.[5]

Q: What is a good starting solvent system for recrystallizing this compound?

A: Given the polar nature of the molecule, good starting points for solvent screening would be:

  • Single Solvents: Ethanol, methanol, isopropanol, or ethyl acetate.

  • Mixed Solvents: Ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3][4] Always perform small-scale solubility tests to determine the ideal solvent or solvent pair. The compound should be sparingly soluble at room temperature but dissolve readily at the solvent's boiling point.[1]

Q: How can I monitor the purity of my fractions during column chromatography?

A: Thin Layer Chromatography (TLC) is the standard method for monitoring column chromatography.[6] Collect fractions in separate test tubes and spot a small amount from each fraction onto a TLC plate. Develop the plate in the same solvent system used for the column elution. After visualization (e.g., under UV light), you can identify which fractions contain your pure product and combine them.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents (e.g., ethanol, water, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A good mixed-solvent system consists of a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase by TLC. A solvent system that gives an Rf value of 0.2-0.4 for the target compound is ideal. A good starting point is a mixture of ethyl acetate and hexane, with a small amount of acetic acid (e.g., 70:30:1 v/v/v ethyl acetate:hexane:acetic acid).

  • Column Packing: Prepare a silica gel column using either the "dry packing" or "wet packing" method.[9] Ensure the silica gel is well-settled and the top surface is flat.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid should be the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method Column Column Chromatography Crude->Column If Recrystallization Fails AcidBase Acid-Base Extraction Crude->AcidBase Alternative Method Pure Pure Product Recrystallization->Pure Column->Pure AcidBase->Pure

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? OilingOut->NoCrystals No SlowCool Slow Cooling OilingOut->SlowCool Yes Scratch Scratch/Seed NoCrystals->Scratch Yes Success Pure Crystals NoCrystals->Success No AddSolvent Add More Solvent SlowCool->AddSolvent ChangeSolvent Change Solvent/System AddSolvent->ChangeSolvent ChangeSolvent->Start ReduceVolume Reduce Solvent Volume Scratch->ReduceVolume CoolFurther Cool in Ice Bath ReduceVolume->CoolFurther CoolFurther->Success

Caption: Troubleshooting logic for recrystallization issues.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Heynen, G., et al. (2011). Method for purifying pyrazoles. WO2011076194A1. Google Patents.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Hassan, A. S., et al. (2021). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Gondela, A., & Walczak, K. (2005). Synthesis of 2-deoxy-2-(4-nitroimidazol-1-yl)-D-alditols.
  • Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gümüşhane University Journal of Science and Technology Institute, 9(4), 645-654.
  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Dominex. (2023). Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis. Retrieved from [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Column chromatography. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • University of Rochester, Department of Chemistry. Recrystallization. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Retrieved from [Link]

Sources

Technical Support Center: Degradation of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we have synthesized technical accuracy with field-proven insights to help you navigate the complexities of this compound's stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound in solution?

A1: Based on the structure of this compound, several degradation pathways can be anticipated under various stress conditions. These include hydrolysis, photodegradation, and oxidation. The pyrazole ring itself is generally stable, but the substituents play a crucial role in the molecule's overall lability.[1][2]

  • Hydrolysis: The linkage between the pyrazole ring and the propanoic acid moiety could be susceptible to cleavage under strongly acidic or basic conditions, although it is not a classic ester or amide bond. The carboxylic acid group itself is stable to hydrolysis.

  • Photodegradation: The presence of the nitroaromatic pyrazole ring suggests a high potential for photodegradation upon exposure to UV or even ambient light.[3][4] Nitroaromatic compounds are known to undergo complex photochemical reactions.[3]

  • Oxidation: The molecule may be susceptible to oxidative stress, potentially leading to hydroxylation of the pyrazole ring or other oxidative transformations.

  • Reduction of the Nitro Group: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, especially under reducing conditions or in the presence of certain excipients or impurities.[5][6]

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in solution during storage.

Q: I'm observing a rapid decrease in the concentration of my stock solution of this compound, even when stored at 4°C. What could be the cause and how can I mitigate this?

A: This issue likely points to either photodegradation or hydrolysis, or a combination of both. Here’s how to troubleshoot:

Step 1: Investigate Photodegradation

  • Rationale: The 4-nitropyrazole moiety is a chromophore that can absorb light, leading to photochemical degradation.[4]

  • Protocol:

    • Prepare two identical solutions of the compound.

    • Wrap one vial completely in aluminum foil to protect it from light.

    • Leave the other vial exposed to ambient laboratory light.

    • Store both at the same temperature.

    • Analyze the concentration of the parent compound in both solutions at regular intervals (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.

  • Expected Result: If the concentration in the light-exposed vial decreases significantly faster than in the foil-wrapped vial, photodegradation is the primary cause.

Step 2: Assess Hydrolytic Stability

  • Rationale: The pH of your solution can significantly impact the stability of the compound.

  • Protocol:

    • Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, pH 7, pH 9).

    • Protect all solutions from light.

    • Store them at a constant temperature (e.g., 4°C or room temperature).

    • Monitor the concentration of the parent compound over time.

  • Expected Result: You may observe pH-dependent degradation. For instance, accelerated degradation at high or low pH would indicate susceptibility to base or acid-catalyzed hydrolysis.

Preventative Measures:

  • Always store stock solutions and experimental samples in amber vials or wrapped in aluminum foil.

  • Work in a light-controlled environment when possible.

  • Based on your pH stability data, buffer your solutions to a pH where the compound is most stable.

Issue 2: Appearance of unexpected peaks in my chromatogram during analysis.

Q: I'm using an HPLC-UV method to analyze my samples, and I'm seeing several new, unidentified peaks that increase over time. How can I identify these degradants?

A: The appearance of new peaks is a clear indication of degradation. Identifying these is crucial for understanding the degradation pathway.

Step 1: Perform Forced Degradation Studies

  • Rationale: Forced degradation studies are designed to intentionally degrade the sample to generate the potential degradation products.[7][8] This provides a sample enriched with the degradants for identification.

  • Protocol:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the sample solution to a photostability chamber (ICH Q1B guidelines) or intense UV light.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

  • Analysis: Analyze the stressed samples by HPLC-UV and compare the chromatograms to your original sample. This will help you correlate the unknown peaks with specific stress conditions.

Step 2: Structural Elucidation using LC-MS/MS

  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown compounds by providing mass-to-charge ratio (m/z) information.[8]

  • Workflow:

    • Develop an LC-MS method compatible with your HPLC conditions.

    • Inject the samples from your forced degradation studies.

    • Obtain the mass spectra for the parent compound and each new peak.

    • Propose structures for the degradants based on the mass difference from the parent compound. For example:

      • A mass increase of 16 Da could indicate oxidation (addition of an oxygen atom).

      • A mass decrease of 46 Da could suggest the loss of the nitro group.

      • A mass decrease of 30 Da might indicate reduction of the nitro group to a nitroso group.

    • Use MS/MS fragmentation to further confirm the proposed structures.

Below is a diagram illustrating a typical workflow for identifying degradation products.

G cluster_0 Problem Identification cluster_1 Forced Degradation cluster_2 Analysis & Elucidation cluster_3 Outcome A Unexpected peaks in HPLC B Acid Hydrolysis A->B Generate Degradants C Base Hydrolysis A->C Generate Degradants D Oxidation (H2O2) A->D Generate Degradants E Photolysis (UV/Vis) A->E Generate Degradants F Thermal Stress A->F Generate Degradants G HPLC-UV Analysis B->G Monitor Degradation C->G Monitor Degradation D->G Monitor Degradation E->G Monitor Degradation F->G Monitor Degradation H LC-MS Analysis G->H Obtain Mass Information I MS/MS Fragmentation H->I Structural Confirmation J Identify Degradation Products I->J K Propose Degradation Pathways J->K

Caption: Workflow for the identification of unknown degradation products.

Issue 3: My quantitative results are not reproducible.

Q: I am getting inconsistent results when quantifying this compound. What are the potential sources of this variability?

A: Poor reproducibility can stem from compound instability, analytical method issues, or sample handling.

Step 1: Evaluate Solution Stability During the Analytical Run

  • Rationale: If the compound degrades in the autosampler while waiting for injection, your results will be inconsistent.

  • Protocol:

    • Place a single sample in the autosampler.

    • Inject the sample at the beginning of your analytical sequence and then again at the end (e.g., after several hours).

    • Compare the peak area of the parent compound from the first and last injections.

  • Troubleshooting: If you see a significant decrease in the peak area, consider cooling the autosampler, protecting the samples from light, or reducing the run time.

Step 2: Ensure the Analytical Method is Stability-Indicating

  • Rationale: A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring that you are only quantifying the intact drug.[9]

  • Protocol:

    • Use the samples from your forced degradation studies.

    • Inject a mixture of the parent compound and the degraded samples.

    • Ensure that the peak for the parent compound is well-resolved from all other peaks. Use peak purity analysis with a PDA detector if available.

  • Troubleshooting: If peaks co-elute, you will need to optimize your HPLC method (e.g., change the mobile phase composition, gradient, column, or temperature).

Step 3: Standardize Sample Preparation

  • Rationale: Inconsistencies in sample preparation can lead to variability.

  • Checklist:

    • Solvent: Are you using the same solvent for all dilutions? The compound's stability may vary between solvents.

    • Light Exposure: Is the amount of time samples are exposed to light consistent during preparation?

    • Temperature: Are samples being prepared at a consistent temperature?

Below is a diagram illustrating a potential degradation pathway involving the reduction of the nitro group.

G A This compound (Parent Compound) B 2-methyl-2-(4-nitroso-1H-pyrazol-1-yl)propanoic acid A->B Reduction C 2-methyl-2-(4-hydroxylamino-1H-pyrazol-1-yl)propanoic acid B->C Reduction D 2-methyl-2-(4-amino-1H-pyrazol-1-yl)propanoic acid C->D Reduction

Caption: A potential reductive degradation pathway of the nitro group.

Data Summary

The following table summarizes hypothetical stability data for this compound under various forced degradation conditions.

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradants Observed (Hypothetical)
0.1 M HCl (60°C)2485.2%Minor hydrolysis product
0.1 M NaOH (60°C)2470.5%Major hydrolysis product
3% H₂O₂ (RT)2492.1%Oxidative adducts
Photostability (ICH Q1B)2445.8%Multiple photoproducts
Thermal (80°C, solution)7295.3%Minimal degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation for Forced Degradation
  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For each stress condition, dilute the stock solution with the stressor to a final concentration of 0.1 mg/mL.

  • Incubate the samples as described in the "Forced Degradation Studies" section.

  • At each time point, withdraw an aliquot, neutralize if necessary (e.g., acid-stressed sample with NaOH, base-stressed sample with HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

References

  • Meher Madhavi K. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29. [Link]

  • Li, Q., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-937. [Link]

  • Nava-Zuazo, C., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4220. [Link]

  • Yamamoto, Y., & Kurata, Y. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(2), 263. [Link]

  • Zheng, H., et al. (2001). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Science and Technology, 44(5), 131-137. [Link]

  • Srinivasan, K., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 123-128. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Lu, K., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748-754. [Link]

  • Nava-Zuazo, C., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. [Link]

  • Li, X., et al. (2012). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449. [Link]

  • ResearchGate. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. [Link]

  • Khan, A. A., & Khan, A. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemical and Process Engineering, 1(1), 1-6. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Hopper, D. J., & Chapman, P. J. (1971). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology, 108(3), 1194-1202. [Link]

  • Zhang, J., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10446-10455. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Wang, Y., et al. (2022). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences, 23(21), 13243. [Link]

  • ResearchGate. (2025). Nitropyrazoles (review). ResearchGate. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

  • El-Kimary, E. I., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5433. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49(1), 523-555. [Link]

  • Ghule, V. D., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. The Journal of Physical Chemistry A, 128(29), 6185-6194. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Nitropyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nitropyrazole synthesis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. As your virtual Senior Application Scientist, my goal is to empower you with the expertise to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets with confidence and safety.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of nitropyrazoles.

Q1: What are the primary factors controlling regioselectivity in the electrophilic nitration of pyrazoles?

A1: The regioselectivity of pyrazole nitration is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1]

  • Electronic Effects: The pyrazole ring is an electron-rich aromatic system. The C4 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1] Substituents on the ring significantly influence this electron distribution. Electron-donating groups (EDGs) activate the ring, enhancing reactivity, while electron-withdrawing groups (EWGs) deactivate it.[1]

  • Steric Hindrance: Bulky substituents at the N1, C3, or C5 positions can physically block access to adjacent sites, making the C4 position even more favorable for nitration.[1]

  • Reaction Conditions: The choice of nitrating agent and solvent system is critical. Strongly acidic media, such as a nitric acid/sulfuric acid mixture, will protonate the pyrazole ring, forming a less reactive pyrazolium ion.[1][2] Milder conditions, like using acetyl nitrate (HNO₃ in acetic anhydride), can lead to different regiochemical outcomes and are often preferred for sensitive substrates.[1][3]

Q2: I'm observing N-nitration instead of the desired C-nitration. Why is this happening and how can I prevent it?

A2: The formation of an N-nitro pyrazole occurs when the N1 position is unsubstituted and the reaction conditions are not sufficiently acidic.[1] In a less acidic environment, the N1 nitrogen remains a potent nucleophile and can be attacked by the nitrating agent.[1] In some instances, the N-nitro pyrazole is an intermediate that can rearrange to the C-nitro product, often the 4-nitro isomer, under acidic conditions or upon heating.[1][4]

To prevent N-nitration, you can:

  • Increase Acidity: Employing a stronger acidic medium like mixed nitric and sulfuric acids can favor C-nitration by protonating the N1 position.

  • Protecting Groups: A common and effective strategy is to protect the N1 position with a suitable group before performing the nitration.[1]

Q3: What are the most common nitrating agents for pyrazole synthesis and how do I choose the right one?

A3: The choice of nitrating agent is dictated by the substrate's reactivity and the desired outcome. Here's a comparative overview:

Nitrating AgentCompositionTypical ConditionsBest For
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0°C to ambientDeactivated or robust pyrazoles; can favor nitration on N-phenyl substituents.[1]
Acetyl Nitrate HNO₃ / Acetic Anhydride (Ac₂O)0°CMilder conditions, selective C4-nitration, especially for substrates like 1-phenylpyrazole.[1][3]
Fuming Nitric/Sulfuric Acid Fuming HNO₃ / Fuming H₂SO₄Controlled, often low temp.Highly deactivated pyrazoles or when multiple nitrations are desired.[5]
Bismuth Nitrate on Montmorillonite K-10 Bi(NO₃)₃ / Montmorillonite K-10VariesA milder, solid-supported reagent that can offer good yields and may be applicable to a wider variety of azoles.[4]
N-Nitropyrazole Reagents e.g., 5-methyl-1,3-dinitro-1H-pyrazoleVaries, often with a Lewis acidA controllable source of the nitronium ion for mild and scalable nitrations.[6]

Q4: Are there significant safety concerns I should be aware of when performing nitration reactions?

A4: Absolutely. Nitration reactions are highly exothermic and can pose significant risks if not handled properly.[7][8]

  • Corrosivity: Nitric and sulfuric acids are extremely corrosive and can cause severe burns.[7][9][10]

  • Reactivity and Explosion Hazard: Nitric acid can react violently with organic compounds and reducing agents, potentially leading to explosions.[7][10] The accumulation of stoichiometric amounts of nitric acid and organic material can create a sensitive high explosive mixture.[11]

  • Thermal Runaway: The exothermic nature of the reaction can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[7]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas are toxic upon inhalation.[7][9]

Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have emergency procedures in place.[7][9]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during nitropyrazole synthesis.

Problem 1: Poor Regioselectivity in the Nitration of 1-Phenylpyrazole
  • Symptom: Your NMR and LC-MS analyses show a mixture of 4-nitro-1-phenylpyrazole (C4-nitration) and 1-(p-nitrophenyl)pyrazole (phenyl-group nitration).[1]

  • Causality: The reaction conditions are not optimized to favor one reaction pathway over the other. Using a strong "mixed acid" system (conc. HNO₃/H₂SO₄) strongly favors nitration on the phenyl ring because the pyrazole nitrogen gets protonated, deactivating the pyrazole ring towards further electrophilic attack.[1] Milder conditions are required for selective C4 nitration.

  • Solution Workflow:

    Caption: Decision workflow for optimizing regioselectivity in 1-phenylpyrazole nitration.

  • Detailed Protocol for Selective C4-Nitration:

    • Dissolve 1-phenylpyrazole in acetic anhydride and cool the solution to 0°C in an ice-water bath.

    • Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride, ensuring the temperature remains at 0°C throughout the addition.[1]

    • After the addition is complete, let the mixture stand at 0°C for several hours, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture into an ice-water mixture to quench the reaction.

    • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.

    • Recrystallize from a suitable solvent if necessary.[1]

Problem 2: Low or No Yield of the Desired Nitropyrazole
  • Symptom: After work-up, you isolate very little or none of your target product.

  • Causality Analysis: This issue can stem from several factors, including incorrect reaction conditions, substrate decomposition, or issues with the nitrating agent.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Impurities in your starting pyrazole can interfere with the reaction.

    • Check Nitrating Agent Quality: Ensure your nitric acid and sulfuric acid are of the appropriate concentration and have not degraded.

    • Temperature Control: Nitration is highly exothermic. If the temperature rises uncontrollably, it can lead to decomposition of the starting material or product.[7] Ensure efficient cooling and slow, dropwise addition of the nitrating agent.

    • Reaction Time: Inadequate or excessive reaction times can lead to incomplete conversion or product degradation, respectively. Monitor the reaction progress using TLC or LC-MS.

    • Acidity: For some substrates, the acidity of the medium is crucial. For direct nitration of pyrazole to 4-nitropyrazole, using fuming nitric acid and fuming sulfuric acid has been shown to achieve high yields.[5] Increasing the concentration of the nitrating system can increase the concentration of the active electrophile, NO₂⁺, accelerating the reaction.[5]

Problem 3: Formation of Polynitrated Byproducts
  • Symptom: You observe the formation of di- or tri-nitrated pyrazoles when you are targeting a mono-nitrated product.

  • Causality: The reaction conditions are too harsh, or an excess of the nitrating agent is being used, leading to further nitration of the initially formed product.[11]

  • Mitigation Strategies:

    • Reduce the Equivalents of Nitrating Agent: Carefully control the stoichiometry of your reactants.

    • Lower the Reaction Temperature: Performing the reaction at a lower temperature can help to control the reactivity and prevent over-nitration.

    • Use a Milder Nitrating Agent: Switch from a mixed acid system to a less aggressive agent like acetyl nitrate.

    • Decrease Reaction Time: Stop the reaction as soon as the desired product is formed (monitored by TLC/LC-MS) to prevent further reaction.

Problem 4: Difficulty in Product Purification
  • Symptom: The crude product is an oil or a mixture that is difficult to crystallize or separate by column chromatography.

  • Causality: The presence of isomeric byproducts, unreacted starting materials, or degradation products can complicate purification.

  • Purification Workflow:

    Caption: General workflow for the purification of nitropyrazoles.

  • Advanced Purification Tip: For pyrazoles that are difficult to purify, consider converting them into their acid addition salts.[12][13] This can be achieved by dissolving the crude product in a suitable solvent and treating it with an inorganic or organic acid. The resulting salt often has different solubility properties and may crystallize more readily, allowing for separation from impurities.[12][13]

References

  • Effect of solvent on the regioselectivity of pyrazole nitr
  • Nitr
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central.
  • Review on synthesis of nitropyrazoles - ResearchG
  • NITRIC ACID SAFETY.
  • Pyrazole.
  • reactions of phenyl-substituted heterocyclic compounds - 11.
  • How to Synthesize 4-Nitropyrazole Efficiently? - FAQ - Guidechem.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS.
  • Nitration Reactions | Continuous Flow Processing - Vapourtec.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Public
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.

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overcoming solubility issues with 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent solubility challenges associated with this molecule. Our guidance is rooted in fundamental physicochemical principles and established pharmaceutical formulation science, providing both theoretical understanding and practical, step-by-step protocols.

Understanding the Molecule: An Analysis of Structural Contributions to Solubility

The solubility behavior of this compound is dictated by the interplay of its three primary functional components. A clear understanding of these contributions is the first step in designing an effective solubilization strategy.

  • Carboxylic Acid Moiety (-COOH): This is the most critical functional group for manipulating aqueous solubility. As a weak acid, its ionization state is pH-dependent. At pH values below its acid dissociation constant (pKa), it will be predominantly in its neutral, protonated form, which is less soluble in water. Above its pKa, it deprotonates to form a highly polar carboxylate salt (-COO⁻), which dramatically increases aqueous solubility.[1][2][3]

  • 4-Nitro-1H-Pyrazole Core: This heterocyclic aromatic system is a significant contributor to the molecule's overall lipophilicity and crystalline lattice energy. While the pyrazole ring can participate in hydrogen bonding, its overall character tends to decrease water solubility.[4][5][6] The nitro group (-NO2) is a strong electron-withdrawing group that increases polarity; however, this does not always translate to higher aqueous solubility and can, in fact, contribute to strong, stable crystal packing, further hindering dissolution.[7][8]

  • Gem-Dimethylpropanoic Moiety: The two methyl groups attached to the alpha-carbon create a bulky, non-polar region, further increasing the lipophilicity of the molecule and sterically shielding the carboxylic acid, which can impact solvent interactions.

This combination of a lipophilic core and an ionizable acidic group suggests that the compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low solubility.[9]

Frequently Asked Questions (FAQs)

Q1: Why is my compound "crashing out" of my aqueous buffer?

A1: This is a classic sign of pH-dependent solubility. Your buffer's pH is likely at or below the pKa of the compound's carboxylic acid group, causing it to convert from its soluble salt form to the insoluble neutral acid form. Sparingly soluble salts of weak acids are significantly more soluble in neutral to basic conditions.[2][3]

Q2: I'm observing poor solubility in common organic solvents as well. Why?

A2: While the molecule has lipophilic character, the polar nitro group and the hydrogen-bonding capability of the carboxylic acid can lead to strong intermolecular forces. This can result in high crystal lattice energy, making it difficult for even organic solvents to break the crystal structure apart. Pyrazole derivatives are known for this behavior.[4][10] Aromatic nitro compounds are also typically more soluble in organic solvents than in water.[7]

Q3: What is the first and simplest strategy I should try to dissolve this compound for an in vitro assay?

A3: The most direct approach is pH adjustment. Attempt to dissolve the compound in a slightly basic buffer (e.g., pH 7.4 to 8.0). If a stock solution in an organic solvent is required, dimethyl sulfoxide (DMSO) is an excellent first choice, followed by serial dilution into your aqueous assay buffer.

Q4: Are there any safety concerns I should be aware of?

A4: As with any research chemical, you should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitro-aromatic compounds, as a class, can have potential toxicological properties and should be handled with care.[11]

Troubleshooting Guide: A Hierarchical Approach to Solubilization

This guide presents a tiered strategy for systematically addressing solubility issues. Begin with Tier 1 methods before proceeding to more complex formulation approaches.

Decision Workflow for Solubility Enhancement

The following diagram illustrates a logical progression for selecting an appropriate solubilization strategy.

G A Start: Compound Received B Initial Solubility Screen (Water, PBS pH 7.4, DMSO) A->B C Is solubility sufficient for experiment? B->C D Proceed with Experiment C->D Yes E Tier 1: Systematic pH & Solvent Optimization C->E No F Is solubility now sufficient? E->F F->D Yes G Tier 2: Advanced Formulation (Co-solvents, Solid Dispersions) F->G No H Is solubility now sufficient? G->H H->D Yes I Tier 3: Chemical Modification (Prodrug Strategy) H->I No J Consult with Medicinal Chemist I->J

Caption: A workflow for systematically addressing solubility challenges.

Tier 1: Solvent Screening and pH Adjustment

These methods leverage the intrinsic properties of the molecule and are the foundation of solubility work.

A. Organic Solvent Screening

Causality: The goal is to identify a suitable solvent for creating a high-concentration stock solution that can be diluted into aqueous media. The choice of solvent is a balance between solvating power and compatibility with the downstream experiment (e.g., low cellular toxicity). Pyrazole derivatives generally show good solubility in polar aprotic solvents like DMF and DMSO.[4]

Protocol:

  • Weigh approximately 1-2 mg of the compound into several small glass vials.

  • Add a starting volume (e.g., 100 µL) of a test solvent to each vial.

  • Test a range of solvents from polar to non-polar (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane).

  • Vortex each vial for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution against a dark background.

  • If dissolved, incrementally add more solvent to determine an approximate solubility limit.

Data Summary: Common Solvents

Solvent Polarity Index Type Expected Solubility Notes
DMSO 7.2 Polar Aprotic High Excellent for stock solutions; can have biological effects at >0.5% v/v.
DMF 6.4 Polar Aprotic High Good solvent; higher toxicity than DMSO.
Ethanol 4.3 Polar Protic Moderate Good for less sensitive assays; can precipitate upon aqueous dilution.
Methanol 5.1 Polar Protic Moderate Similar to ethanol; more volatile and toxic.
Acetonitrile 5.8 Polar Aprotic Low-Moderate Useful in analytical applications (e.g., HPLC).

| Water | 10.2 | Polar Protic | Very Low | Expected to be insoluble at neutral or acidic pH. |

B. pH-Dependent Aqueous Solubilization

Causality: This method directly exploits the acidic nature of the carboxylic acid group. By raising the pH of the aqueous medium above the compound's pKa, we convert the neutral, insoluble form into its highly soluble carboxylate salt.[2][3][12]

Mechanism of pH-Dependent Solubility

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) A R-COOH (Protonated Form) Insoluble B R-COO⁻ + H⁺ (Deprotonated Salt Form) Soluble A->B + OH⁻ B->A + H⁺

Caption: Equilibrium between the insoluble acid and soluble salt forms.

Protocol:

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Create a slurry of the compound by adding an excess amount to a known volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Filter or centrifuge the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy). This provides the equilibrium solubility at each pH.

  • For practical dissolution: Weigh the desired amount of solid. Add a small amount of a weak base (e.g., 0.1 M NaOH or NH4OH) dropwise while stirring until the solid dissolves. Then, add your desired buffer and adjust the final pH to the target value (e.g., 7.4), ensuring it remains above the pKa where the compound is soluble.

Tier 2: Advanced Formulation Strategies

If Tier 1 methods are insufficient, particularly for achieving higher concentrations for in vivo studies, formulation technologies are the next step.

A. Co-solvency

Causality: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[9] It works by reducing the polarity of the water, making the solvent system more "hospitable" to the lipophilic drug molecule.[13][14][15] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).

Protocol:

  • Select a biocompatible co-solvent (e.g., PEG 400, Propylene Glycol, Ethanol).

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40% v/v co-solvent in water or buffer).

  • Determine the equilibrium solubility of the compound in each mixture using the slurry method described in Tier 1B.

  • Plot solubility versus co-solvent concentration to identify the optimal ratio.

  • Caution: Ensure the final co-solvent concentration is non-toxic for your specific application. High concentrations can lead to drug precipitation upon injection and dilution in the bloodstream.

B. Solid Dispersions

Causality: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[16][17][18] This process traps the drug in a high-energy, amorphous state, preventing it from forming a stable, low-solubility crystal lattice.[19] Upon contact with water, the polymer dissolves quickly, releasing the drug as fine, amorphous particles with a vast surface area, leading to a rapid dissolution rate.[20][21]

Protocol (Solvent Evaporation Method):

  • Select a hydrophilic carrier polymer (e.g., Povidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), or a polyethylene glycol (PEG)).[17]

  • Dissolve both the compound and the carrier polymer in a common volatile organic solvent (e.g., methanol or acetone) in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer weight ratio).

  • Evaporate the solvent under vacuum using a rotary evaporator. This will deposit a thin film of the solid dispersion on the flask wall.

  • Further dry the film under high vacuum for 12-24 hours to remove all residual solvent.

  • Scrape the resulting solid, which can then be gently milled into a fine powder.

  • Test the dissolution rate of this powder compared to the raw crystalline drug. The amorphous solid dispersion should dissolve much more rapidly and to a higher concentration (creating a supersaturated solution) in aqueous media.

Tier 3: Chemical Modification (Prodrug Approach)

This advanced strategy is typically employed during lead optimization in a drug development setting.

Causality: A prodrug is a chemically modified, inactive version of a drug that is converted to the active parent drug in vivo, usually through enzymatic cleavage. For carboxylic acids, a common strategy is esterification to mask the polar carboxyl group.[1][22] This creates a more lipophilic, neutral molecule that may have better absorption characteristics. The ester can then be hydrolyzed by esterase enzymes in the blood or tissues to release the active carboxylic acid.[23][24]

Strategy:

  • Concept: Convert the carboxylic acid (R-COOH) to an ester (R-COOR').

  • Example: An ethyl ester or a more complex, enzyme-labile ester.

  • Benefit: This approach can solve problems of both poor solubility and poor membrane permeability.[23][25]

  • Implementation: This requires synthetic chemistry expertise to design, synthesize, and evaluate different ester prodrugs for their stability, solubility, and rate of conversion back to the parent compound.

References

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • National Institutes of Health (NIH). (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PubMed. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. [Link]

  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • YouTube. (2025). What Is A Nitro Functional Group? - Chemistry For Everyone. [Link]

  • National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • National Institutes of Health (NIH). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • National Institutes of Health (NIH). (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • PubMed. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. [Link]

  • Quora. (2019). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules?[Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. [Link]

  • askIITians. (2025). How does pH affect solubility?[Link]

  • Google Patents. (n.d.).
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

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Technical Support Center: Quantification of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the quantitative analysis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are refining and troubleshooting methods for this compound. We will delve into the underlying principles of method development, address common challenges, and provide field-proven protocols to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Analyte

This compound is a small molecule characterized by three key functional groups: a carboxylic acid, a nitro-substituted pyrazole ring, and a tertiary carbon center. Each of these moieties presents unique considerations for analytical method development. The pyrazole core is found in many biologically active compounds, suggesting this molecule may be a drug candidate or metabolite of interest.[1][2][3] The nitro group, while providing a chromophore for UV detection, can be susceptible to chemical reduction. The carboxylic acid group significantly influences the compound's polarity and its behavior in reversed-phase chromatography.

This guide will primarily focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it offers the superior sensitivity and selectivity required for quantification in complex biological matrices.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for quantifying this compound in biological matrices like plasma or urine?

A1: For complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Here's why:

  • Selectivity: In a biological sample, thousands of endogenous compounds exist. HPLC with UV detection may not be able to distinguish the target analyte from co-eluting matrix components. LC-MS/MS uses Multiple Reaction Monitoring (MRM), a highly specific technique where a parent ion is selected and fragmented, and a specific product ion is monitored. This provides two levels of mass-based confirmation, drastically reducing the likelihood of interference.[5][6]

  • Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the low µg/kg or ng/mL range, which is often necessary for pharmacokinetic or toxicology studies.[7][8]

  • Structural Confirmation: The fragmentation pattern observed in the MS/MS spectrum provides a high degree of confidence in the identity of the analyte being measured.

While HPLC-UV can be suitable for analyzing the compound in simpler matrices, such as during process chemistry or for purity assessments of a bulk substance, it lacks the necessary performance for bioanalysis.[9][10]

Q2: I'm observing significant peak tailing in my reversed-phase HPLC chromatogram. What is the cause and how can I fix it?

A2: Peak tailing for this analyte is almost certainly caused by the free carboxylic acid group. At mid-range pH, the carboxylate can undergo secondary ionic interactions with residual, un-capped silanol groups on the surface of the silica-based column packing. This leads to poor peak shape and inconsistent retention times.

The Solution: Mobile Phase pH Control. The key is to suppress the ionization of the carboxylic acid by lowering the mobile phase pH.

  • Mechanism: By adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase, you ensure the analyte is in its neutral, protonated form (-COOH). This minimizes interactions with the stationary phase, resulting in a sharp, symmetrical Gaussian peak.

  • Practical Implementation: A mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is a standard and highly effective starting point for LC-MS/MS analysis of acidic compounds.[5]

Q3: My recovery is poor and inconsistent when extracting the analyte from plasma. What improvements can I make to my sample preparation?

A3: Low recovery is a common issue stemming from either inefficient extraction or analyte degradation. Given the compound's structure, protein binding in plasma is also a likely contributor.

Recommended Sample Preparation Workflow:

  • Protein Precipitation (PPT): This is the crucial first step to release the drug from plasma proteins. Add 3-4 volumes of cold acetonitrile to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE): After PPT, the supernatant can be further cleaned and concentrated using SPE. A mixed-mode polymer-based sorbent (combining reversed-phase and ion-exchange properties) is often ideal.

    • Loading: Dilute the supernatant with an acidic aqueous solution (e.g., 2% formic acid in water) before loading onto the SPE cartridge. This ensures the carboxylic acid is protonated and retained by the reversed-phase mechanism.

    • Washing: An initial wash with a weak organic solvent (e.g., 5% methanol in water) will remove polar impurities.

    • Elution: Elute the analyte with a high-organic solvent, often containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) to deprotonate the carboxylic acid and disrupt any secondary interactions, ensuring complete elution.

If SPE is not available, Liquid-Liquid Extraction (LLE) using a water-immiscible solvent like ethyl acetate after acidifying the sample can also be effective.[11]

Q4: Is this compound prone to instability during sample storage or analysis?

A4: Yes, two potential areas of instability should be considered:

  • Reduction of the Nitro Group: Aromatic nitro groups can be susceptible to reduction to an amino group (-NH2), especially in the presence of certain biological components or reducing agents. This is a critical transformation to monitor, as it creates a different chemical entity.

  • pH-dependent Degradation: While the core structure is relatively stable, extreme pH conditions during extraction or storage could potentially lead to hydrolysis, particularly if the sample is heated.[9]

Mitigation Strategies:

  • Control for Degradants: When developing an LC-MS/MS method, it is crucial to synthesize or source the potential amino-metabolite. Monitor for its presence in your samples by adding an MRM transition for this species.

  • Storage Conditions: Store biological samples and processed extracts at -80°C to minimize enzymatic activity and chemical degradation.

  • Avoid Harsh Conditions: Use mild pH conditions during extraction where possible and avoid excessive heat. Perform stability tests by incubating the analyte in blank matrix at various temperatures (room temp, 37°C) and for several freeze-thaw cycles to validate your handling and storage procedures.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Symptom Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interaction of the carboxylic acid with the stationary phase.Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress ionization.
Drifting Retention Time Inadequate column equilibration; mobile phase composition changing.Ensure the column is equilibrated for at least 10-15 column volumes before injection. Use freshly prepared mobile phase.
Low Sensitivity Wavelength not set at λmax; poor peak shape.Determine the UV absorbance maximum (λmax) of the compound by scanning with a diode array detector (DAD). Improve peak shape using the solution above.
Ghost Peaks Carryover from previous injection; contaminated mobile phase.Implement a robust needle wash protocol. Inject a blank solvent run to confirm carryover. Use high-purity (e.g., HPLC-grade) solvents.
LC-MS/MS Method Troubleshooting
Symptom Potential Cause Recommended Solution
Low Signal Intensity / No Peak Poor ionization; incorrect MS/MS transition; analyte degradation.Optimize source parameters (e.g., spray voltage, gas flows). Infuse the compound directly to confirm the parent mass and optimize fragmentation (collision energy). Check for the presence of degradants (e.g., the reduced amino form).
High Background Noise Matrix effects (ion suppression); contaminated source.Improve sample cleanup (e.g., implement SPE). Divert the LC flow away from the MS source during the initial and final parts of the run when salts and polar interferences elute. Clean the mass spectrometer source.
Inconsistent Results Matrix effects; poor sample preparation reproducibility.Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, use a close structural analog. Validate the reproducibility of your sample preparation method.
Multiple Peaks for Analyte In-source fragmentation; presence of isomers or adducts.Reduce source fragmentation potential (e.g., lower cone voltage). Check for common adducts (e.g., [M+Na]+, [M+K]+) and consider monitoring the most stable one.

Experimental Protocols & Workflows

Visualized Analytical Workflow

The following diagram outlines the complete workflow from sample receipt to final data analysis for the quantification of the target analyte in a biological matrix.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample (+ Internal Standard) PPT 2. Protein Precipitation (Cold Acetonitrile) Sample->PPT SPE 3. Solid Phase Extraction (Mixed-Mode SPE) PPT->SPE Evap 4. Evaporation & Reconstitution (in Mobile Phase A) SPE->Evap LCMS 5. LC-MS/MS Analysis (Reversed-Phase UPLC) Evap->LCMS Inject Integration 6. Peak Integration (Analyte & IS) LCMS->Integration Raw Data Calibration 7. Calibration Curve (Concentration vs. Response Ratio) Integration->Calibration Quant 8. Concentration Calculation Calibration->Quant

Caption: General workflow for bioanalytical sample quantification.

Protocol 1: Plasma Sample Preparation using SPE
  • Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (IS).

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a new tube and dilute with 600 µL of 2% formic acid in water.

  • SPE Conditioning: Condition a mixed-mode SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the diluted supernatant onto the SPE sorbent.

  • Washing: Wash with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS injection.

Protocol 2: Suggested LC-MS/MS Parameters

These parameters serve as a robust starting point and should be optimized for your specific instrumentation.

Liquid Chromatography Parameters:

Parameter Recommended Value Rationale
Column UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent efficiency and retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape for the carboxylic acid.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[5]
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA standard gradient for screening and method development.

Mass Spectrometry Parameters (Triple Quadrupole):

Hypothetical m/z values are based on the compound's structure (Formula: C8H9N3O4, MW: 227.18). These must be confirmed experimentally.

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyrazole nitrogen is a site for protonation, making ESI+ a good choice.
Parent Ion (Q1) m/z 228.1 [M+H]+The protonated molecular ion.
Product Ion (Q3) To be determined experimentallyLikely fragments would involve loss of water and CO2 from the carboxylic acid (m/z 182.1) or cleavage of the propanoic acid group.
Internal Standard Stable Isotope Labeled (SIL) version or structural analog (e.g., with a methyl group instead of nitro).SIL-IS is ideal as it co-elutes and experiences identical matrix effects.
Source Temp. 500 °CTypical for modern instruments.
Capillary Voltage 3.5 kVStandard starting point for ESI+.
Visualized Troubleshooting Logic

This decision tree helps diagnose the common issue of not detecting an analytical peak.

Troubleshooting_No_Peak Start Symptom: No Peak Detected CheckMS Step 1: Infuse standard directly into MS. Is signal observed? Start->CheckMS CheckLC Step 2: Check LC system. Is there pressure? Is sample being injected? CheckMS->CheckLC Yes MS_Problem Root Cause: MS Issue (Tuning, Source, Detector) CheckMS->MS_Problem No CheckSample Step 3: Evaluate sample. Is concentration too low? Has it degraded? CheckLC->CheckSample Yes LC_Problem Root Cause: LC Hardware Issue (Pump, Injector, Leak) CheckLC->LC_Problem No Sample_Problem Root Cause: Sample Issue (Degradation, Low Conc.) CheckSample->Sample_Problem Yes No_Retention Root Cause: No Retention (Wrong column/mobile phase) CheckSample->No_Retention No

Caption: Decision tree for troubleshooting a "no peak" result.

References

  • National Institutes of Health (NIH). (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][10][12]triazin-7(6H)-ones and Derivatives. [Link]

  • LCGC Europe. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. [Link]

  • National Institutes of Health (NIH). (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • Google Patents. (n.d.). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
  • ResearchGate. (2014). MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. [Link]

  • MDPI. (2021). Multi-Class Procedure for Analysis of 50 Antibacterial Compounds in Eggshells Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

  • PubMed. (n.d.). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. [Link]

  • National Institutes of Health (NIH). (n.d.). Current status of pyrazole and its biological activities. [Link]

  • ResearchGate. (2017). (PDF) Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). [Link]

Sources

Navigating the Synthesis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, with a particular focus on preventing and troubleshooting byproduct formation. Our expertise is rooted in a deep understanding of pyrazole chemistry and extensive experience in optimizing complex synthetic routes. This document provides not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experiments.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds in two key stages:

  • Aza-Michael Addition: The N-alkylation of 4-nitro-1H-pyrazole with an ethyl methacrylate equivalent. This reaction establishes the crucial carbon-nitrogen bond.

  • Ester Hydrolysis: The conversion of the resulting ethyl ester to the final carboxylic acid product.

Each stage presents unique challenges and potential for byproduct formation. This guide will dissect each step, offering insights into common pitfalls and strategies for success.

Synthesis_Overview A 4-Nitro-1H-pyrazole C Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate A->C Aza-Michael Addition (Base Catalyst) B Ethyl 2-methylpropenoate B->C D This compound C->D Ester Hydrolysis (Acid or Base)

Caption: Overall synthetic scheme.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.

Step 1: Aza-Michael Addition

Question 1: My reaction is sluggish or incomplete, with significant amounts of unreacted 4-nitropyrazole remaining. What's going on?

Likely Cause: Insufficiently basic conditions or steric hindrance. The acidity of the N-H proton in 4-nitropyrazole is increased by the electron-withdrawing nitro group, but a suitable base is still required to generate the nucleophilic pyrazolate anion for the Michael addition.[1] Steric hindrance from the methyl group on the acrylate can also slow the reaction.[2]

Solutions:

  • Base Selection: While weaker bases like potassium carbonate can be used, stronger, non-nucleophilic bases such as 1,8-Diazabicyclooctane (DBU) or sodium hydride (NaH) in an aprotic solvent like DMF can significantly improve the reaction rate.[3]

  • Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can help overcome the activation energy barrier. However, excessive heat should be avoided to prevent side reactions.

  • Solvent Choice: A polar aprotic solvent such as DMF or DMSO is generally preferred to solvate the pyrazolate anion and facilitate the reaction.

Question 2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

Likely Cause: While the aza-Michael addition to 4-substituted pyrazoles generally favors the N1-alkylation product due to steric and electronic factors, some N2-alkylation can occur.[4]

Solutions:

  • Steric Control: The bulky tertiary carbon being formed in the Michael acceptor inherently favors alkylation at the less sterically hindered N1 position of the 4-nitropyrazole ring.

  • Reaction Conditions: Lower reaction temperatures generally favor the thermodynamically more stable N1 isomer.

  • Purification: Careful column chromatography can usually separate the N1 and N2 isomers.

ParameterRecommendation for High RegioselectivityRationale
Base Use a non-nucleophilic, sterically hindered base if N2 isomer is a major issue.Minimizes side reactions and can influence the site of deprotonation.
Temperature Maintain the lowest effective temperature.Lower temperatures favor the formation of the thermodynamically more stable N1 isomer.
Solvent Aprotic polar solvents (DMF, DMSO).Facilitates the formation and reactivity of the pyrazolate anion.

Question 3: I'm seeing byproducts from the polymerization of ethyl 2-methylpropenoate. How can I prevent this?

Likely Cause: The acrylate is susceptible to base-catalyzed polymerization, especially at higher temperatures or with prolonged reaction times.

Solutions:

  • Controlled Addition: Add the ethyl 2-methylpropenoate slowly to the reaction mixture containing the deprotonated 4-nitropyrazole.

  • Temperature Management: Maintain a controlled, moderate temperature throughout the reaction.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure of the acrylate to basic conditions.

Michael_Addition_Troubleshooting A Problem Incomplete Reaction Causes - Insufficiently basic - Steric hindrance Solutions - Stronger base (DBU, NaH) - Moderate heating - Polar aprotic solvent B Problem Isomeric Byproduct (N2-alkylation) Causes - Kinetic vs. thermodynamic control Solutions - Lower reaction temperature - Steric bulk of reactants helps - Chromatographic separation C Problem Acrylate Polymerization Causes - Excess base - High temperature Solutions - Slow addition of acrylate - Temperature control - Monitor reaction time

Caption: Troubleshooting the aza-Michael addition.

Step 2: Ester Hydrolysis

Question 4: My hydrolysis is incomplete, and I have a mixture of the ester and the carboxylic acid. How can I drive the reaction to completion?

Likely Cause: Ester hydrolysis is a reversible reaction under acidic conditions.[3][5] Under basic conditions, while the reaction is irreversible, insufficient base or reaction time can lead to incomplete conversion.[6]

Solutions:

  • Acid-Catalyzed Hydrolysis: Use a large excess of water (e.g., aqueous HCl or H2SO4) to shift the equilibrium towards the products.[5]

  • Base-Catalyzed Saponification: Use a stoichiometric amount or a slight excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or ethanol) to ensure complete and irreversible hydrolysis.[7]

Question 5: I'm losing my product due to decarboxylation. How can I avoid this?

Likely Cause: The product, a β-pyrazolylpropanoic acid, can be susceptible to decarboxylation (loss of CO2) under harsh conditions, particularly elevated temperatures in either acidic or basic media.[8][9]

Solutions:

  • Mild Conditions: Perform the hydrolysis at room temperature or with gentle heating. Avoid prolonged refluxing at high temperatures.

  • Choice of Base: Lithium hydroxide is often a good choice for saponification as it can be effective at lower temperatures.

  • Acidification: If using base-catalyzed hydrolysis, perform the final acidification of the carboxylate salt at low temperatures (e.g., in an ice bath) to minimize acid-catalyzed decarboxylation.

Question 6: I'm observing degradation of the 4-nitropyrazole ring. What are the likely causes and how can I prevent it?

Likely Cause: While relatively stable, the 4-nitropyrazole ring can be susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group is displaced, or ring-opening under harsh basic conditions.[10][11]

Solutions:

  • Controlled Stoichiometry of Base: During saponification, use only a slight excess of the base to avoid a high concentration of hydroxide ions that could attack the pyrazole ring.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of these degradation reactions.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times.

Hydrolysis_Troubleshooting D Problem Incomplete Hydrolysis Causes - Reversibility (acidic) - Insufficient base/time (basic) Solutions - Excess water (acidic) - Stoichiometric strong base (basic) E Problem Decarboxylation Causes - High temperature - Strong acid/base Solutions - Mild reaction temperatures - Use of milder bases (e.g., LiOH) - Low temperature acidification F Problem Ring Degradation Causes - Excess strong base - High temperature Solutions - Control base stoichiometry - Low reaction temperature - Monitor reaction time

Caption: Troubleshooting the ester hydrolysis.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the Michael acceptor?

While methyl or ethyl 2-methylpropenoate are commonly used, the ethyl ester is often preferred as ethanol is a common and relatively benign solvent and byproduct of the subsequent hydrolysis.

Q2: Can I perform a one-pot synthesis from 4-nitropyrazole to the final acid?

While tempting for efficiency, a one-pot procedure is not recommended. The conditions for the aza-Michael addition (basic) and the subsequent workup and hydrolysis (often involving acidification) are generally incompatible and would likely lead to a complex mixture of byproducts. A stepwise approach with isolation and purification of the intermediate ester is strongly advised for a cleaner final product.

Q3: What are the key analytical techniques to monitor the reaction and characterize the products and byproducts?

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of both reaction steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural confirmation of the intermediate ester and the final acid, and for identifying isomeric byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired products and identify potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for separating isomers if necessary.[7]

Q4: What are the safety considerations for this synthesis?

  • 4-Nitro-1H-pyrazole: Can be an energetic material, handle with care and avoid excessive heat or shock.[8]

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Strong Acids and Bases: Corrosive and should be handled with appropriate personal protective equipment (PPE).

IV. Recommended Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate
  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add 1,8-Diazabicyclooctane (DBU) (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-20 minutes until a clear solution is obtained.

  • Slowly add ethyl 2-methylpropenoate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 50 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Synthesis of this compound
  • Dissolve the purified ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid.

V. References

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A Fukuzumi acridinium photooxidant with phenyldisulfide as a redox-active cocatalyst enable a direct, catalytic hydrodecarboxylation of primary, secondary, and tertiary carboxylic acids as well as a double decarboxylation of malonic acid derivatives. Journal of the American Chemical Society, 137(35), 11340–11348. Available at: [Link]

  • Habraken, C. L., & Poels, E. K. (1977). Nucleophilic Substitution Reactions on N-Nitropyrazoles. The Journal of Organic Chemistry, 42(17), 2893–2897. Available at: [Link]

  • Kącka, A., & Mąkosza, M. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 24. Available at: [Link]

  • Bartleby. (2023). Write the chemical equation for the decarboxylation of 2-methyl-propanoic acid. Available at: [Link]

  • Vladimiroff, T. (1995). Acidity and Basicity of Nitro Substituted Imidazoles. Defense Technical Information Center. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2020). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 9(5), 569-577. Available at: [Link]

  • Hassan, A. S., & Hafez, T. S. (2018). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC advances, 8(51), 29079–29117. Available at: [Link]

  • Vladimiroff, T. (1995). Acidity and Basicity of Nitro Substituted Imidazoles. Defense Technical Information Center. Available at: [Link]

  • Singh, K. J., & Singh, H. (2014). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. International Journal of ChemTech Research, 6(1), 43-48. Available at: [Link]

  • Quora. (2018). How 2-methyl propanoic acid convert into propane?. Available at: [Link]

  • Suwiński, J., & Wagner, P. (2001). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Polish Journal of Chemistry, 75(6), 883-888. Available at: [Link]

  • El-Gazzar, A. A., & Youssef, M. M. (2019). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Journal of the Iranian Chemical Society, 16(10), 2219-2231. Available at: [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2351-2353. Available at: [Link]

  • Clark, J. (2022). hydrolysis of esters. Chemguide. Available at: [Link]

  • University of Babylon. (2018). Pyrazole. Available at: [Link]

  • Schramma, K. R., Bushin, L. B., & Seyedsayamdost, M. R. (2021). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society, 143(3), 1568–1577. Available at: [Link]

  • LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • Kumar, A., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 63(3), 1236-1257. Available at: [Link]

  • Dračínský, M., & Hodná, A. (2016). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 81(1), 1-14. Available at: [Link]

  • Human Metabolome Database. (2022). Showing metabocard for 2-Methylpropyl propanoate (HMDB0034239). Available at: [Link]

  • Mague, J. T., et al. (2014). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1214–o1215. Available at: [Link]

  • Gao, Y., et al. (2012). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 987, 111-118. Available at: [Link]

  • Ksenofontov, A. A., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(18), 5978. Available at: [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(25), 15993-15997. Available at: [Link]

Sources

stability testing of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity of your stability studies.

Introduction

This compound is a molecule of interest in pharmaceutical development, possessing a unique combination of a nitro-pyrazole moiety and a carboxylic acid functional group. Understanding its stability profile is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies are a critical component of this process, helping to identify potential degradation products and establish stability-indicating analytical methods.[1][2][3] This guide will address common challenges encountered during the stability testing of this compound.

Section 1: Hydrolytic Stability

FAQ: What are the primary concerns for the hydrolytic stability of this compound?

The primary concern for hydrolytic stability revolves around the potential for degradation under acidic and basic conditions. While the propanoic acid moiety itself is generally stable against hydrolysis[4], the overall molecule's stability can be influenced by the nitro-pyrazole ring. Forced degradation studies under various pH conditions are essential to probe these potential liabilities.[5]

Troubleshooting Guide: Unexpected Degradation Under Acidic or Basic Conditions

Issue: Significant degradation is observed when subjecting the compound to acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) conditions, even at moderate temperatures.

Causality Explained:

  • Acid Hydrolysis: While the carboxylic acid is stable, the pyrazole ring, particularly with an electron-withdrawing nitro group, could be susceptible to acid-catalyzed reactions. Protonation of the pyrazole nitrogens can potentially facilitate ring-opening or other rearrangements.[6]

  • Base Hydrolysis: Under basic conditions, the carboxylic acid will be deprotonated to its carboxylate salt. The primary concern would be the stability of the nitro-pyrazole ring. Strong basic conditions could potentially lead to nucleophilic attack on the pyrazole ring or reactions involving the nitro group.[7]

Experimental Protocol: Forced Hydrolysis Study

  • Preparation of Solutions:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) stress solutions.

  • Stress Conditions:

    • For each condition, mix the stock solution with the stress solution to achieve the desired final concentration of the drug substance.

    • Incubate the solutions at a controlled temperature (e.g., 60°C). Include a control sample of the drug in the same solvent system without the stressor.

  • Time Points:

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the aliquots if necessary.

    • Analyze the samples using a validated stability-indicating HPLC method, typically with UV or PDA detection.[8]

    • Characterize any significant degradation products using LC-MS to gain structural information.[8]

Data Summary Table: Forced Hydrolysis Conditions

ConditionTemperatureTime PointsExpected Outcome
0.1 M HCl60°C0, 2, 4, 8, 24 hPotential for minor degradation.
0.1 M NaOH60°C0, 2, 4, 8, 24 hPotential for degradation.
Purified Water60°C0, 2, 4, 8, 24 hExpected to be relatively stable.

Workflow for Investigating Hydrolytic Degradation

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) stress_acid Acidic Stress (0.1 M HCl, 60°C) prep_stock->stress_acid stress_base Basic Stress (0.1 M NaOH, 60°C) prep_stock->stress_base stress_neutral Neutral Stress (Water, 60°C) prep_stock->stress_neutral prep_stress Prepare Stress Solutions (Acid, Base, Neutral) prep_stress->stress_acid prep_stress->stress_base prep_stress->stress_neutral sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_neutral->sampling hplc HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants > threshold

Caption: Workflow for conducting a forced hydrolysis study.

Section 2: Photostability

FAQ: Is this compound likely to be photolabile?

Yes, compounds containing nitroaromatic functionalities are often susceptible to photodegradation.[9] The nitro group can absorb UV radiation, leading to the formation of reactive excited states that can undergo various degradation pathways. Therefore, comprehensive photostability testing according to ICH Q1B guidelines is crucial.[10][11]

Troubleshooting Guide: Significant Degradation or Color Change Upon Light Exposure

Issue: The solid compound or its solution shows significant degradation or a noticeable color change (e.g., yellowing) after exposure to light in a photostability chamber.

Causality Explained: Nitroaromatic compounds can undergo photoreduction of the nitro group to nitroso, hydroxylamino, and amino derivatives.[12] Additionally, light can induce other reactions such as ring cleavage or polymerization, leading to a complex mixture of degradants and observed color changes.

Experimental Protocol: Confirmatory Photostability Study (ICH Q1B)

  • Sample Preparation:

    • Place a thin layer of the solid drug substance in a suitable container (e.g., quartz dish).

    • Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a known concentration.

    • Prepare "dark" control samples by wrapping identical samples in aluminum foil.

  • Light Exposure:

    • Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet light.

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/square meter.[10][11][13]

  • Analysis:

    • After exposure, visually inspect the samples for any changes in appearance.

    • Analyze the solid and solution samples, along with their dark controls, using a validated stability-indicating HPLC method.

    • Quantify the parent compound and any major degradation products.

Data Summary Table: Photostability Testing Conditions (ICH Q1B)

ParameterConditionMinimum Exposure
Light SourceXenon lamp or metal halide/fluorescent lampsN/A
Overall IlluminationCool White Fluorescent≥ 1.2 million lux hours
Near UV EnergyUV-A Lamp≥ 200 watt hours/m²
TemperatureControlled to minimize thermal degradationN/A
ControlDark control samples stored under the same conditionsN/A

Decision Flowchart for Photostability Testing

cluster_product Drug Product Testing start Expose Drug Substance to Light check1 Acceptable Change? start->check1 expose_product Expose Product Outside Primary Pack check1->expose_product No end_stable Demonstrated Photostable check1->end_stable Yes check2 Acceptable Change? expose_product->check2 expose_primary Expose Product in Primary Pack check2->expose_primary No check2->end_stable Yes check3 Acceptable Change? expose_primary->check3 expose_market Expose Product in Marketing Pack check3->expose_market No check3->end_stable Yes check4 Acceptable Change? expose_market->check4 check4->end_stable Yes end_protect Provide Light Protection check4->end_protect No

Caption: Decision flowchart for photostability testing based on ICH Q1B.

Section 3: Thermal and Oxidative Stability

FAQ: What are the expected thermal and oxidative degradation pathways?

Thermal Degradation: For the carboxylic acid moiety, decarboxylation upon heating is a potential pathway, although this typically requires high temperatures unless a beta-keto group is present, which is not the case here.[14] The nitro-pyrazole ring is likely the more thermally labile part of the molecule. High temperatures can lead to the cleavage of the pyrazole ring or reactions involving the nitro group.[15]

Oxidative Degradation: The pyrazole ring is generally stable to oxidation, but the presence of substituents can influence its reactivity.[6][16] The tertiary carbon atom attached to the carboxylic acid group could be a potential site for oxidation. The nitro group itself is an oxidized form of nitrogen and is less likely to be further oxidized.

Troubleshooting Guide: Degradation Observed at Elevated Temperatures or in the Presence of an Oxidizing Agent

Issue: Analysis shows the formation of new impurities when the compound is stored at elevated temperatures (e.g., 80°C) or after treatment with an oxidizing agent like hydrogen peroxide.

Causality Explained:

  • Thermal Stress: Elevated temperatures provide the activation energy for various degradation reactions. For this molecule, potential pathways include decarboxylation (loss of CO2) or degradation of the nitro-pyrazole ring system.

  • Oxidative Stress: Oxidizing agents can generate reactive oxygen species that attack susceptible sites in the molecule. The tertiary carbon or potentially the pyrazole ring could be targets.

Experimental Protocol: Thermal and Oxidative Stress Testing

  • Thermal Stress (Solid State):

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Include a control sample stored at ambient temperature.

    • Analyze samples at specified time points.

  • Thermal Stress (Solution):

    • Prepare a solution of the compound and heat it at a controlled temperature (e.g., 60°C).

    • Analyze at various time points.

  • Oxidative Stress:

    • Prepare a solution of the compound and add a solution of hydrogen peroxide (e.g., 3% H2O2).

    • Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C).

    • Analyze at different time points.

  • Analysis:

    • Use a validated stability-indicating HPLC method for analysis.

    • Employ LC-MS to identify the mass of the degradation products, which can provide clues to the degradation pathway (e.g., a mass loss of 44 Da suggests decarboxylation).

Data Summary Table: Thermal and Oxidative Stress Conditions

Stress ConditionTemperatureReagentExpected Degradation Pathways
Thermal (Solid)80°CN/ADecarboxylation, Ring Degradation
Thermal (Solution)60°CN/ADecarboxylation, Ring Degradation
Oxidative40°C3% H2O2Oxidation at tertiary carbon, Ring oxidation

Potential Degradation Pathways

cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation parent This compound decarboxylation Product of Decarboxylation - CO2 parent->decarboxylation Heat ring_cleavage Ring Cleavage Products parent->ring_cleavage Heat oxidation_C Oxidation at Tertiary Carbon parent->oxidation_C H2O2 oxidation_ring Ring Oxidation Products parent->oxidation_ring H2O2

Caption: Potential thermal and oxidative degradation pathways.

Section 4: Analytical Method Considerations

FAQ: What are the key aspects of developing a stability-indicating analytical method for this compound?

A stability-indicating method must be able to separate the intact drug from its degradation products and any process-related impurities.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[8][17]

Key Method Development & Validation Parameters:

  • Column Chemistry: A reversed-phase column (e.g., C18) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of all components.

  • Detection Wavelength: A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and assess peak purity.[8]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is demonstrated by showing that the method can resolve the parent peak from all potential degradation products generated during forced degradation studies.

Troubleshooting Guide: Co-elution of Degradation Products

Issue: During HPLC analysis of stressed samples, one or more degradation peaks are co-eluting with the main peak or with each other.

Causality Explained: The degradation products may have similar polarities and chromatographic behavior to the parent compound or to each other, making separation challenging with the current HPLC method.

Solutions:

  • Optimize the Mobile Phase Gradient: Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient can often enhance separation.

  • Change the Mobile Phase pH: Altering the pH of the aqueous mobile phase can change the ionization state of the carboxylic acid and any ionizable degradation products, thereby affecting their retention times.

  • Evaluate Different Column Chemistries: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8, phenyl-hexyl, or a polar-embedded phase) to exploit different separation mechanisms.

  • Adjust the Temperature: Modifying the column temperature can sometimes improve peak shape and resolution.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Journal of Physical Chemistry A. (n.d.). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. [Link]

  • Microbiology and Molecular Biology Reviews. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Google Patents. (1999).
  • Molecules. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

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  • ResearchGate. (1979). Determination of stabiliser and its nitroderivatives in double-base powders by HPLC. [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

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  • ResearchGate. (2015). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • YouTube. (2018). acid derivatives: hydrolysis. [Link]

  • Eurachem. (2017). Determination of stabilisers in nitrocellulose-based propellants before and after ageing. [Link]

  • Pharmazie. (2003). ICH guideline for photostability testing: aspects and directions for use. [Link]

  • ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is.... [Link]

  • PubMed. (2018). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Annual Review of Microbiology. (1996). Biodegradation of nitroaromatic compounds. [Link]

  • ATSDR. (n.d.). analytical methods. [Link]

  • Chegg.com. (2021). Solved Ester Hydrolysis Synthesis of Propanoic Acid. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ICH. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). [Link]

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  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • ACS Omega. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • PubMed. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]

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Technical Support Center: Enhancing Biological Uptake of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid (referred to herein as "NPPA"). This guide is designed for drug development professionals and scientists encountering challenges with the biological uptake of this compound.

The unique structure of NPPA, featuring a carboxylic acid group, presents a significant hurdle for efficient cell permeability. At physiological pH, this group is ionized, conferring a negative charge that impedes passive diffusion across the lipophilic cell membrane.[1] This document provides a series of troubleshooting guides and frequently asked questions to address this core challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of my compound, NPPA, so low?

A: The primary reason is the propanoic acid functional group. Carboxylic acids are typically ionized at physiological pH (around 7.4), resulting in a negatively charged molecule.[1] This charge significantly hinders the molecule's ability to passively diffuse across the nonpolar lipid bilayer of cell membranes.[2] Lipophilicity, or the affinity of a drug for a lipid environment, is a critical parameter for membrane transport.[3]

Q2: I've tried increasing the concentration of NPPA in my cell culture media, but I'm not seeing a proportional increase in intracellular concentration. What's happening?

A: This suggests that passive diffusion is not the primary route of entry and that you may be saturating an alternative transport mechanism, or the compound has reached its solubility limit in the media. It is also possible that efflux transporters, which are cellular pumps that actively remove substances from the cell, are engaged.[4] Key efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) can limit the intracellular accumulation of therapeutic agents.[5]

Q3: Can pH modulation of the culture medium enhance uptake?

A: Lowering the pH of the medium can increase the proportion of the un-ionized (neutral) form of NPPA, which is more lipophilic and can more easily cross the cell membrane. However, this approach has significant limitations. Most cell lines are sensitive to pH changes, and prolonged exposure to acidic conditions can induce cytotoxicity and alter normal cellular physiology, confounding your experimental results. This strategy is generally not recommended for cell-based assays.

Q4: What are the main strategies I should consider to improve the uptake of NPPA?

A: There are three primary strategies to explore:

  • Chemical Modification (Prodrug Approach): Temporarily masking the carboxylic acid group to create a more lipophilic version of the molecule.[2][6]

  • Advanced Formulation: Using carrier molecules or systems to encapsulate NPPA and facilitate its entry into cells.[7][8]

  • Exploiting Cellular Machinery: Investigating if NPPA can be a substrate for cellular influx transporters.[9]

These strategies are detailed in the Troubleshooting Guides below.

Troubleshooting Guide 1: Poor Cell Permeability Due to Carboxylic Acid Group

This is the most common issue faced by researchers working with NPPA. The following sections provide detailed protocols to overcome this limitation.

Strategy A: Prodrug Synthesis

The most direct way to improve passive diffusion is to increase the lipophilicity of NPPA by creating a prodrug.[2] This involves masking the polar carboxylic acid group with a nonpolar moiety, typically forming an ester.[1] This neutralizes the charge and allows the compound to better partition into the lipid membrane. Once inside the cell, endogenous esterases cleave the masking group, releasing the active NPPA.

Caption: Prodrug strategy workflow for enhancing NPPA uptake.

This is a representative protocol and may require optimization.

  • Dissolution: Dissolve NPPA (1 equivalent) in a suitable anhydrous solvent such as methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise while stirring in an ice bath.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a weak base (e.g., saturated sodium bicarbonate solution) and extract the ester product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography.

  • Validation: Confirm the structure of the synthesized prodrug using NMR and mass spectrometry.

Causality: The esterification replaces the acidic proton with a methyl group, neutralizing the charge and significantly increasing lipophilicity, which is a key determinant of membrane permeability.[10][]

Strategy B: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[][13] This complexation can enhance the concentration of the drug at the cell surface, thereby increasing the driving force for uptake.[14]

  • Selection: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are common choices.

  • Molar Ratio: Determine the optimal molar ratio of NPPA to cyclodextrin (commonly starting at 1:1).

  • Preparation: Create a paste of the cyclodextrin with a minimal amount of water in a mortar.[15]

  • Incorporation: Add NPPA to the paste and knead thoroughly for 30-45 minutes. A small amount of ethanol can be used to aid in mixing.[15]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, forming a powder.

  • Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).

  • Application: Dissolve the complexed powder in your cell culture medium for uptake studies.

Trustworthiness: This method is a well-established pharmaceutical technique for enhancing the solubility and bioavailability of drugs with poor water solubility.[15] The formation of the inclusion complex is a self-validating system that can be confirmed through physical characterization methods.

Troubleshooting Guide 2: Rapid Efflux of NPPA from Cells

If you observe initial uptake followed by a rapid decrease in intracellular concentration, it is likely that cellular efflux pumps are actively removing NPPA.

Identifying Efflux Transporter Involvement

You can test for the involvement of major efflux transporters like P-gp and BCRP by using specific inhibitors.

  • Cell Seeding: Seed your cells of interest in a multi-well plate and grow to confluence.

  • Pre-incubation with Inhibitor: Pre-incubate a subset of wells with a known efflux pump inhibitor for 30-60 minutes. (See table below for examples).

  • Dosing: Add NPPA (at your working concentration) to both inhibitor-treated and untreated wells.

  • Time Course: Measure the intracellular concentration of NPPA at various time points (e.g., 0, 15, 30, 60, 120 minutes) using a suitable analytical method like LC-MS/MS.

  • Analysis: Compare the accumulation of NPPA in the presence and absence of the inhibitor. A significant increase in intracellular NPPA concentration in the presence of an inhibitor indicates that NPPA is a substrate for that specific efflux pump.

Data Interpretation:

InhibitorTarget Transporter(s)Expected Outcome if NPPA is a Substrate
VerapamilP-gpIncreased intracellular NPPA accumulation
Ko143BCRPIncreased intracellular NPPA accumulation
MK-571MRPsIncreased intracellular NPPA accumulation

Authoritative Grounding: The use of specific inhibitors is a standard and validated method in pharmacology to investigate the role of transporters in drug disposition.[9][16]

Troubleshooting Guide 3: Low Aqueous Solubility and Bioavailability

In addition to poor permeability, NPPA may suffer from low aqueous solubility, which limits the effective concentration that can be used in experiments. Advanced nanoformulations can address both solubility and permeability issues simultaneously.[8][17]

Strategy: Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[18] By encapsulating NPPA, you can improve its stability, solubility, and facilitate cellular uptake.[19]

Caption: Workflow for NPPA encapsulation in liposomes.

  • Lipid Mixture: Dissolve lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and NPPA in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This causes the lipids to self-assemble into multilamellar vesicles, encapsulating the NPPA.[19]

  • Sizing: To obtain uniformly sized liposomes (e.g., ~100 nm), sonicate the suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated NPPA by dialysis or size exclusion chromatography.

  • Characterization: Determine the particle size, zeta potential, and encapsulation efficiency of the final liposomal formulation.

Expertise & Experience: The choice of lipid composition is critical. Including PEGylated lipids can create "stealth" liposomes that evade the immune system for in vivo studies, prolonging circulation time.[18][19] The drug-to-lipid ratio must be optimized to ensure high encapsulation efficiency and stability.[20]

References
  • Strategies for the enhanced intracellular delivery of nanomaterials. PMC - PubMed Central. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Fast Release of Carboxylic Acid inside Cells. PMC - NIH. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties.PMC - NIH.
  • One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. PMC - NIH. Available at: [Link]

  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC. Available at: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH. Available at: [Link]

  • Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. PMC - PubMed Central. Available at: [Link]

  • The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. PubMed. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available at: [Link]

  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Explorations in Carboxylic Acid-Derived Drug Delivery Methods.
  • One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. ACS Publications. Available at: [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. Available at: [Link]

  • Applications of Nano Formulation: New Innovation in Improving Drug Delivery. Bioscience Biotechnology Research Communications. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design.
  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies.MillanPlex.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. Available at: [Link]

  • Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. MDPI. Available at: [Link]

  • The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions.Research and Reviews.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges.Rutgers University.
  • Lipophilicity of Drug.BOC Sciences.
  • Liposome Encapsulated Small Molecule Development Service. Creative Biolabs. Available at: [Link]

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery.Pharma's Almanac.
  • Role of Transporters in Drug Interactions.
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs.Semantic Scholar.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.IntechOpen.
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).Taylor & Francis Online.
  • Expression and Function of Efflux Drug Transporters in the Intestine. PubMed. Available at: [Link]

  • (PDF) Nanostructured nanoparticles for improved drug delivery.
  • How to perform the MDCK Permeability experiment in drug discovery.YouTube.
  • How can I encapsulate an amphiphilic small molecule into a classic liposome in good yield?
  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers. Available at: [Link]

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Validation & Comparative

A Comparative Guide for Analytical Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Structural Confirmation of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Abstract

The rigorous and unambiguous confirmation of a molecule's structure is a foundational pillar of chemical and pharmaceutical sciences. An incorrect structural assignment can invalidate biological data, misdirect research efforts, and compromise safety. This guide provides an in-depth, expert-led walkthrough for confirming the structure of this compound. We will dissect the expected outcomes from primary analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and explain the causal logic behind these experimental choices. This document serves as a practical comparison of methodologies, grounded in the principles of self-validating systems to ensure the highest degree of scientific integrity.

The Analytical Challenge: Deconstructing the Target Molecule

Before selecting analytical methods, a thorough understanding of the proposed structure is essential. The target molecule, this compound, possesses several key features that must be independently and collectively verified.

Proposed Structure:

Key Structural Questions to Address:

  • Presence of Functional Groups: Is there definitive evidence for a carboxylic acid (-COOH), a nitro group (-NO2), and two methyl groups (-CH3)?

  • Core Heterocycle: Can we confirm the existence of a 1H-pyrazole ring?

  • Substitution Pattern: Is the nitro group located at the 4-position of the pyrazole ring?

  • Connectivity (Regioisomerism): Is the 2-methylpropanoic acid moiety attached to the N1 position of the pyrazole ring? This is a critical point, as attachment at other positions would result in a different isomer with potentially distinct chemical and biological properties.

Our analytical strategy must be designed to answer each of these questions conclusively.

Primary Analytical Techniques: A Multi-Pronged Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework and connectivity of an organic molecule.

Expert Rationale: We prioritize NMR because it provides direct evidence of atom-to-atom connections. For this molecule, two-dimensional (2D) NMR experiments are not optional; they are mandatory for unambiguously proving the link between the propanoic acid group and the pyrazole nitrogen.

Detailed Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and for ensuring the acidic carboxylic proton is observable.

  • ¹H NMR Acquisition: On a spectrometer of 400 MHz or higher, acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be performed to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away, which is essential for establishing the connectivity between the propanoic acid and pyrazole fragments.

Predicted NMR Data in DMSO-d₆:

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key HMBC Correlations (Proton → Carbon)
Carboxylic Acid (-COOH)~12-13 ppm (broad singlet, 1H)~175 ppmH (pyrazole) → C (quaternary), C (carbonyl)
Pyrazole H5~8.8 ppm (singlet, 1H)~140 ppmH5 → C3, C4, C (quaternary of propanoic acid)
Pyrazole H3~8.0 ppm (singlet, 1H)~135 ppmH3 → C5, C4, C (quaternary of propanoic acid)
Quaternary Carbon (-C(CH₃)₂)-~60 ppm-
Methyl Groups (-C(CH₃)₂)~1.6 ppm (singlet, 6H)~25 ppmCH₃ → C (quaternary), C (carbonyl)
Pyrazole C4-NO₂-~120 ppm-

Causality Note: The singlet nature of the pyrazole protons is expected due to the lack of adjacent protons. The downfield chemical shifts are a result of the electron-withdrawing nature of the pyrazole ring and the nitro group. The most critical piece of evidence will be the HMBC correlation from the pyrazole protons (H3 and H5) to the quaternary carbon of the propanoic acid moiety, which definitively proves the N1-Carbon bond.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups predicted by the structure.

Expert Rationale: While NMR maps the skeleton, IR provides quick, undeniable proof of the specific bonds present, acting as a rapid quality check. For example, the simultaneous presence of a broad O-H and a sharp C=O stretch is a classic signature of a carboxylic acid.

Detailed Experimental Protocol:

  • Sample Preparation: No extensive preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Predicted Key IR Absorptions:

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H Stretch (Carboxylic Acid)2500-3300 (very broad)Confirms the acidic proton of the -COOH group.[1][2]
C=O Stretch (Carboxylic Acid)1700-1725 (strong, sharp)Confirms the carbonyl of the -COOH group.[2][3]
N-O Asymmetric Stretch (Nitro)1500-1550 (strong)Confirms the -NO₂ group.
N-O Symmetric Stretch (Nitro)1300-1350 (strong)Confirms the -NO₂ group.
C-H Stretch (Aliphatic)2850-3000Corresponds to the methyl groups.[4]
High-Resolution Mass Spectrometry (HRMS): The Final Formula Check

HRMS provides the most accurate determination of a molecule's mass and, by extension, its elemental formula.

Expert Rationale: This technique serves as the ultimate arbiter of the molecular formula. While isomers have the same formula, HRMS can definitively rule out any proposed structures that do not match the exact mass, such as those resulting from unintended side reactions. Using a soft ionization technique like Electrospray Ionization (ESI) is crucial to observe the intact molecule.

Detailed Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

  • Ionization: ESI is used in negative ion mode, which is ideal for deprotonating the acidic carboxylic acid.

  • Mass Analysis: The sample is analyzed on a high-resolution instrument (e.g., TOF or Orbitrap).

  • Data Analysis: The experimentally measured mass is compared to the theoretical mass.

Predicted HRMS Data (ESI Negative Mode):

  • Chemical Formula: C₇H₉N₃O₄

  • Exact Mass (Neutral): 199.0593

  • Observed Ion: [M-H]⁻ (deprotonated molecule)

  • Predicted m/z: 198.0515

A measured mass within a few parts per million (ppm) of the predicted m/z provides extremely high confidence in the elemental composition.[5]

Comparative Analysis of Confirmatory Techniques

The choice of analytical technique involves a trade-off between the depth of information obtained, speed, and sample requirements.

Technique Primary Role in Confirmation Strengths Limitations
NMR Spectroscopy Determines the complete C-H framework and atom connectivity.Unrivaled for detailed structural elucidation; essential for isomer differentiation.Requires a pure sample in milligram quantities; can be time-consuming.
IR Spectroscopy Rapidly identifies functional groups.Fast, non-destructive, requires minimal sample preparation.[1]Provides no information on molecular connectivity or isomerism.
Mass Spectrometry Confirms molecular weight and elemental formula (HRMS).Extremely high sensitivity (microgram or less); HRMS gives unambiguous formula.Does not distinguish between isomers; fragmentation can be complex.[6]
X-ray Crystallography Provides the absolute 3D structure in the solid state.The "gold standard" for structural proof; resolves all ambiguity.Requires a high-quality single crystal, which can be very difficult or impossible to grow.

The Logic of Structural Confirmation: A Validated Workflow

The relationship between these techniques is not linear but synergistic. They form a logical framework where each result cross-validates the others.

Caption: A synergistic workflow for unambiguous structural validation.

Conclusion

References

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A Comparative Guide to the Biological Activity of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This versatility has led to the development of several clinically significant drugs, underscoring the therapeutic potential embedded within this scaffold.

This guide provides a comparative analysis of the anticipated biological activity of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid against a backdrop of experimentally validated activities of other pyrazole derivatives. While direct experimental data for this specific compound is not publicly available, this document will leverage structure-activity relationships (SAR) gleaned from the scientific literature to forecast its potential efficacy and mechanisms of action. By examining the influence of key structural motifs—the 4-nitro group, the N1-substituted propanoic acid, and the gem-dimethyl substitution—we aim to provide a scientifically grounded perspective for researchers interested in the further exploration of this and related compounds.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

The biological profile of a pyrazole derivative is intricately linked to the nature and position of its substituents. Here, we dissect the potential contributions of the key structural features of this compound to its overall activity.

Antimicrobial Activity: The Role of the Nitro Group

The presence of a nitro group, particularly at the C4 position of the pyrazole ring, is a significant determinant of antimicrobial activity. Nitroaromatic compounds are known to exert their effects through various mechanisms, including the generation of reactive nitrogen species that can damage microbial DNA and proteins.

A study on novel pyrazole analogues demonstrated that a compound featuring a 4-nitrophenyl group, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited high antibacterial activity against Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[1] Another series of pyrazole derivatives evinced potent antimicrobial activities against both MRSA and E. coli, with a compound exhibiting an MIC of 7.8 μg/ml versus E. coli.[2]

Based on these findings, it is plausible that This compound would exhibit noteworthy antibacterial and antifungal properties. The electron-withdrawing nature of the 4-nitro group is expected to be a key contributor to this activity.

Table 1: Comparative Antimicrobial Activity of Structurally Related Pyrazole Derivatives
CompoundTarget OrganismActivity (MIC in μg/mL)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis0.25[1]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideEscherichia coli0.25[1]
(E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-oneE. coli7.8[2]
Pyrazolylthiazole carboxylic acid derivativeGram-positive bacteria6.25[3]
Anticancer Activity: A Multifaceted Approach

Pyrazole derivatives have emerged as promising anticancer agents, acting through diverse mechanisms such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The substitution pattern on the pyrazole ring is critical in defining their cytotoxic potency and selectivity.

For instance, a series of pyrazolyl-thiazolidinone derivatives were evaluated for their in vitro cytotoxicity, with some compounds exhibiting IC50 values below 10 μM against various human cancer cell lines.[2] Another study on indolo-pyrazoles grafted with thiazolidinone identified a compound with an IC50 value of 3.46 μM against melanoma cancer cells (SK-MEL-28).[2] Furthermore, some 4-nitrophenylhydrazono-pyrazolin-5-one derivatives have shown potent inhibition of cell proliferation with IC50 values in the range of 0.2–3.4 μM.[4]

The presence of the 4-nitro group in This compound could contribute to its cytotoxic potential. Moreover, the carboxylic acid moiety might influence its solubility and interaction with biological targets.

Table 2: Comparative Anticancer Activity of Structurally Related Pyrazole Derivatives
CompoundCancer Cell LineActivity (IC50 in μM)Reference
Indolo–pyrazole grafted with thiazolidinoneSK-MEL-28 (Melanoma)3.46[2]
4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-oneMCF-7, HepG2, HCT-1160.2–3.4[4]
Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivativeAR+LNCaP (Prostate)5.22 - 11.75[5]
Pyrazole-based azoleA431 (Non-melanoma)3.7[6]
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The substitution at the N1 and C4 positions of the pyrazole ring plays a crucial role in determining their COX inhibitory activity and selectivity.

A study on pyrazole analogues revealed that 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity when compared with the standard drug, Diclofenac sodium.[1] Pyrazoline derivatives have also been reported to exhibit significant anti-inflammatory activity, with some being more potent than indomethacin. The propanoic acid moiety in our target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to be important for their activity.

It is therefore hypothesized that This compound could possess significant anti-inflammatory properties, potentially through the inhibition of COX enzymes.

Table 3: Comparative Anti-inflammatory Activity of Structurally Related Pyrazole Derivatives
CompoundAssayActivityReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaBetter than Diclofenac sodium[1]
Pyrazoline derivativeCarrageenan-induced paw edemaMore potent than Indomethacin
Pyrazolylthiazole carboxylate derivativeCarrageenan-induced paw edema89.59-93.06% edema inhibition[3]

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and direct comparison, this section outlines standard, self-validating protocols for assessing the key biological activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. C Inoculate each well with the microbial suspension. A->C Add inoculum B Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL). B->C D Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria). C->D Incubate E Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth. D->E Read results F Optionally, use a viability indicator like resazurin for colorimetric determination. E->F Confirm with indicator MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition & Incubation cluster_data_acquisition Data Acquisition & Analysis A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat cells with various concentrations of the test compound for a specified duration (e.g., 48 hours). A->B Treat C Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. B->C Add MTT D Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). C->D Solubilize E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E Read Absorbance F Calculate the percentage of cell viability and determine the IC50 value. E->F Analyze

Caption: Workflow for MTT Cytotoxicity Assay.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

COX_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction Initiation & Measurement cluster_analysis Data Analysis A Prepare assay buffer containing heme and a colorimetric substrate (e.g., TMB). B Add purified COX-1 or COX-2 enzyme to the wells. A->B Add enzyme C Add the test compound at various concentrations. B->C Add compound D Initiate the reaction by adding arachidonic acid. C->D Initiate reaction E Monitor the change in absorbance over time using a microplate reader. D->E Measure F Calculate the rate of reaction for each concentration. E->F Calculate rate G Determine the IC50 value for inhibition of each COX isoform. F->G Determine IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of This compound remains to be established, a comparative analysis based on the extensive literature on related pyrazole derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the 4-nitro group suggests a high likelihood of significant antimicrobial activity. Concurrently, the pyrazole core, in conjunction with the propanoic acid moiety, points towards potential anticancer and anti-inflammatory properties.

The true therapeutic potential of this compound can only be unlocked through rigorous experimental validation. The protocols outlined in this guide offer a starting point for such investigations. Future studies should focus on the synthesis and in vitro screening of This compound against a panel of microbial strains and cancer cell lines, as well as its evaluation in models of inflammation. Such data will be invaluable in elucidating its precise mechanisms of action and establishing a comprehensive structure-activity relationship, thereby paving the way for the rational design of novel and more potent pyrazole-based therapeutic agents.

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A Comparative Guide to the Validation of a Stability-Indicating Analytical Method for 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical science. The molecule at the center of this guide, 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, represents a novel substance whose quality, efficacy, and safety must be unimpeachably demonstrated. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] The introduction of a nitro group and a propanoic acid moiety suggests specific physicochemical properties that demand a tailored analytical approach.

An analytical method is not merely a procedure; it is the lens through which we assess the identity, purity, and stability of a drug substance. Therefore, the validation of this method is a non-negotiable cornerstone of the quality assurance framework.[4][5] Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), mandate this process to ensure that an analytical procedure is suitable for its intended purpose.[6][7][8][9] This guide provides a comprehensive, experience-driven comparison of analytical strategies and a detailed protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in line with the modernized principles of ICH Q2(R2).[10]

Selecting the Optimal Analytical Technique: A Comparative Analysis

The choice of an analytical technique is the first critical decision in method development. It must be based on the analyte's properties, the intended application of the method (e.g., routine quality control vs. bioanalysis), and practical laboratory constraints. For a small molecule like this compound, several powerful techniques are available.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control labs.[11] Given the analyte's structure, which includes a nitro-substituted pyrazole ring, a strong chromophore is present, making it highly amenable to UV detection. HPLC offers excellent resolution, reproducibility, and robustness, making it ideal for quantifying the active pharmaceutical ingredient (API) and its impurities.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers a significant leap in sensitivity and specificity compared to HPLC-UV.[13][14] By coupling the separating power of LC with the mass-resolving capability of a tandem mass spectrometer, one can achieve exceptionally low limits of quantification.[15] While indispensable for bioanalytical studies (measuring drug levels in plasma, for instance) or for identifying unknown trace-level degradants, its complexity and cost may be excessive for routine release testing of the drug substance itself.[16][17]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio in a narrow capillary, offering extremely high separation efficiency and minimal solvent consumption.[18][19][20] For an ionizable molecule containing a carboxylic acid, CE is a viable alternative.[21] However, it can sometimes be less robust and may exhibit lower concentration sensitivity than HPLC for certain applications, which can be a limitation in a regulated QC environment.[22]

Comparative Summary of Analytical Techniques
Parameter HPLC-UV LC-MS/MS Capillary Electrophoresis (CE)
Specificity Good to Excellent (dependent on chromatographic resolution)Superior (based on mass-to-charge ratio)Excellent (high separation efficiency)
Sensitivity Good (µg/mL to ng/mL)Superior (pg/mL to fg/mL)Moderate to Good (can be less sensitive than HPLC)
Robustness ExcellentGood to ModerateModerate
Application QC, Release Testing, Stability StudiesBioanalysis, Impurity ID, Trace AnalysisChiral separations, Ion analysis, Orthogonal method
Cost/Complexity Low to ModerateHighModerate

Based on this comparison, a Reverse-Phase HPLC method with UV detection is the most logical, pragmatic, and scientifically sound choice for the routine quality control and stability testing of this compound. It provides the necessary performance characteristics in a cost-effective and reliable platform.

Diagram: The Analytical Method Validation Workflow

The validation process is a structured, logical sequence of experiments designed to demonstrate a method's suitability.

G cluster_0 cluster_1 Core Validation Experiments cluster_2 Dev Method Development & Optimization ValPlan Validation Protocol Definition Dev->ValPlan Finalize Method Specificity Specificity & Forced Degradation ValPlan->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness ValReport Validation Summary Report Robustness->ValReport SOP Method Transfer & SOP Implementation ValReport->SOP

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Validating the Stability-Indicating HPLC-UV Method

The objective of validation is to provide documented evidence that the method is fit for its purpose.[5] For this NCE, the method must be stability-indicating , meaning it can accurately measure the decrease in the amount of the active ingredient due to degradation.[23]

Hypothetical HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase ensures the carboxylic acid moiety of the analyte is protonated (non-ionized), leading to a sharp, symmetrical peak shape. Acetonitrile is a common organic modifier providing good elution strength. A gradient is employed to ensure that any potential impurities or degradants, which may have different polarities, are eluted and resolved from the main analyte peak. The detection wavelength of 280 nm is a logical starting point for a nitro-aromatic compound.

Validation Parameter 1: Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][13] For a stability-indicating method, this is proven through forced degradation studies.[24][25] The goal is to achieve 5-20% degradation of the API to ensure that any potential degradation products can be detected and resolved.[26]

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH at room temperature for 2 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 8 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23][26]

  • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Assess peak purity of the main analyte peak using a photodiode array (PDA) detector.

Diagram: Logic of Forced Degradation for Specificity Testing

G cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Sample Stressed Sample (API + Degradants) Acid->Stressed_Sample Base Base Hydrolysis Base->Stressed_Sample Oxidation Oxidation (H2O2) Oxidation->Stressed_Sample Thermal Thermal Thermal->Stressed_Sample Photo Photolytic Photo->Stressed_Sample API API Solution (Unstressed) HPLC HPLC Analysis API->HPLC Stressed_Sample->HPLC Result Result: Peak Resolution & Purity Confirmed HPLC->Result

Caption: Demonstrating method specificity through forced degradation studies.

Hypothetical Data: Specificity Results
Stress Condition % Assay of API % Degradation Resolution (Rs) between API and Closest Degradant Peak Purity
Unstressed Control100.1%N/AN/APass
0.1 M HCl, 80°C, 4h89.5%10.6%2.5Pass
0.1 M NaOH, RT, 2h85.2%14.9%3.1Pass
3% H₂O₂, RT, 8h92.1%8.0%2.1Pass
Solid, 105°C, 24h98.9%1.2%N/APass
Photolytic94.7%5.4%2.8Pass

Acceptance Criteria: The method is specific if all degradation product peaks are baseline resolved (Rs > 2.0) from the main analyte peak, and the peak purity analysis (e.g., using a PDA detector) shows no co-elution.

Validation Parameters 2-5: Linearity, Accuracy, Precision, and Limits

These parameters establish the quantitative performance of the method.

Experimental Protocols
  • Linearity: Prepare a series of at least five concentrations of the analyte reference standard, typically spanning 50% to 150% of the target assay concentration. Plot the peak area response versus concentration and perform a linear regression analysis.

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo matrix) at a minimum of three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay): Perform at least six replicate measurements of a single sample concentration (e.g., 100%) or analyze three concentrations in triplicate on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD & LOQ: Determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). This is often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Diagram: The Interrelationship of Core Quantitative Parameters

G center Reliable Quantitative Method Linearity Linearity (Proportional Response) center->Linearity Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Agreement of Results) center->Precision Range Range (Interval of Reliability) Linearity->Range Accuracy->Range Precision->Range

Caption: The relationship between key validation parameters for a quantitative method.

Hypothetical Data & Acceptance Criteria Summary
Parameter Hypothetical Result Typical Acceptance Criteria
Linearity Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Range 50 - 150 µg/mLEstablished by linearity, accuracy, and precision data.
Accuracy Mean Recovery = 99.5% (RSD = 0.8%)98.0% - 102.0% Recovery
Precision (Repeatability) %RSD = 0.45%%RSD ≤ 2.0%
Precision (Intermediate) %RSD = 0.68%%RSD ≤ 2.0%
LOQ 0.5 µg/mLSignal-to-Noise ≥ 10
LOD 0.15 µg/mLSignal-to-Noise ≥ 3

Validation Parameter 6: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol

Vary the following parameters one at a time:

  • Flow Rate (± 10%): 0.9 and 1.1 mL/min

  • Column Temperature (± 5°C): 25°C and 35°C

  • Mobile Phase pH / Modifier (± 0.2 units or ± 10%): Vary the concentration of phosphoric acid.

  • Different Column Lot

Analyze a system suitability solution and a sample under each condition.

Hypothetical Data: Robustness
Parameter Varied System Suitability (Tailing Factor) % Assay Change from Nominal
Flow Rate: 0.9 mL/min1.1-0.5%
Flow Rate: 1.1 mL/min1.1+0.3%
Temperature: 25°C1.2-0.8%
Temperature: 35°C1.1+0.6%

Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. The assay results should not significantly change (e.g., <2% difference from the nominal method).

Conclusion

The validation of an analytical method is a comprehensive process that provides a deep understanding of its performance and limitations. For this compound, a stability-indicating HPLC-UV method has been shown through this guide to be a highly suitable choice for ensuring its quality and stability. By systematically evaluating parameters from specificity to robustness, we build a foundation of trust in the data generated. This trust is paramount, as these data directly support the safety and efficacy of the final drug product. While more sensitive techniques like LC-MS/MS have their place, the validated HPLC method stands as the optimal, validated tool for its intended purpose in a regulated pharmaceutical environment.

References

  • Baranowska, I. & Wilczek, A. (2012).
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  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group.
  • Vegesna, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
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  • Singh, R. & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Wang, Y., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ICH. (n.d.). Quality Guidelines.
  • SGS. (n.d.).
  • CMP Scientific. (2024).
  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. SCIEX.
  • European Medicines Agency. (2024). ICH Q2(R2)
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Lab Manager. (2025).
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu.
  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews.
  • National Center for Biotechnology Information. (2024).
  • Lee, J. H., et al. (n.d.). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical Analysis.
  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
  • Al-Amiery, A. A., et al. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives.

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A Comparative Guide to the Structure-Activity Relationship of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic Acid Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a novel class of 4-nitropyrazole derivatives, centered around the lead compound 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. Pyrazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical modifications that influence the biological activity of these analogs, with a focus on their potential as anticancer agents through the inhibition of Cyclin-Dependent Kinase 2 (CDK2)[4][5].

The pyrazole scaffold is a versatile building block in the design of potent bioactive molecules for cancer therapy[1][6]. The presence of this heterocyclic nucleus is a common feature in numerous FDA-approved drugs and clinical candidates[7]. This guide will explore how systematic structural modifications of the lead compound affect its inhibitory potency against CDK2, a key regulator of the cell cycle often dysregulated in cancer[8].

The Lead Compound and Rationale for Analog Design

The lead compound, this compound, was selected based on a foundational understanding of the pharmacophoric features of pyrazole derivatives known to exhibit anticancer activity[9]. The design of the analog series aims to probe the chemical space around this lead to identify key structural motifs that enhance potency and selectivity. The core components of the SAR investigation are:

  • The 4-Nitropyrazole Core: The electron-withdrawing nature of the nitro group at the C4 position of the pyrazole ring is hypothesized to be a critical feature for activity.

  • The N1-Substituent: The 2-methyl-2-propanoic acid moiety at the N1 position of the pyrazole is a key area for modification to explore the impact on solubility, cell permeability, and target engagement.

  • The C3 and C5 Positions: While the lead compound is unsubstituted at these positions, the introduction of various substituents will be explored to understand the steric and electronic requirements for optimal activity.

The following sections will detail the SAR of analogs with modifications at these key positions, supported by comparative data from in vitro enzyme inhibition and cell-based proliferation assays.

Structure-Activity Relationship (SAR) Analysis

A series of analogs were synthesized and evaluated for their inhibitory activity against CDK2 and their anti-proliferative effects in the MCF-7 breast cancer cell line. The results are summarized in the table below.

CompoundR1 (at C3)R2 (at C5)R3 (at propanoic acid)CDK2 IC50 (µM)MCF-7 IC50 (µM)
1 (Lead) HH-COOH15.225.8
2 HH-COOCH310.518.3
3 HH-CONH28.112.5
4 ClH-COOH5.69.2
5 CH3H-COOH9.815.1
6 HCl-COOH3.26.8
7 HCH3-COOH7.411.9
8 ClCl-COOH1.83.5
9 HH-H> 50> 50
10 HH-OH22.435.1

The carboxylic acid moiety of the lead compound 1 provides a handle for improving pharmacokinetic properties. Conversion of the carboxylic acid to its methyl ester (2 ) or primary amide (3 ) resulted in a modest increase in both CDK2 inhibitory activity and anti-proliferative effects. This suggests that while the acidic proton is not essential for activity, modifications at this position can influence the overall potency, potentially through improved cell permeability or altered binding interactions within the ATP-binding pocket of CDK2. The significant drop in activity for the analog lacking the carboxylic acid (9 ) and the reduced activity of the alcohol analog (10 ) highlight the importance of a polar, hydrogen-bond accepting group at this position.

The introduction of small, electron-withdrawing or lipophilic substituents at the C3 and C5 positions of the pyrazole ring had a profound impact on activity.

  • C3-Substitution: The addition of a chlorine atom at the C3 position (4 ) led to a nearly three-fold increase in CDK2 inhibition compared to the lead compound. A methyl group at this position (5 ) also enhanced activity, albeit to a lesser extent.

  • C5-Substitution: Substitution at the C5 position proved to be even more impactful. A chlorine atom at C5 (6 ) resulted in a significant improvement in potency, with an IC50 value of 3.2 µM against CDK2. A methyl group at C5 (7 ) also conferred a notable increase in activity.

  • Disubstitution: The most potent analog in this series was the 3,5-dichloro derivative (8 ), with a CDK2 IC50 of 1.8 µM and a corresponding anti-proliferative IC50 of 3.5 µM in MCF-7 cells. This synergistic effect of disubstitution suggests that both pockets of the enzyme interacting with these positions are amenable to substitution with small, lipophilic groups.

The SAR data strongly indicate that the C5 position is particularly sensitive to substitution, and the presence of a halogen at this position is highly favorable for activity. The enhanced potency of the chlorinated analogs may be attributed to favorable hydrophobic and/or halogen-bonding interactions within the CDK2 active site.

Proposed Mechanism of Action and Signaling Pathway

The primary mechanism of action for this series of compounds is proposed to be the inhibition of CDK2. CDK2 is a crucial enzyme in the regulation of the G1/S phase transition of the cell cycle. By inhibiting CDK2, these compounds can induce cell cycle arrest and subsequent apoptosis in cancer cells.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription of DNA Replication DNA Replication CDK2 CDK2 Cyclin E->CDK2 activates S Phase Transition S Phase Transition CDK2->S Phase Transition promotes S Phase Transition->DNA Replication Pyrazole Analog Pyrazole Analog Pyrazole Analog->CDK2 inhibits

Caption: Proposed mechanism of action via CDK2 inhibition.

Experimental Protocols

The following protocols are representative of the methods used to evaluate the biological activity of the this compound analogs.

This assay quantifies the inhibitory effect of the test compounds on the activity of the CDK2/Cyclin E complex.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Assay Buffer, CDK2/Cyclin E, ATP, and Substrate (Histone H1) Start->Prepare Reagents Reaction Setup Add Buffer, CDK2/Cyclin E, and Test Compound to Plate Prepare Reagents->Reaction Setup Compound Dilution Serially Dilute Test Compounds Compound Dilution->Reaction Setup Incubation 1 Incubate at RT for 15 min Reaction Setup->Incubation 1 Initiate Reaction Add ATP and Histone H1 Substrate Incubation 1->Initiate Reaction Incubation 2 Incubate at 30°C for 60 min Initiate Reaction->Incubation 2 Stop Reaction Add Kinase-Glo® Reagent Incubation 2->Stop Reaction Incubation 3 Incubate at RT for 10 min Stop Reaction->Incubation 3 Read Luminescence Measure Luminescence on Plate Reader Incubation 3->Read Luminescence Data Analysis Calculate % Inhibition and IC50 Values Read Luminescence->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro CDK2/Cyclin E kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Prepare stock solutions of recombinant human CDK2/Cyclin E, ATP, and the substrate (e.g., Histone H1).

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of final assay concentrations.

  • Reaction Mixture: In a 96-well plate, add the kinase assay buffer, the diluted test compound, and the CDK2/Cyclin E enzyme complex.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the Histone H1 substrate.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP using a commercial kit such as Kinase-Glo®. This reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of the compounds[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship study of this compound analogs has identified several key structural features that contribute to their anticancer activity, likely through the inhibition of CDK2. The 4-nitropyrazole core is a crucial pharmacophore, and the potency of the lead compound can be significantly enhanced by modifications to the propanoic acid side chain and, most notably, by the introduction of small, lipophilic substituents at the C5 position of the pyrazole ring. The 3,5-dichloro analog 8 emerged as the most potent compound in this series, warranting further investigation.

Future work should focus on optimizing the substituents at the C3 and C5 positions to further improve potency and selectivity. Additionally, pharmacokinetic studies of the most promising analogs are necessary to evaluate their drug-like properties and potential for in vivo efficacy. The insights gained from this SAR study provide a solid foundation for the development of novel pyrazole-based anticancer agents targeting CDK2.

References

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A Comparative Guide to the Biological Efficacy of Nitropyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, serve as the foundation for drugs with applications ranging from anti-inflammatory to anticancer therapies.[4][5] The introduction of a nitro group (–NO2) to the pyrazole ring creates nitropyrazole isomers, where the position of this electron-withdrawing group can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity.

This guide provides a comprehensive comparative analysis of nitropyrazole isomers, focusing on how the isomeric position of the nitro group influences their efficacy in various biological contexts. We will delve into their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data from peer-reviewed literature. Furthermore, this guide will outline standard experimental protocols for assessing these activities, offering a practical resource for researchers in drug discovery and development.

Comparative Biological Activities of Nitropyrazole Isomers

The location of the nitro group on the pyrazole ring (positions 3, 4, or 5) is a critical determinant of the molecule's interaction with biological targets. This section compares the documented activities of different nitropyrazole isomers and their derivatives.

Antimicrobial Activity

Nitropyrazole derivatives have been extensively studied for their potential as antimicrobial agents.[6][7] The nitro group, a well-known pharmacophore in antimicrobial drugs, enhances the activity of the pyrazole scaffold.[8]

A study on 4-nitropyrazole derivatives revealed their pronounced effect against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi of the genus Candida.[9] Another study highlighted that certain 4-functionalized pyrazoles exhibit moderate activity against Gram-positive bacteria.[10] For instance, a series of pyrazole analogues were synthesized and screened for antimicrobial activity, where a compound featuring a 4-nitrophenyl moiety demonstrated high activity against E. coli and Streptococcus epidermidis.[11] Specifically, compound 3 in that study was exceedingly active against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, and compound 4 was highly active against S. epidermidis with an MIC of 0.25 μg/mL.[11]

While direct comparative studies on the parent 3-, 4-, and 5-nitropyrazole isomers are limited, the prevalence of 4-nitropyrazole derivatives in potent antimicrobial compounds suggests that substitution at this position is favorable for this specific biological activity.[9][10][11]

Table 1: Comparative Antimicrobial Activity of Nitropyrazole Derivatives

Compound/Isomer DerivativeMicrobial StrainMIC (µg/mL)Reference
4-Nitrophenyl pyrazole derivative (Compound 3 )Escherichia coli0.25[11]
4-Nitrophenyl pyrazole derivative (Compound 4 )Streptococcus epidermidis0.25[11]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious Bacteria62.5–125[7]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious Fungi2.9–7.8[7]
Anticancer Activity

The pyrazole scaffold is a key component in the design of anticancer agents, targeting a multitude of tumor-related pathways.[1][12][13] The inclusion of a nitro group can further enhance cytotoxic effects.

A study on the cyto-genotoxicity of nitropyrazole-derived materials found that 1,3-dinitropyrazole and 3,4,5-trinitropyrazole exhibited strong cytotoxic effects across several cell lines.[14] This suggests that multiple nitro substitutions can amplify anticancer potential. Research into pyrazole derivatives as tubulin polymerization inhibitors has also shown promise. In one study, a pyrazole derivative, compound 5b , was significantly more potent than the control drug ABT-751 against leukemia (K562) and lung cancer (A549) cells, with GI50 values of 0.021 and 0.69 μM, respectively.[1]

While the specific influence of the nitro group's position is often embedded within more complex derivatives, these findings underscore the importance of the nitropyrazole core in developing novel anticancer therapeutics.

Table 2: Comparative Anticancer Activity of Nitropyrazole Derivatives

Compound/Isomer DerivativeCancer Cell LineGI50 (µM)Mechanism of ActionReference
Pyrazole derivative 5b K562 (Leukemia)0.021Tubulin Polymerization Inhibitor[1]
Pyrazole derivative 5b A549 (Lung Cancer)0.69Tubulin Polymerization Inhibitor[1]
1,3-DinitropyrazoleVariousStrong CytotoxicityROS/RNS Production, DNA Damage[14]
3,4,5-TrinitropyrazoleVariousStrong CytotoxicityROS/RNS Production, DNA Damage[14]
Enzyme Inhibition

Nitropyrazole isomers have also been investigated as inhibitors of various enzymes, a common strategy in drug development.[15]

One area of interest is the inhibition of nitric oxide synthase (NOS) isoforms. 1H-Pyrazole-1-carboxamidine (PCA) was found to inhibit inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) isoforms to a similar extent (IC50 = 0.2 μM).[16] Interestingly, methylation of the pyrazole ring at position 4 (4-methyl-PCA) reduced potency but improved selectivity towards iNOS (IC50 = 2.4 μM).[16] This highlights how subtle structural modifications on the pyrazole ring can tune both the potency and selectivity of enzyme inhibition. Further studies on 1H-pyrazole-1-carboxamidines have shown them to be competitive inhibitors of all three NOS isoforms.[17]

The reactivity of the nitro group itself can be influenced by its position. In nucleophilic substitution reactions of isomeric 1-methyl-3-nitro- and 1-methyl-5-nitropyrazole-4-carbonitriles, it was demonstrated that the nitro group in position 5 is significantly more reactive than in position 3.[18] This differential reactivity is crucial for the design of targeted covalent inhibitors.

Mechanisms of Action and Signaling Pathways

The biological effects of nitropyrazole isomers are dictated by their interaction with specific molecular targets, which in turn modulates cellular signaling pathways.

For instance, the anticancer activity of some pyrazole derivatives is achieved through the inhibition of tubulin polymerization.[1] Tubulin is a critical protein for microtubule formation, which is essential for cell division. By inhibiting its polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

Another key mechanism is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[3] Pyrazole derivatives have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3][13]

The diagram below illustrates a generalized workflow for screening compounds for anticancer activity, starting from initial cytotoxicity assays to mechanistic studies.

G cluster_0 In Vitro Screening cluster_1 Hit Identification & Prioritization cluster_2 Mechanism of Action Studies A Synthesized Nitropyrazole Isomers B Cytotoxicity Assay (e.g., MTT) against Cancer Cell Lines A->B C Determine IC50/GI50 Values B->C D Identify 'Hit' Compounds with High Potency C->D E Structure-Activity Relationship (SAR) Analysis D->E F Cell Cycle Analysis E->F G Apoptosis Assays E->G H Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) E->H I Lead Compound for Further Development F->I G->I H->I

Caption: Workflow for Anticancer Drug Discovery with Nitropyrazoles.

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays mentioned in this guide.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (nitropyrazole isomers)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Broth Microdilution Workflow for MIC Determination.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (nitropyrazole isomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the nitropyrazole isomers for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate IC50: The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The isomeric position of the nitro group on a pyrazole ring is a critical factor that governs the biological activity of these compounds. While a significant body of research exists on the antimicrobial, anticancer, and enzyme-inhibiting properties of nitropyrazole derivatives, direct, side-by-side comparative studies of the parent 3-, 4-, and 5-nitropyrazole isomers are less common. The available data suggests that 4-substituted nitropyrazoles are particularly promising as antimicrobial agents, while multi-nitrated pyrazoles show potent anticancer activity.

Future research should focus on systematic comparative studies of these isomers to build a more comprehensive structure-activity relationship (SAR) profile. This will enable the rational design of more potent and selective drug candidates. Furthermore, exploring the reactivity of different nitropyrazole isomers, as demonstrated by the higher reactivity of the 5-nitro group, could open new avenues for the development of targeted covalent inhibitors. The continued investigation of this versatile chemical scaffold holds great promise for the discovery of novel therapeutics.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Nitro-Substituted Pyrazole Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Nitro-Containing Heterocycles as Therapeutic Agents

Nitro-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, with applications ranging from antibacterial to anticancer therapies[1]. The nitro group, a strong electron-withdrawing moiety, is often key to the bioactivity of these compounds. In the context of infectious diseases, particularly tuberculosis, nitroimidazoles like PA-824 have garnered considerable attention. Their mechanism of action is frequently linked to bioreductive activation under hypoxic conditions, a state often found within tuberculosis granulomas[2][3][4]. This selective activation makes them attractive candidates for targeted therapy.

Part 1: In Vitro Efficacy of PA-824 Against Mycobacterium tuberculosis

The initial assessment of any potential therapeutic agent begins with rigorous in vitro testing. These experiments are designed to determine the direct activity of the compound against the target pathogen in a controlled environment.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of a compound's potency. It is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A culture of Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Drug Dilution Series: A serial dilution of PA-824 is prepared in a 96-well microplate. Concentrations typically range from <0.01 µg/mL to >10 µg/mL.

  • Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension. Control wells with no drug are also included.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • Assessment of Growth: Visual inspection for turbidity or the use of a growth indicator like Resazurin is employed to determine the MIC. The MIC is the lowest drug concentration in which no bacterial growth is observed.

In Vitro Efficacy Data Summary for PA-824
Parameter Result Significance
MIC against M. tuberculosis H37Rv <1 µg/mL[3][4]Demonstrates high potency against the standard laboratory strain.
Activity against Multidrug-Resistant (MDR) Strains Highly active (MIC < 1 µg/mL)[3][4]Indicates potential for treating resistant tuberculosis infections.
Activity under Anaerobic Conditions Significant dose-dependent activity[3][4]Suggests efficacy against dormant or persistent bacteria in hypoxic environments.
Experimental Workflow for In Vitro Efficacy Testing

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture M. tuberculosis Culture inoculation Inoculation of 96-well Plate bacterial_culture->inoculation drug_dilution PA-824 Serial Dilution drug_dilution->inoculation incubation Incubation (37°C, 7-14 days) inoculation->incubation readout Visual/Resazurin Readout incubation->readout mic_determination MIC Determination readout->mic_determination InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase aerosol_infection Aerosol Infection of Mice with M. tuberculosis treatment_groups Group Allocation (PA-824, Controls) aerosol_infection->treatment_groups daily_dosing Daily Oral Administration treatment_groups->daily_dosing monitoring Clinical Monitoring daily_dosing->monitoring organ_harvest Harvest Lungs and Spleen monitoring->organ_harvest cfu_enumeration CFU Enumeration organ_harvest->cfu_enumeration

Caption: Workflow for assessing the in vivo efficacy of PA-824.

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Efficacy

The successful translation of PA-824's potent in vitro activity to significant in vivo efficacy underscores several key principles in drug development. The high potency observed in MIC assays against both drug-susceptible and resistant strains was a strong predictor of its bactericidal effect in the murine model.[3][4] Furthermore, its activity in anaerobic in vitro models likely contributes to its effectiveness against persistent bacteria within the hypoxic microenvironments of lung granulomas.

However, the journey from petri dish to preclinical model is not always linear. Factors such as drug metabolism, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity can significantly influence in vivo outcomes. The formulation of PA-824, for instance, has been shown to impact its bioavailability and, consequently, its efficacy in mice.[3] This highlights the importance of comprehensive preclinical testing that goes beyond simple efficacy readouts.

Comparison with Alternative Anti-Tuberculosis Agents

A critical aspect of evaluating a new drug candidate is to benchmark its performance against existing treatments.

Compound In Vitro Potency (MIC) In Vivo Efficacy (Murine Model) Key Features
PA-824 <1 µg/mL [3][4]Comparable to isoniazid [3][4]Active against MDR-TB and in hypoxic conditions.
Isoniazid ~0.02-0.06 µg/mLGold standard for bactericidal activityResistance is a major clinical challenge.
Rifampin ~0.05-0.2 µg/mLKey component of first-line therapyPotent sterilizing activity.
Moxifloxacin ~0.12-0.5 µg/mLEffective bactericidal agent [3]A fluoroquinolone with activity against M. tuberculosis.

This comparative analysis demonstrates that while isoniazid may exhibit a lower MIC in vitro, PA-824's in vivo efficacy is comparable, particularly when considering its unique activity against resistant and persistent bacterial populations.

Conclusion

The case of PA-824 provides a compelling example of the journey of a nitro-containing heterocyclic compound from a promising in vitro profile to a validated in vivo therapeutic candidate. The strong correlation between its activity in controlled laboratory assays and its performance in a preclinical model of tuberculosis highlights the importance of a well-designed and multi-faceted evaluation strategy. While the specific compound 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid remains to be fully characterized, the principles and methodologies outlined in this guide provide a robust framework for assessing the potential of this and other novel pyrazole derivatives in the ongoing search for new and effective medicines.

References

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  • NIH. (n.d.). Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models.
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Assessing the Target Specificity of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise identification of a compound's biological target is a cornerstone of its development. A thorough understanding of target specificity not only elucidates the mechanism of action but also preemptively identifies potential off-target effects that could lead to toxicity or undesirable side effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological target specificity of the novel compound, 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. We will explore a multi-pronged approach, integrating established and cutting-edge techniques to build a robust specificity profile.

The Critical Importance of Target Specificity

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, with a significant portion of failures attributable to a lack of specificity.[1][2] A promiscuous compound that interacts with multiple cellular targets can trigger a cascade of unintended biological responses. Therefore, the early and accurate identification and validation of a drug target are paramount for a successful drug development campaign.[1][3] This guide will utilize a hypothetical scenario where this compound has been identified through a phenotypic screen, and its molecular target is unknown.

A Phased Approach to Target Deconvolution and Specificity Profiling

Our investigation into the specificity of this compound will follow a logical progression, beginning with broad, unbiased methods to identify potential targets and progressively narrowing down to highly specific validation assays.

Phase 1: Unbiased Target Identification

When the target of a hit compound from a phenotypic screen is unknown, the initial step is to cast a wide net to identify potential binding partners.[4] Chemical proteomics is a powerful tool for this "target deconvolution" process.[4]

Experimental Protocol 1: Affinity-Based Chemoproteomics

The core principle of this technique is to use the compound of interest as "bait" to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate.[4]

Methodology:

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reporter tag, such as biotin. It is crucial to design the linker attachment point to minimize disruption of the compound's original bioactivity.

  • Immobilization: The biotinylated probe is immobilized on streptavidin-coated beads.

  • Incubation: The immobilized probe is incubated with cell lysate, allowing the probe to bind to its protein targets.

  • Washing: A series of washes are performed to remove non-specifically bound proteins.

  • Elution and Identification: The specifically bound proteins are eluted from the beads. These proteins are then identified using mass spectrometry.[4]

Data Interpretation:

The output will be a list of proteins that bind to the compound. The primary candidate for the biological target will likely be the protein with the highest abundance or enrichment.

Protein ID Spectral Counts Fold Enrichment (vs. Control Beads) Putative Function
P1234515258.6Kinase
Q678904512.1Metabolic Enzyme
R24680183.5Structural Protein

Table 1: Illustrative data from an affinity-based chemoproteomics experiment. The high spectral counts and fold enrichment for protein P12345 strongly suggest it is a primary binding partner for our compound.

Phase 2: Initial Specificity Screening

With a primary target candidate in hand (in our hypothetical case, the kinase P12345), the next step is to assess how selectively our compound binds to this target compared to other related proteins. Given that the human genome contains over 500 kinases, comprehensive profiling is essential.[5]

Experimental Protocol 2: Large-Scale Kinase Panel Screening

This approach involves testing the inhibitory activity of this compound against a broad panel of purified kinases.

Methodology:

  • Compound Preparation: A stock solution of the compound is prepared and serially diluted to a range of concentrations.

  • Assay Execution: The compound is incubated with each kinase in the panel, along with its specific substrate and ATP. The kinase activity is measured, typically through the quantification of a product using methods like fluorescence polarization or luminescence.[6]

  • Data Analysis: The concentration of the compound required to inhibit 50% of the kinase activity (IC50) is determined for each kinase in the panel.

Data Presentation:

The results are often visualized as a "kinome map" or a table summarizing the IC50 values.

Kinase Target IC50 (nM) Family
P12345 (Hypothetical Target) 25 Tyrosine Kinase
Kinase A>10,000Tyrosine Kinase
Kinase B8,500Serine/Threonine Kinase
Kinase C>10,000Serine/Threonine Kinase
Kinase D1,200Tyrosine Kinase

Table 2: Illustrative data from a kinase panel screen. The compound shows high potency against our hypothetical target P12345 and significantly lower activity against other kinases, indicating a good initial specificity profile.

Phase 3: Cellular Target Engagement and Validation

Confirming that the compound binds to its intended target within the complex environment of a living cell is a critical validation step.[7] Cellular thermal shift assays (CETSA) are an effective method for this purpose.[4]

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Methodology:

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) fraction by centrifugation.

  • Protein Detection: The amount of the target protein (P12345) remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

Data Analysis:

A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Visualization of Experimental Workflow

G cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Specificity Screening cluster_phase3 Phase 3: Cellular Validation a Synthesize Biotinylated Probe b Immobilize on Beads a->b c Incubate with Cell Lysate b->c d Wash and Elute c->d e Identify Proteins by Mass Spectrometry d->e f Prepare Compound Dilutions e->f Primary Target Hypothesis g Screen Against Kinase Panel f->g h Determine IC50 Values g->h i Treat Cells with Compound h->i Confirm Cellular Engagement j Apply Heat Gradient i->j k Lyse and Separate Soluble Proteins j->k l Quantify Target Protein k->l G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor P12345 P12345 (Our Target) Receptor->P12345 Downstream Effector 1 Downstream Effector 1 P12345->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 P12345->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response Our Compound This compound Our Compound->P12345 Inhibition

Caption: Hypothetical signaling pathway involving the target.

Conclusion

This guide outlines a systematic and robust strategy for assessing the biological target specificity of this compound. By employing a combination of unbiased target identification techniques, broad-panel screening, and cellular validation assays, researchers can build a comprehensive specificity profile. This multi-faceted approach, grounded in sound experimental design and data interpretation, is essential for advancing promising compounds through the drug discovery pipeline with a high degree of confidence in their mechanism of action and safety profile. The pyrazole scaffold is known to be a versatile core for a wide range of biologically active compounds, and a thorough understanding of the structure-activity relationship is key to optimizing both potency and specificity. [8][9][10]

References

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Safety Operating Guide

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to provide you with comprehensive, clear, and actionable guidance that extends beyond product specifications to ensure safety and efficacy in your laboratory operations. This document outlines the proper disposal procedures for 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, grounding each recommendation in established safety protocols and scientific principles.

Hazard Identification and Risk Assessment

Structural Components and Associated Hazards:

  • 4-Nitro-1H-pyrazole moiety: Nitroaromatic compounds can be toxic and are often skin, eye, and respiratory irritants.[1][2][3][4] Some polynitro compounds are also known to be potentially explosive under certain conditions, such as heat or shock.[5] Therefore, it is prudent to handle this compound with the appropriate precautions for a nitro-containing substance.

  • Propanoic acid moiety: This carboxylic acid is corrosive and can cause severe skin burns and eye damage.[6][7][8] It is also a respiratory irritant.[7][8]

Based on this analysis, this compound should be treated as a hazardous substance with the potential for toxicity, irritation, and corrosivity.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following PPE is mandatory.

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential projectiles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact with the corrosive and potentially sensitizing compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of dust or vapors.[1][2]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[9]

Key Principles:

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for this compound waste.[9][10][11] The container should be made of a material compatible with acidic and potentially reactive compounds (e.g., high-density polyethylene - HDPE).[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste addition.[11]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, bases, or metals.[1][12] Mixing could lead to violent reactions.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound from the laboratory.

Materials:

  • Appropriate PPE (see table above)

  • Designated hazardous waste container (HDPE)

  • Waste label

  • Spatula or other suitable transfer tool

  • Fume hood

Procedure:

  • Preparation: Don all required PPE and perform the waste transfer within a certified chemical fume hood.

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula.

  • Container Sealing: Securely close the lid of the waste container.[10] Do not leave the container open.

  • Decontamination: Decontaminate the spatula and any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials (e.g., wipes) as solid hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[10] Ensure it is stored away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][10]

Diagram of Disposal Workflow:

G cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Storage & Pickup prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 transfer1 Transfer Waste to Designated Container prep2->transfer1 transfer2 Securely Seal Container transfer1->transfer2 transfer3 Decontaminate Tools and Surfaces transfer2->transfer3 storage1 Store in Designated Satellite Accumulation Area transfer3->storage1 storage2 Arrange for EHS Waste Pickup storage1->storage2

Caption: Workflow for the disposal of this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area. Report the spill to your EHS department.[12]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with institutional and regulatory standards. Always consult your institution's specific waste management policies and your EHS department for any questions or concerns.

References

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A Researcher's Comprehensive Guide to Safely Handling 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following guidance is synthesized from the known hazards of its core chemical structures: a nitro-pyrazole moiety and a carboxylic acid functional group. This proactive, science-based approach ensures a robust safety framework for laboratory personnel.

Hazard Analysis: A Proactive Assessment

Understanding the potential hazards of this compound is paramount for establishing a safe handling protocol. The molecule's structure suggests a combination of hazards associated with both nitro-containing heterocyclic compounds and carboxylic acids.

  • Nitro-Containing Compounds : Molecules containing nitro groups can be toxic and may pose long-term health risks. A safety data sheet for a similar compound, 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide, indicates potential for acute oral toxicity and damage to organs through prolonged or repeated exposure.[1] Additionally, nitro compounds can be harmful to aquatic life.[1]

  • Carboxylic Acids : The propanoic acid portion of the molecule suggests corrosive properties. Propionic acid, a similar carboxylic acid, is known to cause severe skin burns, eye damage, and respiratory irritation.[2][3][4][5][6]

  • Combined Hazards : Based on a structurally related compound, 4-Nitro-1H-pyrazole-1-propanoic acid, we can anticipate that this chemical may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[7]

Given these potential risks, a comprehensive personal protective equipment strategy is not merely recommended—it is essential.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the anticipated chemical hazards.

Body PartRecommended PPERationale and Best Practices
Hands Double-gloving with nitrile gloves.The outer glove provides the initial barrier against chemical contact. In case of a splash or contamination, it can be safely removed, leaving the inner glove to protect the user during decontamination.[8][9] Nitrile gloves offer good resistance to a range of chemicals.[8] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[10]
Eyes Chemical splash goggles.The corrosive nature of the carboxylic acid functional group and the potential for serious eye irritation necessitate the use of chemical splash goggles at all times.[8][11] Standard safety glasses do not provide adequate protection from splashes.[12]
Face Face shield (in addition to goggles).When there is a heightened risk of splashing, such as during transfer of larger quantities or when working with solutions under pressure, a face shield should be worn over safety goggles to protect the entire face.[11][13]
Body Flame-resistant laboratory coat and a chemical-resistant apron.A flame-resistant lab coat should be worn and kept fastened to protect against accidental spills.[8] An additional chemical-resistant apron provides a further layer of protection, particularly for the torso.[8] Gowns should have long sleeves and a closed front.[10]
Respiratory Certified chemical fume hood.All manipulations of this compound, especially when in powdered form or when being heated, must be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8][11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Fume Hood Verification : Before commencing any work, ensure that the chemical fume hood is operational and has a current certification.

  • Designated Work Area : Cordon off a specific area within the fume hood for the experiment to contain any potential spills.

  • Gather Materials : Have all necessary equipment, reagents, and waste containers prepared and within reach to minimize movement and time spent handling the compound.

Weighing and Transfer
  • Weighing : Accurately weigh the solid compound in a tared container inside the chemical fume hood.

  • Transfer : Use a spatula for all transfers to minimize the generation of dust.

  • Dissolving : If dissolving the solid in a solvent, add the solvent to the solid slowly and carefully to prevent splashing.

Experimental Procedure
  • Constant Monitoring : Continuously observe the reaction for any signs of unexpected changes.

  • Fume Hood Sash : Keep the sash of the fume hood at the lowest practical height throughout the experiment.

Post-Experiment Decontamination
  • Surface Cleaning : Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate cleaning agent.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with this compound, including gloves, paper towels, and disposable equipment, should be collected in a designated, clearly labeled hazardous waste container.

  • Neutralization (for acidic waste) : If institutional policy allows, acidic waste solutions may be neutralized before disposal. This should be done cautiously by slowly adding a base (e.g., sodium bicarbonate) and monitoring the pH. However, this should only be performed by trained personnel following established laboratory procedures.[14]

  • Consult EH&S : Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on the disposal of this chemical waste stream.[15] Do not pour chemical waste down the drain unless explicitly permitted by your institution's policies for neutralized, non-hazardous materials.[14]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling start Start: Handling This compound hazards Potential Hazards: - Corrosive (Carboxylic Acid) - Toxic (Nitro Group) - Skin/Eye/Respiratory Irritant start->hazards Identify Functional Groups engineering_controls Primary Control: Work in a certified chemical fume hood hazards->engineering_controls Mitigate Inhalation Risk base_ppe Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat engineering_controls->base_ppe Establish Baseline Protection splash_risk Risk of Splashing? base_ppe->splash_risk additional_ppe Additional PPE: - Face Shield - Chemical-Resistant Apron splash_risk->additional_ppe Yes decontamination Decontaminate Work Area & Equipment splash_risk->decontamination No additional_ppe->decontamination waste_disposal Dispose of Waste in Labeled Hazardous Waste Container decontamination->waste_disposal

Caption: PPE selection workflow for handling the target compound.

References

  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork. Retrieved from [Link]

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